p-benzoyl-L-phenylalanine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDEEHSOPHZBR-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909021 | |
| Record name | 4-Benzoylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104504-45-2 | |
| Record name | p-Benzoyl-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104504452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Benzoyl-L-phenylalanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Benzoylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-BENZOYL-L-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RU6KQ9WYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to p-benzoyl-L-phenylalanine (pBpa) for Advanced Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photoreactive, non-canonical amino acid p-benzoyl-L-phenylalanine (pBpa). It details its chemical properties, synthesis, and applications, with a focus on its use in elucidating protein-protein and protein-nucleic acid interactions through photo-crosslinking.
Core Chemical and Physical Properties
This compound is an invaluable tool in chemical biology and drug discovery, enabling the covalent capture of transient and stable biomolecular interactions.[1][2] It is a derivative of the natural amino acid L-phenylalanine, featuring a benzophenone (B1666685) moiety on the phenyl ring.[2][3] This benzophenone group is photoreactive and, upon excitation with UV light, can form a covalent bond with neighboring molecules, effectively "trapping" interaction partners.[2][4][5]
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₃ | [2][3][6][7] |
| Molecular Weight | 269.29 g/mol | [2][3][7][8] |
| IUPAC Name | (2S)-2-amino-3-(4-benzoylphenyl)propanoic acid | [2][3] |
| Synonyms | pBpa, Bpa, BzF, 4-Benzoyl-L-phenylalanine | [1][3][6] |
| CAS Number | 104504-45-2 | [2][3][6] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO | [2] |
| UV Absorption Max (λmax) | ~259 nm, with photoactivation at 350-365 nm | [5][6][9] |
| Storage Conditions | -20°C for long-term storage | [2][6] |
Synthesis and Incorporation into Proteins
The synthesis of pBpa can be achieved through methods such as the Friedel-Crafts reaction.[2] For its primary application in studying protein interactions, pBpa is incorporated site-specifically into a protein of interest. This is most commonly accomplished through the expansion of the genetic code using amber stop codon (TAG) suppression technology.[4][10] This technique requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pBpa.[4][10]
Table 2: Quantitative Parameters for in vivo Crosslinking with pBpa
| Parameter | Typical Value/Range | Organism/System | Notes |
| pBpa Concentration in Media | 0.5 - 2 mM | E. coli, Mammalian Cells | Optimal concentration may need to be determined empirically.[4][5] |
| UV Irradiation Wavelength | 350 - 365 nm | General | Minimizes damage to proteins and cells.[5][9] |
| UV Irradiation Time | 10 - 60 minutes | E. coli, Mammalian Cells | Duration should be optimized for the specific interaction.[5] |
| Crosslinking Efficiency | >50% | In vitro with purified protein | Can be lower in vivo and is highly dependent on the specific protein and interaction site.[4][9] |
| Protein Yield with pBpa | Micrograms to milligrams per liter of culture | E. coli, Yeast, Mammalian Cells | Highly dependent on the protein and expression optimization.[4] |
Experimental Protocols
The following sections outline the general methodologies for the site-specific incorporation of pBpa into proteins and subsequent photo-crosslinking experiments.
Site-Specific Incorporation of pBpa in E. coli
This protocol describes the expression of a target protein containing pBpa at a specific site in E. coli.
Caption: Workflow for pBpa incorporation in E. coli.
In Vivo Photo-Crosslinking in Mammalian Cells
This protocol outlines the general steps for performing photo-crosslinking experiments in mammalian cells.
Caption: Workflow for in vivo photo-crosslinking in mammalian cells.
Mechanism of Photo-Crosslinking
The benzophenone moiety of pBpa is the key to its function. Upon excitation by UV light at approximately 350-365 nm, the benzophenone undergoes a n→π* transition to an excited singlet state, which then rapidly converts to a more stable triplet state.[9] This triplet diradical is capable of abstracting a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond between the pBpa residue and the interacting molecule.[9] This process is highly efficient and relatively non-specific in its choice of C-H bonds, making it a robust method for capturing interactions.[9][10]
Caption: Photo-crosslinking mechanism of this compound.
Applications in Research and Drug Development
The ability to "freeze" molecular interactions in their native context makes pBpa a powerful tool for:
-
Mapping Protein-Protein Interaction Interfaces: By incorporating pBpa at various positions within a protein, researchers can identify the specific residues involved in binding to a partner protein.[4]
-
Identifying Novel Interaction Partners: pBpa-containing bait proteins can be used to capture and subsequently identify previously unknown binding partners from cell lysates or in living cells.[4]
-
Studying Protein-DNA and Protein-RNA Interactions: The technique has been successfully applied to map the binding sites of proteins on nucleic acids.[10][11][12]
-
Validating Drug Targets: pBpa can be used to confirm the direct binding of a small molecule inhibitor to its protein target within a cellular environment.
Considerations and Best Practices
-
Control Experiments: It is crucial to perform control experiments, such as a "no UV" control and a wild-type protein control (without pBpa), to ensure the specificity of the crosslinking.[1]
-
Optimization: The efficiency of both pBpa incorporation and crosslinking can vary significantly and should be optimized for each specific system.[4]
-
Structural Similarity: When choosing a site for pBpa incorporation, it is advisable to replace aromatic residues like tyrosine, phenylalanine, or tryptophan to minimize potential structural perturbations.[4]
-
Halogenated Analogs: For interactions that are difficult to capture due to low crosslinking efficiency, halogenated derivatives of pBpa have been developed that exhibit increased reactivity.[1][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 4-Benzoyl-l-phenylalanine | 104504-45-2 | >98% [smolecule.com]
- 3. This compound | C16H15NO3 | CID 7020128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. genophore.com [genophore.com]
- 8. p-Benzoyl-phenyl-alanine | C16H15NO3 | CID 54396122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electron-deficient this compound derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of p-Benzoyl-L-phenylalanine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of p-benzoyl-L-phenylalanine (pBPA), a photoreactive unnatural amino acid that has become an indispensable tool for dissecting protein-protein and protein-nucleic acid interactions in their native cellular environment. This guide provides a comprehensive overview of its incorporation into proteins, the mechanism of photo-crosslinking, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.
The Principle of pBPA-Mediated Photo-Crosslinking
This compound is a non-natural amino acid analogue of phenylalanine, distinguished by the presence of a benzophenone (B1666685) moiety.[1] This group is photo-activatable, meaning that upon exposure to ultraviolet (UV) light, it can form a covalent bond with neighboring molecules.[2] This unique property allows for the "freezing" of transient and stable interactions between proteins and other biomolecules, providing a snapshot of cellular signaling and complex formation.[2][3]
The utility of pBPA lies in its site-specific incorporation into a protein of interest. This is achieved through the expansion of the genetic code, a technique that repurposes a stop codon (typically the amber codon, UAG) to encode for the unnatural amino acid.[4][5] An orthogonal aminoacyl-tRNA synthetase/tRNA pair, specific for pBPA, is introduced into the cell.[5] The engineered synthetase charges the suppressor tRNA with pBPA, and this complex then recognizes the UAG codon during translation, inserting pBPA at the desired position within the target protein.[4][5]
Once incorporated, the protein containing pBPA can be expressed and integrated into its natural cellular context.[6] Upon irradiation with UV light (typically around 350-365 nm), the benzophenone group of pBPA is excited to a diradical triplet state.[7][8] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond between the pBPA-containing protein and its interacting partner.[7][8] This "zero-length" crosslinking provides high-resolution information about the interaction interface.[2]
Genetic Incorporation of pBPA: An Experimental Workflow
The site-specific incorporation of pBPA into a target protein is a multi-step process that involves molecular cloning and cell culture techniques. The general workflow is outlined below.
Caption: Workflow for pBPA incorporation and crosslinking.
Detailed Experimental Protocol for pBPA Incorporation in Mammalian Cells
This protocol is a generalized procedure based on methodologies described in the literature.[4][9] Optimization may be required for specific cell lines and proteins of interest.
-
Plasmid Preparation:
-
Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired position in the gene of interest, which is cloned into a suitable mammalian expression vector.
-
Obtain a plasmid expressing an evolved aminoacyl-tRNA synthetase specific for pBPA and its corresponding orthogonal suppressor tRNA (e.g., derived from E. coli or M. jannaschii).[5][10]
-
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., CHO, HEK293) in appropriate growth medium.
-
Co-transfect the cells with the plasmid containing the amber mutant of the gene of interest and the plasmid carrying the pBPA-specific synthetase and tRNA genes. Use a standard transfection reagent following the manufacturer's protocol.
-
-
pBPA Supplementation and Protein Expression:
-
Following transfection, supplement the growth medium with this compound to a final concentration of 1 mM.
-
Incubate the cells for 16-48 hours to allow for the expression of the full-length protein containing pBPA at the specified site.[4]
-
The Mechanism of Photo-Crosslinking
The photo-crosslinking reaction of pBPA is a key aspect of its utility. The process is initiated by the absorption of UV light and proceeds through a series of photochemical steps.
Caption: The photochemical mechanism of pBPA crosslinking.
Upon irradiation with UV light in the 350-365 nm range, the benzophenone carbonyl group of pBPA undergoes an n to π* transition to a short-lived singlet excited state.[7][8] This is followed by rapid intersystem crossing to a more stable triplet diradical state.[7][8] The triplet state is highly reactive and can abstract a hydrogen atom from an activated C-H bond on a nearby molecule, typically within a few angstroms.[2][7] This hydrogen abstraction results in the formation of a radical pair, which then recombines to form a stable covalent C-C bond, thus crosslinking the two molecules.[7] A key advantage of benzophenones is their chemical stability under ambient light and their preferential reaction with C-H bonds over solvent, which minimizes non-specific reactions.[5][7]
Quantitative Data on pBPA Crosslinking
The efficiency of pBPA-mediated crosslinking can vary depending on several factors, including the proximity and orientation of the interacting molecules, the local environment, and the specific amino acid residues at the interaction interface.
| Application | Crosslinking Efficiency | Reference |
| Dimerization of Glutathione S-transferase | >50% | [5] |
| Peptide-Receptor Interactions | 50% to 100% | [5] |
| CAP-DNA Interaction | ~5% | [10] |
It is important to note that while in some optimized systems the crosslinking efficiency can be very high, even lower efficiencies can be sufficient to identify and map protein interactions, especially for transient complexes. The development of electron-deficient pBPA analogs, such as halogenated derivatives, has shown promise in increasing crosslinking yields.[7][11]
Applications in Research and Drug Development
The ability to site-specifically introduce a photo-crosslinker into proteins has profound implications for various fields of research and for the development of new therapeutics.
-
Mapping Protein-Protein Interaction Interfaces: By incorporating pBPA at various positions on the surface of a protein, it is possible to map the binding interface with its partner protein(s) at amino acid resolution.[3]
-
Identifying Novel Interaction Partners: pBPA-containing proteins can be used as bait to capture previously unknown interacting proteins from cell lysates or in living cells. These captured complexes can then be identified using mass spectrometry.
-
Studying Transient Interactions: Many crucial cellular processes are mediated by transient protein-protein interactions that are difficult to study using traditional methods. pBPA crosslinking can trap these fleeting interactions for further analysis.[2]
-
Investigating Protein-Nucleic Acid Interactions: pBPA has been successfully used to map the interactions between proteins and DNA or RNA.[10][12]
-
Validating Drug Targets: By incorporating pBPA into a drug target, it is possible to identify the direct binding partners and downstream effectors, thus validating the target and elucidating its mechanism of action.
Signaling Pathway Elucidation: Grb2 Interactions
A practical example of pBPA's utility is in the study of signal transduction pathways. For instance, it has been used to investigate the interactions of the adaptor protein Grb2, a key component in receptor tyrosine kinase signaling.
Caption: pBPA reveals Grb2-EGFR interaction in signaling.
In a study, pBPA was incorporated into the SH2 domain of Grb2.[9] Upon stimulation with epidermal growth factor (EGF), the pBPA-containing Grb2 was shown to crosslink with the activated EGF receptor, providing direct evidence of this interaction within the cellular signaling cascade.[9] This approach allows for the precise identification of direct protein interactions within a complex and dynamic signaling network.
References
- 1. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analyses of protein-protein interactions by in vivo photocrosslinking in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]
- 10. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electron-deficient this compound derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of p-Benzoyl-L-phenylalanine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids into proteins represents a powerful tool for elucidating biological processes. Among these, p-benzoyl-L-phenylalanine (Bpa) has emerged as a premier photo-crosslinking probe for capturing transient protein-protein and protein-DNA interactions. This technical guide provides a comprehensive overview of the chemical synthesis of Bpa, its mechanism of action, and its application in studying signaling pathways, complete with detailed experimental protocols and comparative data.
Introduction
This compound is a phenylalanine analogue that contains a benzophenone (B1666685) moiety. Upon exposure to long-wave ultraviolet (UV) light (~365 nm), the benzophenone group is excited to a triplet diradical state. This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond between the Bpa-containing protein and its interacting partner. This "zero-length" crosslinking capability makes Bpa an invaluable tool for mapping interaction interfaces and identifying novel binding partners in their native cellular context.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The classical approach involves a Friedel-Crafts acylation followed by enzymatic resolution to obtain the desired L-enantiomer. More recent methods have explored asymmetric synthesis to improve enantioselectivity.
Method 1: Friedel-Crafts Acylation and Enzymatic Resolution
This widely used method, pioneered by Kauer and colleagues in 1986, involves the acylation of N-acetyl-DL-phenylalanine followed by enzymatic resolution to isolate the L-enantiomer.[1]
Experimental Protocol:
Step 1: Synthesis of N-Acetyl-p-benzoyl-DL-phenylalanine
-
To a solution of N-acetyl-DL-phenylalanine (1 equivalent) in a suitable solvent (e.g., nitrobenzene), add aluminum chloride (AlCl3, 3 equivalents) at 0°C.
-
Slowly add benzoyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0-5°C.
-
Stir the mixture at room temperature for the specified reaction time (typically several hours).
-
Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Step 2: Enzymatic Resolution of N-Acetyl-p-benzoyl-DL-phenylalanine
-
Dissolve the racemic N-acetyl-p-benzoyl-DL-phenylalanine in an aqueous buffer solution at a pH suitable for the chosen enzyme (e.g., pH 7.5 for acylase I).
-
Add the enzyme (e.g., Acylase I from Aspergillus melleus) to the solution.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) and monitor the reaction progress. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.
-
Once the reaction is complete, acidify the solution to precipitate the unreacted N-acetyl-p-benzoyl-D-phenylalanine.
-
Filter to remove the D-enantiomer.
-
Adjust the pH of the filtrate to the isoelectric point of this compound to precipitate the desired product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
Method 2: Asymmetric Synthesis
Asymmetric synthesis routes offer the advantage of directly producing the desired L-enantiomer, thus avoiding the need for resolution. One such method involves the alkylation of a chiral glycine (B1666218) enolate equivalent.
Experimental Protocol (Conceptual):
-
Preparation of a chiral glycine enolate synthon protected with a suitable chiral auxiliary.
-
Alkylation of the chiral enolate with a p-benzoylbenzyl halide (e.g., p-benzoylbenzyl bromide). The stereochemistry of the chiral auxiliary directs the alkylation to produce the desired (S)-configuration at the α-carbon.
-
Removal of the chiral auxiliary and deprotection of the amino and carboxyl groups to yield this compound.
Comparison of Synthesis Methods
| Parameter | Friedel-Crafts Acylation & Enzymatic Resolution | Asymmetric Synthesis | Multi-step Synthesis of Bpa Analogue[2] |
| Starting Materials | N-acetyl-DL-phenylalanine, Benzoyl chloride | Chiral glycine equivalent, p-benzoylbenzyl halide | 3-(4-bromophenyl)-1-propanol |
| Key Steps | Friedel-Crafts acylation, Enzymatic hydrolysis | Asymmetric alkylation, Deprotection | 11 steps including protection, coupling, and oxidation |
| Overall Yield | Moderate | Variable, can be high | 12.5% |
| Enantiomeric Purity | High after resolution | Generally high | >99% ee |
| Scalability | Readily scalable | Can be challenging to scale up | Moderate |
| Advantages | Well-established, reliable | Direct formation of the L-enantiomer | Produces a "clickable" Bpa for further functionalization |
| Disadvantages | Racemic synthesis requires resolution step | May require expensive chiral auxiliaries and reagents | Long synthesis route, lower overall yield |
Mechanism of Photo-Crosslinking
The utility of Bpa in biological research stems from its ability to form a covalent bond with neighboring molecules upon photoactivation.
Caption: Mechanism of this compound photo-crosslinking.
Upon absorption of UV light at approximately 365 nm, the benzophenone moiety of Bpa undergoes an n → π* transition to form a short-lived singlet excited state, which then rapidly converts to a more stable triplet excited state via intersystem crossing. This triplet diradical is capable of abstracting a hydrogen atom from a carbon-hydrogen bond of a nearby molecule, forming a pair of radicals. Subsequent radical recombination results in the formation of a stable carbon-carbon covalent bond, thus crosslinking the Bpa-containing protein to its interaction partner.
Applications in Signaling Pathway Elucidation
Bpa-mediated photo-crosslinking has been instrumental in dissecting complex signaling pathways by identifying direct protein-protein interactions.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs constitute a large family of transmembrane receptors that play a crucial role in cellular signaling. Bpa has been used to map the interaction interfaces between GPCRs and their downstream signaling partners, such as G-proteins and β-arrestins.[3]
Caption: Workflow for identifying GPCR-G-protein interactions using Bpa.
By incorporating Bpa at specific sites within a GPCR or its binding partner, researchers can trigger crosslinking upon ligand stimulation and UV irradiation. The resulting covalent complex can then be isolated and analyzed by mass spectrometry to precisely identify the amino acid residues at the interaction interface.
Insulin (B600854) Signaling Pathway
The insulin signaling pathway is another area where Bpa has proven to be a valuable tool. Understanding the interactions between the insulin receptor and its substrates is crucial for developing therapies for metabolic diseases like diabetes.
Caption: Probing the insulin receptor-substrate interaction with Bpa.
Incorporating Bpa into the insulin receptor allows for the capture of its direct interaction with substrates like IRS (Insulin Receptor Substrate). This enables the precise mapping of the binding sites, which is critical for understanding how insulin signaling is initiated and propagated.
Conclusion
This compound is a versatile and powerful tool for chemical biologists and drug discovery professionals. Its ability to be genetically encoded and to form a covalent crosslink with interacting partners upon photoactivation provides an unparalleled method for dissecting the intricacies of cellular signaling pathways. The synthesis of Bpa is achievable through well-established methods, and its application continues to yield novel insights into the fundamental processes of life.
References
- 1. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Unnatural Amino Acid Incorporation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, methodologies, and applications of unnatural amino acid (UAA) incorporation, a powerful technology for protein engineering and therapeutic development.
Introduction to Unnatural Amino Acid Incorporation
The ability to site-specifically incorporate unnatural amino acids (UAAs) into proteins represents a significant advancement in chemical biology and drug discovery.[1] This technology, often referred to as genetic code expansion, allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, thereby expanding their functional repertoire beyond what is possible with the 20 canonical amino acids.[2] By reprogramming the cellular translational machinery, researchers can now generate proteins with enhanced stability, novel catalytic activities, and tailored properties for therapeutic applications, such as antibody-drug conjugates (ADCs).[2]
The core of this technology relies on an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[3] This orthogonal pair functions independently of the host cell's endogenous aaRSs and tRNAs, ensuring that the UAA is specifically incorporated only in response to a designated codon, most commonly the amber stop codon (UAG).[4] This guide will delve into the technical details of both in vivo and in vitro UAA incorporation systems, provide detailed experimental protocols, and present quantitative data to aid researchers in the design and execution of their experiments.
Core Principles of Genetic Code Expansion
The site-specific incorporation of a UAA is achieved by co-opting the cell's natural protein synthesis machinery. This process requires four key components:
-
An Unnatural Amino Acid (UAA): A synthetic amino acid with a desired functional group that is not one of the 20 canonical amino acids.
-
A Unique Codon: A codon that does not encode for a canonical amino acid. The most commonly used is the amber stop codon (UAG), due to its relatively low frequency of use in many organisms.[5]
-
An Orthogonal tRNA: An engineered tRNA molecule that recognizes the unique codon (e.g., a tRNA with a CUA anticodon to recognize the UAG codon) but is not recognized by any of the host cell's endogenous aminoacyl-tRNA synthetases.
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and attaches the UAA to the orthogonal tRNA, but does not recognize any of the cell's endogenous tRNAs or canonical amino acids.
The interplay of these components allows for the high-fidelity incorporation of the UAA at a specific site in a target protein, which is determined by the location of the unique codon in the corresponding gene.
Figure 1: The principle of genetic code expansion via an orthogonal system.
Methodologies for Unnatural Amino Acid Incorporation
There are two primary approaches for incorporating UAAs into proteins: in vivo incorporation in living cells and in vitro incorporation using cell-free protein synthesis (CFPS) systems.
In Vivo Unnatural Amino Acid Incorporation
In vivo UAA incorporation is a powerful technique for producing large quantities of UAA-containing proteins in host organisms such as E. coli, yeast, and mammalian cells. The general workflow involves introducing the genes for the orthogonal aaRS, the orthogonal tRNA, and the target protein containing an amber codon into the host cell.
Figure 2: General workflow for in vivo UAA incorporation in E. coli.
In Vitro (Cell-Free) Unnatural Amino Acid Incorporation
Cell-free protein synthesis (CFPS) offers a rapid and flexible alternative to in vivo methods.[6] In a CFPS system, the cellular machinery for transcription and translation is extracted from cells (e.g., E. coli lysate) and used in a test tube.[6] This "open" system allows for direct control over the reaction components and is particularly advantageous for incorporating toxic UAAs or producing proteins that are toxic to living cells.[6]
Figure 3: General workflow for cell-free UAA incorporation.
Data Presentation: Quantitative Analysis of UAA Incorporation
The efficiency and yield of UAA incorporation can vary significantly depending on the UAA, the orthogonal pair, the expression system, and the target protein. The following tables summarize representative quantitative data from the literature to provide a comparative overview.
Table 1: Comparison of Protein Yields for In Vivo UAA Incorporation
| Host Organism | Target Protein | Unnatural Amino Acid | Orthogonal System | Yield (mg/L) | Reference |
| E. coli | Anti-Her2 Fab | p-Acetylphenylalanine | MjTyrRS/tRNA | Comparable to WT | [7] |
| E. coli | sfGFP | p-Acetyl-L-phenylalanine | MjTyrRS/tRNA | 50-120% of WT | [8] |
| E. coli | sfGFP | p-Benzoyl-L-phenylalanine | MjTyrRS/tRNA | ~50% of WT | [8] |
| E. coli | sfGFP | p-Iodo-L-phenylalanine | MjTyrRS/tRNA | ~120% of WT | [8] |
| E. coli | FAS-TE | p-Methoxyphenylalanine | MjTyrRS/tRNA | ~8-20 mg/L | [4] |
| E. coli | Fluorescent Proteins | p-Azido-L-phenylalanine | MjTyrRS/tRNA | 30-50 mg/L | [9] |
| Mammalian | Anti-Her2 IgG | p-Acetylphenylalanine | MjTyrRS/tRNA | Comparable to WT | [7] |
| Mammalian | sfGFP | Boc-lysine | PylRS/tRNA | 85% of control | [10] |
| Mammalian | sfGFP | Acetyl-lysine | PylRS/tRNA | 157% of control | [10] |
Table 2: Comparison of Protein Yields for Cell-Free UAA Incorporation
| CFPS System | Target Protein | Unnatural Amino Acid | Orthogonal System | Yield (mg/mL) | Reference |
| E. coli S30 | sfGFP | p-Propargyloxy-L-phenylalanine | MjTyrRS/tRNA | 0.190 | [11] |
| PURE system | sfGFP | p-Propargyloxy-L-phenylalanine | MjTyrRS/tRNA | 0.041 | [11] |
| E. coli Dialysis | Generic Target Protein | Various | MjTyrRS/tRNA | ~1.0 | [12][13] |
| E. coli S30 | sfGFP | p-Azido-L-phenylalanine | MjTyrRS/tRNA | 0.9 - 1.7 | [14] |
| E. coli S30 | sfGFP | p-Propargyloxy-L-phenylalanine | MjTyrRS/tRNA | 0.9 - 1.7 | [14] |
Table 3: Amber Suppression Efficiency for Different UAAs and Contexts
| System | Target Protein | Unnatural Amino Acid | Suppression Efficiency | Notes | Reference |
| Mammalian | sfGFP | Boc-lysine | 85% | Single amber codon | [10] |
| Mammalian | sfGFP | Acetyl-lysine | 157% | Single amber codon | [10] |
| Mammalian | sfGFP | Boc-lysine | 12% | Three amber codons | [10] |
| Mammalian | sfGFP | Acetyl-lysine | 43% | Three amber codons | [10] |
| E. coli | sfGFP | p-Azido-L-phenylalanine | 50-88% | In cell-free system | [14] |
| E. coli | sfGFP | p-Propargyloxy-L-phenylalanine | 50-88% | In cell-free system | [14] |
Table 4: Fidelity of Unnatural Amino Acid Incorporation
| System | Target Protein | Unnatural Amino Acid | Fidelity | Method of Analysis | Reference |
| E. coli | Z-domain | OCF3Phe | >99.5% | Mass Spectrometry | [4] |
| E. coli | Ubiquitin | Z-lysine | Site-specific, no misincorporation detected | Mass Spectrometry | [15] |
| E. coli | sfGFP | This compound | Site-specific, no misincorporation detected | Mass Spectrometry | [15] |
| Cell-Free | sfGFP | p-Propargyloxy-L-phenylalanine | >95% | Mass Spectrometry | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in UAA incorporation.
Site-Directed Mutagenesis to Introduce an Amber Codon
This protocol is for introducing a TAG stop codon at a desired position in the gene of interest using a QuikChange-like method.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic forward and reverse primers containing the desired TAG mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
Protocol:
-
Primer Design: Design complementary forward and reverse primers (25-45 bp) containing the desired mutation (e.g., changing a tyrosine codon TAC to a TAG amber codon). The mutation should be in the center of the primers with ~10-15 bp of correct sequence on both sides.
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity polymerase.
-
Perform thermal cycling (typically 16-18 cycles) to amplify the entire plasmid, incorporating the mutation.
-
-
DpnI Digestion:
-
Add DpnI enzyme directly to the PCR product and incubate at 37°C for at least 1 hour. DpnI will digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated plasmid containing the mutation.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired amber codon mutation.
-
In Vivo UAA Incorporation in E. coli
This protocol describes the expression of a protein containing a UAA in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber codon
-
Plasmid encoding the orthogonal aaRS and tRNA (e.g., pEVOL)
-
LB medium and LB-agar plates with appropriate antibiotics
-
Unnatural amino acid
-
Inducers (e.g., IPTG, L-arabinose)
Protocol:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal pair plasmid. Plate on LB-agar with appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture:
-
Inoculate 1 L of LB medium with the starter culture.
-
Add the UAA to the medium (typically 1 mM final concentration).
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
-
Induction: Induce protein expression by adding the appropriate inducers (e.g., 1 mM IPTG and 0.02% L-arabinose for pEVOL-based systems).
-
Expression: Continue to culture the cells, typically at a reduced temperature (e.g., 18-30°C) for 16-24 hours.
-
Harvesting: Harvest the cells by centrifugation.
-
Purification and Analysis: Resuspend the cell pellet, lyse the cells, and purify the UAA-containing protein using standard chromatography techniques. Verify UAA incorporation by mass spectrometry.
Cell-Free Protein Synthesis with a UAA
This protocol outlines the general steps for producing a UAA-containing protein using an E. coli S30 extract-based CFPS system.
Materials:
-
E. coli S30 cell extract
-
DNA template (plasmid or linear) encoding the target protein with an amber codon
-
Purified orthogonal aaRS and tRNA
-
Unnatural amino acid
-
Energy source (e.g., creatine (B1669601) phosphate, glucose)
-
Amino acid mixture (lacking the canonical amino acid to be replaced if applicable)
-
Buffers, salts, and nucleotides (ATP, GTP, CTP, UTP)
-
T7 RNA polymerase (if using a T7 promoter)
Protocol:
-
Reaction Mix Preparation: Prepare a master mix containing the cell extract, energy source, buffers, salts, nucleotides, and amino acids.
-
Reaction Assembly: In a microcentrifuge tube, combine the reaction mix with the DNA template, purified orthogonal aaRS, orthogonal tRNA, and the UAA.
-
Incubation: Incubate the reaction at the optimal temperature (typically 30-37°C) for 2-8 hours.
-
Analysis and Purification:
-
Analyze a small aliquot of the reaction by SDS-PAGE to confirm protein expression.
-
Purify the UAA-containing protein from the reaction mixture using appropriate chromatography methods.
-
Verify UAA incorporation using mass spectrometry.
-
Verification of UAA Incorporation by Mass Spectrometry
Mass spectrometry is the gold standard for confirming the site-specific incorporation of a UAA.
Protocol:
-
Protein Digestion:
-
Excise the protein band of interest from an SDS-PAGE gel or use a purified protein solution.
-
Perform an in-gel or in-solution tryptic digest to generate peptides.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database that includes the sequence of the target protein with the UAA at the specified position.
-
Manually inspect the fragmentation spectrum of the peptide containing the UAA to confirm the mass shift corresponding to the UAA at the correct residue.
-
Quantify the incorporation fidelity by comparing the peak areas of the peptide with the UAA versus any peptides with misincorporated canonical amino acids at that site.[16]
-
Engineering Orthogonal Aminoacyl-tRNA Synthetases
The ability to incorporate a wide variety of UAAs is dependent on the availability of specific orthogonal aaRSs. Directed evolution is a powerful technique for engineering aaRSs with new UAA specificities.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. “Not‐so‐popular” orthogonal pairs in genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian … [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 14. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Condensed E. coli Cultures for Highly Efficient Production of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Discovering Protein Interactions Using Photo-Affinity Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Capturing Interactions in Their Native State
Photo-affinity labeling (PAL) is a powerful chemical proteomics technique used to identify and study protein-ligand and protein-protein interactions directly within complex biological systems.[1][2][3] Its unique strength lies in the use of a photoactivatable probe that, upon irradiation with UV light, forms a covalent bond with its interacting partners.[1][4] This process effectively "freezes" even transient and low-affinity interactions that are often missed by traditional methods like affinity purification.[4][5] For drug development and fundamental research, PAL provides an indispensable tool for unbiased target deconvolution, off-target profiling, and mapping the precise binding sites of small molecules, natural products, and other bioactive compounds.[6][7][8][9]
Core Principles and Probe Design
A successful PAL experiment hinges on a well-designed chemical probe. These probes are typically trifunctional, comprising three essential moieties connected by chemical linkers.[1][10][11]
-
Pharmacophore: This is the small molecule or ligand of interest that provides the binding affinity and specificity for the target protein(s).[1][6]
-
Photoreactive Group: A chemically stable group that becomes a highly reactive intermediate (e.g., a carbene or nitrene) only when activated by a specific wavelength of UV light.[11][12] This intermediate rapidly inserts into nearby chemical bonds, creating a permanent covalent linkage to the target protein.[11]
-
Reporter Tag: This handle enables the detection and enrichment of the covalently labeled proteins.[1] Common tags include biotin (B1667282) for streptavidin-based affinity purification or a terminal alkyne/azide for bio-orthogonal "click" chemistry conjugation to a biotin or fluorophore tag.[9]
Caption: Core components of a trifunctional photo-affinity probe.
The choice of the photoreactive group is critical and depends on the specific application, balancing factors like stability, reactivity, and the wavelength of light required for activation to minimize potential damage to biological samples.[6]
Data Presentation: Comparison of Common Photoreactive Groups
The selection of the photoreactive moiety is a critical step in probe design, influencing the efficiency and specificity of labeling. The three most common classes are aryl azides, benzophenones, and diazirines.[6][11]
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Limitations |
| Aryl Azides | 254 - 400 | Nitrene | Small size; relatively stable to synthesis.[11] | Long-lived intermediate can rearrange; potential for lower reaction efficiency.[6] |
| Benzophenones | 350 - 360 | Diradical (Triplet) | Highly stable; less reactive with water; can be re-excited if first reaction fails.[3][6] | Larger size may cause steric hindrance; can be less efficient than diazirines.[11] |
| Diazirines | 350 - 380 | Carbene | Highly reactive and short-lived, leading to more specific labeling; small size.[10][11] | Can be less stable during synthesis; potential for UV-independent side reactions.[6] |
Experimental Design and Workflow
A typical PAL experiment follows a multi-step workflow designed to specifically label, capture, and identify the protein targets of the probe.[6][13] A crucial element of this workflow is the inclusion of a competition control, where the experiment is run in parallel with an excess of the original, unmodified pharmacophore.[1][8] Proteins that are specifically bound by the probe will show significantly reduced labeling in the competition sample, allowing for the confident identification of true interactors versus non-specific background proteins.[1][6]
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 4. Photoaffinity Labelling | Domainex [domainex.co.uk]
- 5. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 9. drughunter.com [drughunter.com]
- 10. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
Mapping Protein Surfaces with p-Benzoyl-L-phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery.[1][2][3] Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture both stable and transient PPIs in their native environment.[4] A key tool in this methodology is the photoreactive, unnatural amino acid, p-benzoyl-L-phenylalanine (Bpa).[1][2][3] Genetically encoded into a protein of interest, Bpa allows for precise, UV-inducible crosslinking to interacting partners within a close proximity, providing a high-resolution snapshot of the protein interactome.[5][6] This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis for utilizing Bpa in mapping protein surfaces and identifying binding partners.
Principle of Bpa-Mediated Photo-Crosslinking
This compound is a derivative of the natural amino acid phenylalanine, featuring a benzophenone (B1666685) moiety.[7] The benzophenone group is chemically stable under standard physiological conditions and during protein synthesis.[4] However, upon exposure to long-wavelength UV light (approximately 350-365 nm), the benzophenone carbonyl group is excited to a triplet diradical state.[4][8][9] This highly reactive species can abstract a hydrogen atom from a proximal C-H bond of a nearby molecule, leading to the formation of a stable, covalent carbon-carbon bond.[4][8][9] This process effectively "captures" the interacting partner. A key advantage of Bpa is that its photoactivation is reversible; if a suitable C-H bond is not available for abstraction, the triplet state can relax back to the ground state and be re-excited, minimizing side reactions with solvent and increasing the probability of capturing transient interactions.[1][8]
The following diagram illustrates the photo-crosslinking mechanism of Bpa.
References
- 1. benchchem.com [benchchem.com]
- 2. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Rise of a Molecular Staple: An In-depth Technical Guide to p-Benzoyl-L-phenylalanine in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Since its introduction, p-benzoyl-L-phenylalanine (Bpa) has revolutionized the study of protein interactions, evolving from a novel photoreactive amino acid to an indispensable tool in molecular biology. This technical guide provides a comprehensive overview of the history, chemical properties, and applications of Bpa. We delve into its initial synthesis and early use in peptide chemistry, followed by the watershed development of genetic code expansion technologies that enabled its site-specific incorporation into proteins in vivo. This guide offers detailed experimental protocols for Bpa incorporation in both prokaryotic and eukaryotic systems, photocrosslinking, and subsequent analysis by mass spectrometry. Quantitative data on crosslinking efficiency and photochemical properties are summarized for practical reference. Furthermore, we illustrate the power of Bpa-mediated crosslinking through a case study on the ubiquitin signaling pathway, complete with a detailed signaling pathway diagram generated using Graphviz. This guide is intended to be a valuable resource for researchers seeking to leverage the power of Bpa to unravel complex biological networks.
A Historical Perspective: From Chemical Synthesis to a Genetic Tool
The journey of this compound (Bpa) in molecular biology began in 1986, when it was first described as a novel photoreactive amino acid analog.[1] The initial synthesis of Bpa was achieved through methods like Friedel-Crafts acylation of phenylalanine derivatives.[2] Its early applications were in solid-phase peptide synthesis, where it was incorporated into synthetic peptides to probe peptide-protein interactions.[1] These pioneering studies demonstrated Bpa's utility as a robust photocrosslinker, capable of forming covalent bonds with interacting partners upon UV irradiation.
A significant breakthrough in the application of Bpa came with the development of amber suppression technology. This technique allows for the site-specific incorporation of unnatural amino acids, like Bpa, into proteins in vivo in response to an amber stop codon (TAG).[3] This was made possible by the engineering of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that specifically recognize Bpa and the amber codon, respectively.[3] This innovation liberated the use of Bpa from the confines of synthetic peptides, enabling the study of protein-protein interactions in their native cellular context and within the framework of large, complex proteins not accessible by chemical synthesis.[3]
The Chemistry of a Molecular "Trap": Photocrosslinking Mechanism
The utility of Bpa as a photocrosslinker lies in the photochemical properties of its benzophenone (B1666685) moiety. Upon excitation with UV light at approximately 350-365 nm, the benzophenone carbonyl group undergoes an n to π* transition to form a reactive triplet diradical species.[4][5] This excited state can abstract a hydrogen atom from a nearby C-H bond of an interacting molecule, typically within a radius of ~10 Å.[4] Subsequent radical recombination results in the formation of a stable covalent C-C bond, effectively "trapping" the interacting partner.[4][5] A key advantage of Bpa is that in the absence of a suitable C-H bond donor, the excited triplet state can relax back to the ground state, allowing for repeated cycles of photoactivation and increasing the probability of capturing transient or weak interactions.[4][5]
Quantitative Data on Bpa Performance
The efficiency of Bpa-mediated photocrosslinking is a critical parameter for experimental design. The following tables summarize key quantitative data related to Bpa's performance.
| Parameter | Typical Value/Range | Notes |
| Molar Absorptivity (ε) | < 300 M⁻¹cm⁻¹ | Relatively low, requiring sufficient UV irradiation.[6] |
| Quantum Yield (Φ) | 0.05 - 0.4 | The efficiency of photon absorption leading to the excited triplet state.[6] |
| Incorporation Efficiency | >50% (in optimized systems) | Highly dependent on the expression system, orthogonal pair, and site of incorporation.[4] |
| Crosslinking Efficiency | >50% | Can be very high, especially for stable interactions.[3] |
| Crosslinking Distance | ~10 Å | The effective "reach" of the photoactivated Bpa side chain.[4] |
Table 1: Photochemical and Performance Properties of this compound (Bpa).
| Photo-Crosslinking Agent | Class | Reported Efficiency/Yield | Key Characteristics & Considerations |
| This compound (Bpa) | Benzophenone | 50% to >50% crosslinking of protein subunits.[7] | Reversible photoactivation allows for continuous irradiation, potentially increasing the probability of capturing transient interactions.[7] |
| Halogenated Bpa Analogs (e.g., 3-CF₃-Bpa, 3-Cl-Bpa) | Benzophenone | Up to 49-fold increase in crosslinking yield compared to Bpa. | Electron-withdrawing groups increase the reactivity of the active species. |
| p-Azidophenylalanine (pAzF) | Aryl azide | Can readily crosslink where Bpa may fail. | Irreversible photoactivation; the reactive nitrene intermediate is quenched by solvent if no reaction occurs.[7] |
| Diazirine-based UAAs (e.g., photo-leucine) | Diazirine | Can provide a 7-fold increase in efficiency for capturing RNA-protein interactions compared to conventional UV crosslinking. | Generate highly reactive carbene intermediates that can insert into a wide range of chemical bonds.[7] |
Table 2: Comparison of Bpa with Alternative Photo-Crosslinking Amino Acids.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of Bpa is through a Friedel-Crafts acylation reaction. While several variations exist, a general approach is outlined below.
Workflow for the Synthesis of this compound:
Caption: A generalized workflow for the chemical synthesis of this compound.
Site-Specific Incorporation of Bpa in E. coli
Protocol:
-
Plasmid Preparation:
-
Clone the gene of interest into an appropriate expression vector.
-
Introduce an amber stop codon (TAG) at the desired site for Bpa incorporation using site-directed mutagenesis.
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid and a pEVOL plasmid encoding the Bpa-specific aminoacyl-tRNA synthetase (BpaRS) and its cognate tRNA.
-
-
Protein Expression:
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotics.
-
Inoculate a larger volume of minimal medium supplemented with the antibiotics and grow at 37°C to an OD600 of 0.6-0.8.
-
Add Bpa to a final concentration of 1 mM.
-
Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.
-
Purify the Bpa-containing protein using standard chromatography techniques (e.g., affinity chromatography based on a purification tag).
-
Experimental Workflow for Bpa Incorporation in E. coli:
Caption: A streamlined workflow for the site-specific incorporation of Bpa into proteins in E. coli.
In Vivo Photocrosslinking and Analysis
Protocol:
-
Cell Culture and Bpa Incorporation (Mammalian Cells):
-
Co-transfect mammalian cells with plasmids encoding the protein of interest with a TAG codon and the orthogonal BpaRS/tRNA pair.
-
Culture the cells in a medium supplemented with 1 mM Bpa for 24-48 hours to allow for protein expression and Bpa incorporation.
-
-
UV Irradiation:
-
Wash the cells to remove unincorporated Bpa.
-
Expose the cells to UV light at 365 nm for a duration determined by optimization (typically 10-60 minutes).
-
-
Cell Lysis and Analysis:
-
Lyse the cells and analyze the crosslinked products by SDS-PAGE and Western blotting. A higher molecular weight band corresponding to the crosslinked complex should be observed.
-
For identification of unknown interacting partners, perform affinity purification of the bait protein followed by mass spectrometry analysis of the crosslinked complex.
-
General Workflow for In Vivo Photocrosslinking:
Caption: A generalized workflow for in vivo photocrosslinking experiments using Bpa.
Case Study: Elucidating the Ubiquitin Signaling Pathway
The ubiquitin signaling pathway is a cornerstone of cellular regulation, controlling a vast array of processes through the post-translational modification of proteins with ubiquitin. The transient and often low-affinity interactions within this pathway have made it a challenging system to study using traditional biochemical methods. Bpa-mediated photocrosslinking has been instrumental in capturing these fleeting interactions and mapping the intricate network of ubiquitin-binding domains (UBDs).
In a key study, Bpa was genetically incorporated into recombinant ubiquitin (Ub) at specific sites.[8] These Bpa-containing Ub molecules were then used to assemble polyubiquitin (B1169507) chains of defined linkages (e.g., K48 and K63). Upon photoactivation, these "ubiquitin probes" successfully captured and covalently crosslinked to their specific UBD-containing binding partners, such as the UBA2 domain of hHR23a and the tUIM domains of Rap80, which show preference for K48- and K63-linked chains, respectively.[8] This approach provides a powerful framework for the discovery and characterization of novel UBDs and for dissecting the specificity of ubiquitin chain recognition.
Ubiquitin-UBD Interaction Captured by Bpa Crosslinking:
Caption: A schematic of Bpa-mediated capture of ubiquitin-UBD interactions.
Conclusion
From its chemical synthesis to its widespread application through genetic code expansion, this compound has become a cornerstone of modern molecular biology. Its ability to forge covalent links between interacting proteins upon photoactivation has provided unprecedented insights into the dynamic and often transient nature of cellular protein networks. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize this powerful tool. As our understanding of complex biological systems deepens, the continued application and evolution of Bpa and related photocrosslinking technologies will undoubtedly play a pivotal role in shaping the future of biological discovery and therapeutic development.
References
- 1. Identification on mitogen-activated protein kinase signaling cascades by integrating protein interaction with transcriptional profiling analysis in cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosslink Mapping at Amino Acid-Base Resolution Reveals the Path of Scrunched DNA in Initial Transcribing Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular modeling, docking and protein-protein interaction analysis of MAPK signalling cascade involved in Camalexin biosynthesis in Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitin chains bearing genetically encoded photo-crosslinkers enable efficient covalent capture of (poly)ubiquitin-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Site-Specific Incorporation of p-Benzoyl-L-phenylalanine (pBpa) in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
The genetic incorporation of unnatural amino acids into proteins in living organisms has revolutionized our ability to probe and manipulate protein function. p-Benzoyl-L-phenylalanine (pBpa) is a photo-reactive amino acid that, when incorporated into a protein, can be activated by UV light to form a covalent crosslink with interacting molecules in close proximity.[1][2] This technique is particularly powerful for capturing transient or weak protein-protein interactions in their native cellular environment, providing high spatial and temporal resolution.[1]
The site-specific incorporation of pBpa in E. coli is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) pair.[1] The amber stop codon (UAG), the least frequently used stop codon, is repurposed to encode for pBpa.[1] The engineered aaRS specifically charges the suppressor tRNA with pBpa, which then recognizes the amber codon in the mRNA and incorporates pBpa into the growing polypeptide chain.[1] Upon exposure to UV light (typically around 350-365 nm), the benzophenone (B1666685) side chain of pBpa forms a covalent bond with nearby amino acid residues, effectively "trapping" interacting partners.[1]
These application notes provide a summary of quantitative data, detailed experimental protocols, and visualizations to guide researchers in successfully incorporating pBpa into their proteins of interest in E. coli.
Data Presentation
The efficiency of pBpa incorporation and subsequent crosslinking can be influenced by several factors, including the expression system, the specific protein, the site of incorporation, and the optimization of the orthogonal pair.[1] The following tables summarize typical quantitative data reported in the literature.
| Parameter | Typical Range | Organism/System | Notes |
| Protein Yield with pBpa | 0.1 mg/L to 10 mg/L of culture | E. coli | Highly dependent on the protein and optimization of expression conditions.[1][3][4] |
| Incorporation Efficiency | >50% (in some optimized systems) | E. coli | Determined by comparing the yield of full-length protein in the presence and absence of pBpa.[1] |
| Crosslinking Efficiency | >50% | In vitro with purified protein | Irradiation time and protein concentration are key factors.[1][4] |
| pBpa Concentration in Media | 0.5 mM to 2 mM | E. coli | A concentration of 1 mM is commonly used.[1][3][4] |
Mandatory Visualization
Signaling Pathway: Amber Suppression for pBpa Incorporation
Caption: Mechanism of pBpa incorporation via amber suppression and subsequent photo-crosslinking.
Experimental Workflow
Caption: General experimental workflow for pBpa incorporation and photo-crosslinking in E. coli.
Experimental Protocols
Plasmid Preparation and Transformation
The site-specific incorporation of pBpa requires two key plasmid components:
-
Expression Plasmid: A plasmid containing the gene of interest where the codon for the amino acid to be substituted is mutated to an amber stop codon (TAG) via site-directed mutagenesis.
-
pEVOL-pBpa Plasmid: A plasmid that constitutively expresses the engineered Methanococcus jannaschii aminoacyl-tRNA synthetase (pBpaRS) and its cognate suppressor tRNA (tRNACUA).[3][5]
Protocol:
-
Perform site-directed mutagenesis on the expression plasmid for the protein of interest to introduce a TAG codon at the desired position.
-
Co-transform chemically competent E. coli cells (e.g., DH10B, BL21(DE3)) with the modified expression plasmid and the pEVOL-pBpa plasmid.[1][6]
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids.
-
Incubate the plates overnight at 37°C.
Protein Expression and pBpa Incorporation
Protocol:
-
Inoculate a single colony from the transformation plate into a starter culture of LB medium with the appropriate antibiotics.
-
Grow the starter culture overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into a larger volume of fresh LB medium containing antibiotics.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]
-
Prepare a stock solution of pBpa by dissolving it in 1 M NaOH and then neutralizing it with HCl.[1][5]
-
Add pBpa to the culture medium to a final concentration of 0.5-2 mM.[1]
-
Induce protein expression with the appropriate inducer (e.g., IPTG for lac-based promoters, arabinose for araBAD promoters).[1]
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to allow for protein expression and pBpa incorporation.[1]
-
Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.[1]
Protein Purification
Protocol:
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells using sonication or another appropriate method on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the pBpa-containing protein from the supernatant using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins, Strep-Tactin for Strep-tagged proteins).[3]
In Vitro Photo-Crosslinking
Protocol:
-
Incubate the purified pBpa-containing protein with its potential interacting partner(s) in a suitable buffer.
-
Place the sample on ice or in a cold room.
-
Irradiate the sample with UV light at 365 nm for a specified period (e.g., 5-60 minutes).[1][4] The optimal irradiation time should be determined empirically.
Analysis of Crosslinked Products
Protocol:
-
Analyze the crosslinked protein complexes by SDS-PAGE. A higher molecular weight band corresponding to the crosslinked product should be observed.[1]
-
Confirm the identity of the crosslinked product by Western blotting using antibodies against the proteins of interest.
-
For more detailed analysis of the crosslinking site, the crosslinked complex can be subjected to mass spectrometry analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of protein-protein interaction of the mitochondrial translocase at work by using technically effective BPA photo-crosslinking method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Specific Incorporation of p-Benzoyl-L-phenylalanine (pBpa) in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of unnatural amino acids (uAAs) into proteins represents a powerful tool for dissecting protein structure, function, and interactions within the complex environment of mammalian cells. This technology, primarily achieved through the expansion of the genetic code, allows for the introduction of novel chemical functionalities, such as photo-crosslinkers, fluorescent probes, and post-translational modification mimics. Among the most widely used uAAs is p-benzoyl-L-phenylalanine (pBpa), a photo-activatable amino acid that enables the covalent trapping of protein-protein interactions (PPIs) in their native cellular context.[1][2] Upon exposure to long-wave UV light (~365 nm), the benzophenone (B1666685) moiety of pBpa forms a reactive triplet diradical that can covalently crosslink with proximal C-H bonds of interacting proteins, providing a "snapshot" of transient or stable interactions.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of pBpa into a target protein in mammalian cells using amber suppression technology.
Principle of Amber Suppression for pBpa Incorporation
The cornerstone of this technique is the repurposing of the amber stop codon (UAG).[5] This is accomplished by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair into the mammalian cell.[6] This engineered aaRS specifically recognizes and charges its cognate suppressor tRNA (tRNACUA) with pBpa.[6] The suppressor tRNA, with its CUA anticodon, then recognizes the UAG codon in the mRNA of the protein of interest and delivers pBpa for incorporation into the growing polypeptide chain, rather than terminating translation.[5]
Key Applications in Research and Drug Development
-
Mapping Protein-Protein Interactions (PPIs): Covalently trap interacting partners of a protein of interest in live cells to identify novel binding partners and map interaction interfaces.[2][7]
-
Validating Drug-Target Engagement: Incorporate pBpa near a putative drug-binding site to directly photo-crosslink the drug to its target, providing definitive evidence of engagement.
-
Structural Biology: Generate distance constraints for modeling protein complexes by incorporating pBpa at various locations and identifying crosslinked residues.
-
Signal Transduction Studies: Elucidate dynamic signaling pathways by capturing transient interactions between signaling proteins upon cellular stimulation.[2][8]
Data Presentation: Quantitative Parameters
The efficiency of pBpa incorporation and subsequent photo-crosslinking can be influenced by several factors. The following tables summarize key quantitative data gathered from various studies to aid in experimental design and optimization.
Table 1: pBpa Incorporation and Expression Parameters in Mammalian Cells
| Parameter | Typical Value/Range | Cell Line Examples | Notes |
| pBpa Concentration in Media | 0.5 - 2 mM | HEK293, CHO | Optimal concentration should be determined empirically. A 1 mM concentration is a common starting point.[7] |
| Protein Expression Time | 16 - 48 hours | HEK293, CHO | Time required for sufficient expression of the pBpa-containing protein.[6] |
| Full-Length Protein Yield | Highly variable | HEK293, CHO | Dependent on the protein of interest, incorporation site, and expression system. Yields can range from µg to low mg per liter of culture.[3][9] |
| Incorporation Efficiency | Variable (can be >50% in optimized systems) | HEK293 | Efficiency is highly dependent on the sequence context surrounding the amber codon.[1][10] |
Table 2: Photo-Crosslinking Parameters and Efficiency
| Parameter | Typical Value/Range | Notes |
| UV Irradiation Wavelength | 350 - 365 nm | Long-wave UV minimizes cell damage.[4] |
| UV Irradiation Time | 10 - 60 minutes | Optimization is crucial to maximize crosslinking while maintaining cell viability.[1] |
| Crosslinking Distance | ~3.1 Å | The effective crosslinking radius of the pBpa benzophenone group. |
| Crosslinking Efficiency/Yield | Variable (can be significantly enhanced with pBpa analogs) | Often the limiting factor. Halogenated pBpa analogs can increase yields up to 49-fold compared to pBpa.[1][4] |
Experimental Workflow and Signaling Pathways
Caption: General experimental workflow for pBpa incorporation and photo-crosslinking.
Detailed Experimental Protocols
Protocol 1: Plasmid Construction
-
Gene of Interest (GOI) Plasmid: Your GOI should be cloned into a mammalian expression vector. It is advisable to include a C-terminal affinity tag (e.g., 6xHis, FLAG) for purification and detection.
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired site of pBpa incorporation in your GOI using a standard site-directed mutagenesis kit.
-
Note on Site Selection: The choice of the incorporation site is critical. Surface-exposed residues in flexible loops are often good starting points. Avoid structurally important residues in the protein core. The sequence context flanking the TAG codon can significantly impact incorporation efficiency.[10]
-
-
Orthogonal System Plasmid: Obtain or construct a mammalian expression vector co-expressing the engineered E. coli tyrosyl-tRNA synthetase specific for pBpa (pBpaRS) and its cognate amber suppressor tRNA (tRNACUA). Several such plasmids are commercially available or have been described in the literature.[6]
Protocol 2: Cell Culture and Transfection
-
Cell Seeding: Seed mammalian cells (e.g., HEK293T) in a suitable culture dish (e.g., 10 cm dish) to reach 70-80% confluency on the day of transfection.
-
Plasmid Transfection: Co-transfect the GOI-TAG plasmid and the pBpaRS/tRNACUA plasmid using a suitable transfection reagent according to the manufacturer's instructions. A 1:1 ratio of the two plasmids is a good starting point, but this may require optimization.[11]
-
pBpa Supplementation: 4-6 hours post-transfection, replace the culture medium with fresh medium supplemented with pBpa.
-
pBpa Stock Solution: Prepare a 100 mM stock solution of pBpa by dissolving it in 1 M NaOH. Neutralize the pH with HCl before sterile filtering and adding to the medium. The final concentration in the medium should typically be 1 mM.
-
-
Protein Expression: Incubate the cells for 24-48 hours to allow for the expression of the pBpa-containing protein.
Protocol 3: In Vivo Photo-Crosslinking
-
Cell Preparation: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove residual pBpa from the medium.
-
UV Irradiation: Place the culture dish on ice and irradiate the cells with a 365 nm UV lamp. The duration of irradiation typically ranges from 15 to 60 minutes and should be optimized to maximize crosslinking while minimizing cell death.
-
Control Samples: It is crucial to include the following control samples:
-
Cells expressing the GOI-TAG without pBpa in the medium (to check for leaky expression).
-
Cells expressing the GOI-TAG with pBpa but without UV irradiation (to identify non-specific interactions).
-
Cells expressing the wild-type GOI.
-
-
Cell Lysis: After irradiation, immediately lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Protocol 4: Analysis of Crosslinked Products
A. Western Blot Analysis
-
Sample Preparation: Mix the cell lysates with SDS-PAGE loading buffer, heat at 95°C for 5-10 minutes, and resolve the proteins on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the affinity tag on your GOI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. A successful crosslinking event will be indicated by the appearance of a higher molecular weight band corresponding to the GOI crosslinked to its interacting partner(s).
B. Mass Spectrometry Analysis
For identification of the crosslinked interacting protein(s) and the specific site of crosslinking, a mass spectrometry-based approach is required.
-
Affinity Purification: Purify the crosslinked protein complexes from the cell lysate using affinity chromatography targeting the tag on your GOI.
-
Enzymatic Digestion: Elute the purified complexes and digest the proteins into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the crosslinked peptides. This will reveal the identity of the interacting protein and the specific amino acid residue that was crosslinked to the pBpa on your GOI.
Signaling Pathway Diagram Example: EGF Receptor Signaling
The following diagram illustrates a simplified signaling pathway that can be investigated using pBpa-mediated crosslinking. For instance, pBpa could be incorporated into Grb2 to identify its direct binding partners upon EGF stimulation.[2][8]
Caption: Simplified EGF receptor signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| No full-length protein expression | - Inefficient transfection- Inactive pBpaRS/tRNACUA- Toxicity of pBpa or expressed protein | - Optimize transfection protocol- Verify the integrity and expression of the orthogonal system components- Titrate pBpa concentration- Use an inducible expression system |
| Low yield of full-length protein | - Suboptimal incorporation site- Poor expression of the protein of interest | - Test different incorporation sites- Optimize codon usage of the GOI- Use a stronger promoter for the GOI |
| No crosslinked product observed | - pBpa is not incorporated- No interaction partner in proximity- Inefficient UV irradiation | - Confirm pBpa incorporation by mass spectrometry- Ensure the pBpa site is near a suspected interaction interface- Optimize UV exposure time and intensity |
| High background of non-specific bands | - Non-specific antibody binding- Aggregation of the target protein | - Optimize antibody concentrations and washing steps- Include appropriate controls- Optimize lysis and purification buffers |
By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can effectively employ site-specific pBpa incorporation to gain valuable insights into protein interactions and cellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete set of orthogonal 21st aminoacyl-tRNA synthetase-amber, ochre and opal suppressor tRNA pairs: concomitant suppression of three different termination codons in an mRNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of Protein Expression by Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Specific Incorporation of p-Benzoyl-L-phenylalanine (pBpa) in Yeast Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of the photo-activatable unnatural amino acid, p-benzoyl-L-phenylalanine (pBpa), into proteins in yeast (Saccharomyces cerevisiae) is a powerful technique for elucidating protein-protein interactions (PPIs) in their native cellular environment.[1][2][3] This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to suppress an amber stop codon (TAG) introduced at a specific site in the gene of interest, leading to the insertion of pBpa.[4][5] Upon exposure to UV light, the benzophenone (B1666685) side chain of pBpa is activated, forming a covalent crosslink with interacting proteins in close proximity.[6][7] This allows for the capture of transient or weak interactions that are often missed by traditional biochemical methods. These application notes provide an overview of the methodology, quantitative data, and detailed protocols for utilizing pBpa in yeast expression systems.
Key Applications
-
Mapping Protein-Protein Interaction Interfaces: By systematically replacing residues at a protein's surface with pBpa, the specific sites of interaction with a binding partner can be identified with amino acid resolution.[1][3]
-
Capturing Transient or Weak Interactions: The "zero-length" crosslinker nature of pBpa allows for the covalent trapping of fleeting interactions that are critical for cellular signaling and regulation.
-
Identifying Novel Binding Partners: In vivo crosslinking can capture entire protein complexes, enabling the identification of previously unknown interaction partners through subsequent analysis by mass spectrometry.
-
Studying Dynamic Protein Complexes: The ability to perform photocrosslinking in living cells provides a snapshot of protein interactions as they occur in their natural context.[1][2]
Quantitative Data Summary
The efficiency of pBpa incorporation and subsequent crosslinking can be influenced by several factors, including the expression levels of the orthogonal tRNA/synthetase pair, the specific protein of interest, the site of incorporation, and the yeast strain used.[8][9]
| Parameter | Typical Range | Organism/System | Notes |
| Protein Yield with pBpa | Tens of micrograms to tens of milligrams per liter of culture | S. cerevisiae | Highly dependent on the protein, expression conditions, and optimization of the tRNA/synthetase expression system. |
| pBpa Concentration in Media | 0.1 mM - 2 mM | S. cerevisiae | Optimal concentration may need to be determined empirically. Higher concentrations do not always lead to significantly increased yield.[2] |
| Incorporation Efficiency | Variable, can be significantly improved with system optimization | S. cerevisiae | Use of yeast strains deficient in nonsense-mediated mRNA decay (e.g., upf1Δ) can enhance yields.[8][9] |
| Crosslinking Efficiency | Can exceed 50% in optimized in vitro systems | In vitro with purified protein | In vivo efficiency is generally lower and depends on the interaction's affinity and proximity. |
| UV Irradiation Time | 15 - 60 minutes | In vivo in S. cerevisiae | Performed on ice or in a cold room to minimize cellular damage.[6][7] |
Experimental Protocols
Plasmid Construction
The site-specific incorporation of pBpa requires two main plasmid components:
-
Protein Expression Vector:
-
The gene for the protein of interest is cloned into a suitable yeast expression vector.
-
Site-directed mutagenesis is used to introduce an amber stop codon (TAG) at the desired position for pBpa incorporation. It is often advantageous to replace aromatic residues like phenylalanine, tyrosine, or tryptophan to minimize structural perturbation.[6]
-
A C-terminal affinity tag (e.g., His6, FLAG) is recommended for the purification and detection of the full-length protein.
-
-
Orthogonal tRNA/Synthetase Vector:
-
A plasmid expressing the engineered E. coli tyrosyl-tRNA synthetase (TyrRS) and its cognate amber suppressor tRNA (tRNACUA) is required. Several systems have been developed to optimize the expression of these components in yeast.[2]
-
Yeast Transformation
-
Co-transform the yeast strain with the protein expression vector and the orthogonal tRNA/synthetase plasmid using a standard yeast transformation protocol (e.g., lithium acetate/polyethylene glycol method).
-
Select for transformants on appropriate selective media.
Protein Expression and pBpa Incorporation
-
Inoculate a single colony of the transformed yeast into 5 mL of selective synthetic complete (SC) medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into a larger volume of SC medium to an OD600 of ~0.2.
-
Grow the culture at 30°C with shaking to an OD600 of 0.8 - 1.0.
-
Add this compound to a final concentration of 1 mM. A 100 mM stock solution of pBpa can be prepared in 1M HCl and neutralized with an equal volume of 1M NaOH before adding to the culture medium.[10]
-
Induce protein expression if using an inducible promoter (e.g., by adding galactose for a GAL promoter).
-
Continue to incubate the cells for 16-24 hours to allow for protein expression and pBpa incorporation.
In Vivo Photocrosslinking
-
Harvest the yeast cells by centrifugation at 4,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS or SC medium.[7]
-
Resuspend the cells in a small volume of ice-cold PBS or SC medium and transfer to a petri dish or a suitable container for UV irradiation.[7]
-
Place the cells on ice and expose them to UV light at 365 nm for 15-60 minutes.[6][7] The optimal irradiation time should be determined empirically.
-
After irradiation, collect the cells by centrifugation. The cell pellet can be stored at -80°C for later analysis.
Analysis of Crosslinked Products
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. Lyse the cells using methods such as glass bead beating or sonication.
-
Affinity Purification: Purify the pBpa-containing protein and its crosslinked partners using the affinity tag on the protein of interest.
-
Western Blot Analysis: Analyze the purified protein complexes by SDS-PAGE and Western blotting. A higher molecular weight band corresponding to the crosslinked product should be detectable with antibodies against the protein of interest and/or the interaction partner.
Mandatory Visualizations
Caption: Genetic components for pBpa incorporation in yeast.
Caption: Experimental workflow for pBpa photocrosslinking.
Optimization Strategies
-
Yeast Strain Selection: The use of yeast strains with a deletion in the UPF1 gene, which is involved in nonsense-mediated mRNA decay, can significantly increase the yield of the pBpa-containing protein.[8][9]
-
tRNA and Synthetase Expression: Optimizing the copy number and promoter strength for the orthogonal tRNA and synthetase genes can improve incorporation efficiency.[2]
-
pBpa Analogs: For interactions that are difficult to capture, halogenated pBpa analogs have been shown to increase crosslinking yields.[7][11][12]
Conclusion
The use of this compound in yeast expression systems is a versatile and powerful tool for the in vivo analysis of protein-protein interactions. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can successfully implement this technique to gain valuable insights into the complex network of protein interactions within the cell.
References
- 1. Analyses of protein-protein interactions by in vivo photocrosslinking in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unnatural amino acid replacement in a yeast G protein-coupled receptor in its native environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Electron-deficient this compound derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Electron‐deficient p‐benzoyl‐L‐phenylalanine Derivatives Increase Cova" by Cassandra M. Joiner, Meghan E. Breen et al. [scholarexchange.furman.edu]
Application Notes and Protocols: Site-Specific Incorporation of p-Benzoyl-L-phenylalanine (pBpa) via Amber Stop Codon Suppression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genetic code expansion technology allows for the site-specific incorporation of non-canonical amino acids (ncAAs) with unique functionalities into proteins.[1][2] One of the most powerful applications of this technology is the incorporation of the photo-reactive amino acid p-benzoyl-L-phenylalanine (pBpa). This is achieved by repurposing the amber stop codon (UAG), which is the least frequently used stop codon in many organisms.[1] The core of this technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) pair.[1][2] The engineered aaRS specifically recognizes and charges the suppressor tRNA with pBpa. This charged tRNA then recognizes the UAG codon within the mRNA sequence during translation and incorporates pBpa into the growing polypeptide chain.[1]
The benzophenone (B1666685) moiety of pBpa is photo-reactive. Upon exposure to UV light (typically around 360-365 nm), it forms a reactive triplet state that can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable, covalent crosslink.[3][4] This unique property allows for the "capturing" of transient or weak protein-protein and protein-DNA interactions in their native cellular environment with high spatial and temporal resolution.[1][5] This methodology is invaluable for mapping interaction interfaces, identifying binding partners, and studying the dynamics of protein complexes.[1][6]
Quantitative Data Summary
The efficiency of pBpa incorporation and subsequent crosslinking can vary significantly depending on the expression system, the protein of interest, the specific site of incorporation, and the optimization of the experimental conditions. The following tables summarize typical quantitative data reported in the literature.
| Parameter | Typical Range | Organism/System | Notes |
| Protein Yield with pBpa | Tens of micrograms to tens of milligrams per liter of culture | E. coli, Yeast, Mammalian Cells | Highly dependent on the protein and optimization of expression conditions.[1] |
| Incorporation Efficiency | >50% (in some optimized systems) | E. coli | Determined by comparing the yield of full-length protein in the presence and absence of pBpa.[1] |
| Crosslinking Efficiency | >50% | In vitro with purified protein | Irradiation time and protein concentration are key factors.[1] Can be significantly enhanced with halogenated pBpa analogs.[4] |
| Crosslinked Peptide Spectral Matches (CSMs) | 30 to 300 | Mass Spectrometry Analysis | Dependent on the site of pBpa incorporation and the complexity of the protein complex.[1][7] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Plasmid Construction
This protocol outlines the necessary steps for preparing the plasmids required for pBpa incorporation.
Materials:
-
Expression vector for the protein of interest.
-
Vector for the orthogonal pair (e.g., pEVOL-pBpF).[8]
-
Reagents for site-directed mutagenesis.
-
DNA sequencing services.
Procedure:
-
Mutagenesis of the Target Gene: Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using site-directed mutagenesis.[6]
-
Incorporate a Purification Tag: It is highly recommended to include a C-terminal purification tag (e.g., His-tag, FLAG-tag) to facilitate the purification of the full-length protein containing pBpa.[1]
-
Orthogonal Pair Plasmid: The pEVOL plasmid typically expresses the engineered aminoacyl-tRNA synthetase specific for pBpa (BpaRS) and multiple copies of the amber suppressor tRNA (tRNACUA).[1][8]
-
Sequence Verification: Confirm the presence of the TAG codon and the integrity of the rest of your gene construct by DNA sequencing.
Protein Expression and pBpa Incorporation in E. coli
This protocol provides a general framework for expressing a pBpa-containing protein in E. coli.
Materials:
-
Chemically competent E. coli strain (e.g., BL21(DE3)).
-
Expression plasmid for the protein of interest with the TAG codon.
-
pEVOL-pBpF plasmid.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics.
-
This compound (pBpa).
-
1 M NaOH.
-
Inducing agent (e.g., IPTG).
Procedure:
-
Co-transformation: Co-transform the competent E. coli cells with the expression plasmid for your protein of interest and the pEVOL-pBpF plasmid. Plate on LB agar (B569324) with the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
pBpa Addition: Add pBpa to the culture to a final concentration of 0.5-1 mM.[8][10] pBpa can be dissolved in 1 M NaOH before adding to the medium.[8][11]
-
Induction: Induce protein expression with the appropriate concentration of the inducing agent (e.g., IPTG).
-
Incubation: Incubate the culture for an additional 16-24 hours at a reduced temperature (e.g., 18-25°C) to enhance protein folding and solubility.
-
Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until further use.
Protein Purification and Verification
This protocol describes the purification and verification of the pBpa-containing protein.
Materials:
-
Lysis buffer (e.g., 25 mM HEPES, 500 mM NaCl, 20 mM imidazole, pH 7.5).[12]
-
Protease inhibitors.
-
Sonciator or French press.
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash buffer (lysis buffer with a slightly higher concentration of imidazole).
-
Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 300 mM).[12]
-
SDS-PAGE reagents.
-
Western blot reagents and appropriate antibodies.
-
Mass spectrometer (for definitive confirmation).
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer containing protease inhibitors. Lyse the cells by sonication or using a French press.[13]
-
Clarification: Clarify the lysate by centrifugation to remove cell debris.
-
Affinity Purification: Apply the clarified lysate to the affinity chromatography resin. Wash the resin with wash buffer to remove non-specifically bound proteins. Elute the pBpa-containing protein with elution buffer.[12]
-
Verification by Western Blot: Analyze the purified protein by SDS-PAGE and Western blotting using an antibody against the purification tag.[1] A successful incorporation will show a band corresponding to the full-length protein. This band should be absent or significantly reduced in a control experiment conducted without pBpa.[1] The presence of a truncated protein product in the absence of pBpa confirms the successful introduction of the amber codon.[1]
-
Verification by Mass Spectrometry: For definitive confirmation, perform electrospray ionization mass spectrometry (ESI-MS). The observed mass should match the calculated mass of the protein with pBpa incorporated.[1]
In Vivo and In Vitro Photo-Crosslinking
This protocol details the procedure for inducing covalent crosslinks using UV light.
Materials:
-
Cells expressing the pBpa-containing protein (for in vivo crosslinking).
-
Purified pBpa-containing protein and potential interacting partners (for in vitro crosslinking).
-
Phosphate-buffered saline (PBS).
-
UV lamp (365 nm).[3]
Procedure for In Vivo Crosslinking:
-
Wash the cells expressing the pBpa-containing protein with PBS.
-
Expose the live cells to UV light at 365 nm for a specified period (e.g., 15-60 minutes) on ice or in a cold room.[1]
Procedure for In Vitro Crosslinking:
-
Incubate the purified pBpa-containing protein with its potential interacting partners in a suitable buffer.
-
Irradiate the sample with UV light at 365 nm.[3] The optimal irradiation time should be determined empirically.[3]
Analysis of Crosslinked Products
This protocol describes how to analyze the results of the photo-crosslinking experiment.
Materials:
-
SDS-PAGE reagents.
-
Western blot reagents.
-
Mass spectrometer and reagents for protein digestion (e.g., trypsin).
-
Software for crosslink analysis (e.g., XlinkX, pLink).[3]
Procedure:
-
SDS-PAGE Analysis: Analyze the crosslinked protein complexes by SDS-PAGE. A higher molecular weight band corresponding to the crosslinked product should be observed compared to the non-irradiated control.[3]
-
Western Blot Analysis: Transfer the separated proteins to a membrane and probe with antibodies against the protein of interest or its interacting partner to confirm the identity of the crosslinked species.[3]
-
Mass Spectrometry Analysis: For identification of the interacting partner and the crosslinking site, the crosslinked band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.[3][14] Specialized software is then used to identify the crosslinked peptides.[3]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low yield of full-length protein | Inefficient amber suppression. | - Use an evolved BpaRS with improved activity.[11]- Use an RF1-deficient E. coli strain to reduce competition with translation termination.[11]- Optimize the nucleotide context flanking the UAG codon.[11][15] |
| Low pBpa concentration or uptake. | - Titrate the concentration of pBpa in the growth medium (e.g., 1-2 mM).[11] | |
| No or low crosslinking efficiency | Inefficient photo-activation. | - Optimize UV irradiation time and distance from the lamp.[13] |
| Steric hindrance or unfavorable orientation. | - Choose a different site for pBpa incorporation. | |
| Low reactivity of pBpa. | - Consider using halogenated pBpa analogs which can increase crosslinking yields.[4][16] | |
| High molecular weight aggregates/smearing on gel | Excessive crosslinking or protein denaturation. | - Reduce UV irradiation time and/or protein concentration.[13]- Perform the crosslinking reaction on ice.[13] |
Conclusion
Amber stop codon suppression is a powerful and versatile technique for the site-specific incorporation of the photo-reactive non-canonical amino acid pBpa. This enables the covalent capture and subsequent identification of protein-protein and protein-nucleic acid interactions within a cellular context. The protocols and data presented here provide a comprehensive guide for researchers to successfully apply this technology to their own systems of interest, contributing to a deeper understanding of complex biological processes and facilitating the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 15. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 16. researchgate.net [researchgate.net]
Application Notes: In Vivo Crosslinking with p-Benzoyl-L-phenylalanine (pBPA)
References
- 1. benchchem.com [benchchem.com]
- 2. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of protein-protein interaction of the mitochondrial translocase at work by using technically effective BPA photo-crosslinking method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzo[a]pyrene and UV light co-exposure: differential effects on oxidative stress and genotoxicity in human keratinocytes and ex vivo skin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for pBpa Photo-Affinity Labeling of Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing p-Benzoyl-L-phenylalanine (pBpa), a genetically encoded photo-activatable amino acid, to investigate protein-protein interactions (PPIs) within a native cellular context. This powerful technique, known as photo-affinity labeling, allows for the covalent capture of transient and stable protein complexes, providing invaluable insights for basic research and drug development.
Introduction to pBpa Photo-Affinity Labeling
pBpa is an unnatural amino acid that can be site-specifically incorporated into a protein of interest (the "bait") using an expanded genetic code system.[1][2] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that recognizes a specific codon, typically the amber stop codon (UAG), introduced at the desired location in the bait protein's gene.[1][3] Once incorporated, the benzophenone (B1666685) side chain of pBpa can be activated by UV light (typically around 350-365 nm) to form a reactive triplet diradical.[4][5] This diradical can then covalently crosslink with interacting proteins (the "prey") that are in close proximity, effectively "trapping" the interaction.[5][6][7] This method offers spatiotemporal control, as the crosslinking is initiated by UV light at a specific time point.[7]
Applications in Research and Drug Development
The ability to capture PPIs in their native cellular environment makes pBpa photo-affinity labeling a valuable tool for:
-
Mapping Protein Interaction Interfaces: By systematically incorporating pBpa at various positions on the surface of a bait protein, the specific residues and domains involved in the interaction can be identified.[3]
-
Identifying Novel Interaction Partners: Coupled with techniques like mass spectrometry, this method can identify previously unknown binding partners of a protein of interest.[4]
-
Validating Drug Targets: Understanding the PPI network of a potential drug target can provide crucial information about its function and potential off-target effects.[8][9][10][11][12]
-
Studying Transient or Weak Interactions: The covalent nature of the crosslink allows for the capture of interactions that are difficult to detect using traditional methods like co-immunoprecipitation.[5]
-
Investigating Dynamic Protein Complexes: The temporal control afforded by UV activation enables the study of PPIs at specific stages of a biological process, such as different phases of the cell cycle.[7]
Quantitative Data on Photo-Crosslinking Agents
The choice of photo-crosslinker can significantly impact the efficiency of capturing protein interactions. The following table summarizes the reported crosslinking efficiencies and key characteristics of pBpa and its alternatives.
| Photo-Crosslinking Agent | Class | Reported Efficiency/Yield | Key Characteristics & Considerations |
| This compound (pBpa) | Benzophenone | 5% to >50% crosslinking of protein subunits.[13][14] | Reversible photoactivation allows for continuous irradiation, potentially increasing the probability of capturing transient interactions.[13] Activated by UV light at ~365 nm, which is less damaging to cells.[7] |
| Halogenated pBpa Analogs (e.g., 3-CF₃-pBpa, 3-Cl-pBpa, 4-CF₃-pBpa) | Benzophenone | Up to 49-fold increase in crosslinking yield compared to pBpa.[13][15] | Electron-withdrawing groups on the benzophenone ring increase the reactivity of the active species, leading to higher yields.[13][15] |
| p-Azidophenylalanine (pAzF) | Aryl azide | Can readily crosslink where pBpa fails to in certain protein contexts.[13] | Irreversible photoactivation; the reactive nitrene will either react with a nearby molecule or be quenched by the solvent.[13] |
Experimental Protocols
Here, we provide detailed methodologies for the key experiments involved in pBpa photo-affinity labeling, from the incorporation of the unnatural amino acid to the identification of interacting partners.
Signaling Pathway for pBpa Incorporation
Caption: Genetic incorporation of pBpa into a target protein.
Protocol 1: Site-Specific Incorporation of pBpa into a Target Protein in Mammalian Cells
This protocol is adapted from established methods for unnatural amino acid incorporation.[1][13]
1. Plasmid Construction:
-
Bait Protein Plasmid: Create a mammalian expression vector encoding your protein of interest (the "bait"). Introduce an amber stop codon (TAG) at the desired site for pBpa incorporation using site-directed mutagenesis. The choice of the incorporation site is critical and should ideally be on the protein surface in a region suspected to be involved in the interaction.
-
pBpa System Plasmid: Obtain or construct a plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for pBpa (e.g., pEVOL-pBpF).[16]
2. Cell Culture and Transfection:
-
Select a suitable mammalian cell line for your experiment.
-
Co-transfect the cells with the bait protein plasmid and the pBpa system plasmid using a standard transfection reagent.
3. pBpa Incorporation:
-
After transfection, culture the cells in a growth medium supplemented with pBpa. A typical starting concentration is 1 mM pBpa.[13]
-
Incubate the cells for 24-48 hours to allow for the expression of the bait protein and the incorporation of pBpa.[13] It is crucial to confirm the successful incorporation and expression of the full-length pBpa-containing protein by Western blotting.
Experimental Workflow for pBpa Photo-Affinity Labeling
Caption: General workflow for pBpa photo-affinity labeling experiments.
Protocol 2: In Vivo Photo-Crosslinking and Analysis
1. UV Irradiation:
-
After the pBpa incorporation period, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated pBpa.[13]
-
Expose the cells to UV light at approximately 365 nm.[13] The duration of UV exposure is a critical parameter that needs to be optimized for each specific protein-protein interaction and can range from 10 minutes to 2 hours.[13]
2. Cell Lysis:
-
Following UV irradiation, harvest and lyse the cells using a suitable lysis buffer containing protease inhibitors.
3. Analysis of Crosslinked Products:
-
SDS-PAGE and Western Blotting: Analyze the cell lysate by SDS-PAGE. The formation of a higher molecular weight band corresponding to the bait protein crosslinked to its prey protein(s) can be detected by Western blotting using an antibody against the bait protein or a tag.[13]
-
Affinity Purification: To identify unknown interacting partners, the bait protein and its crosslinked complexes can be enriched from the cell lysate using affinity purification (e.g., immunoprecipitation) targeting a tag on the bait protein.[13]
Logical Relationship for Partner Identification
Caption: Workflow for identifying interacting partners via mass spectrometry.
Protocol 3: Identification of Interacting Partners by Mass Spectrometry
This protocol outlines the general steps for identifying unknown interacting partners after affinity purification.
1. Sample Preparation:
-
Elute the purified bait protein and its crosslinked partners from the affinity resin.
-
Separate the protein complexes by SDS-PAGE and excise the band corresponding to the crosslinked complex, or perform an in-solution digestion of the entire eluate.
-
Perform in-gel or in-solution enzymatic digestion of the proteins, typically with trypsin.
2. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
3. Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein database to identify the peptides and, consequently, the proteins present in the sample.
-
The identification of peptides from a protein other than the bait confirms it as an interacting partner. Advanced software can also identify the specific crosslinked peptides, providing information about the interaction interface.
Conclusion
pBpa photo-affinity labeling is a robust and versatile technique for the in vivo study of protein-protein interactions. By providing spatiotemporal control and the ability to capture transient interactions, it offers significant advantages over traditional methods. The detailed protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals looking to employ this powerful tool to unravel the complexities of protein interaction networks.
References
- 1. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 3. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of PBPK modelling in drug discovery and development at Pfizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-world application of physiologically based pharmacokinetic models in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of PBPK modelling in drug discovery and development at Pfizer | Semantic Scholar [semanticscholar.org]
- 11. Application of Physiologically-Based Pharmacokinetic (PBPK) Model in Drug Development and in Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Physiologically-Based Pharmacokinetic (PBPK) Model in Drug Development and in Dietary Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electron-deficient this compound derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Leveraging p-Benzoyl-L-phenylalanine (pBPA) for High-Resolution Identification of Protein Binding Partners
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and identifying the specific partners in a protein complex is crucial for drug development and disease research.[1] p-Benzoyl-L-phenylalanine (pBPA) is a photo-reactive, non-canonical amino acid that serves as a powerful tool for covalently capturing transient and stable protein interactions directly within their native cellular environment.[1][2][3] Upon exposure to UV light (approx. 350-365 nm), the benzophenone (B1666685) side chain of pBPA is activated, forming a reactive triplet state that can abstract a hydrogen atom from adjacent C-H bonds within a radius of approximately 10 Å, leading to the formation of a stable, covalent crosslink.[2][3][4] This unique property allows researchers to "freeze" molecular interactions at a specific moment in time for subsequent identification and analysis.
The site-specific incorporation of pBPA into a "bait" protein is typically achieved through genetic code expansion, utilizing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate amber suppressor tRNA (tRNACUA) pair.[2][5][6] This system hijacks the cellular translation machinery to insert pBPA in response to an in-frame amber stop codon (UAG) engineered at a desired location in the bait protein's gene.[2][5][6] Following expression of the pBPA-containing protein, UV irradiation covalently traps interacting "prey" proteins. The resulting crosslinked complex can then be purified and the binding partners identified using mass spectrometry.[1]
Key Advantages of the pBPA System:
-
In Vivo Crosslinking: Captures interactions in their native cellular context, preserving physiological conditions and post-translational modifications.[1][7]
-
High Specificity: Site-specific incorporation allows for precise mapping of interaction interfaces.[2][4]
-
Captures Transient Interactions: The rapid nature of photo-crosslinking enables the capture of weak or transient binding partners that are often missed by traditional methods like co-immunoprecipitation.[3]
-
Minimal Perturbation: The structural similarity of pBPA to natural aromatic amino acids like phenylalanine often results in minimal disruption to the protein's structure and function.[2]
Experimental Workflow and Protocols
The overall process of using pBPA to identify binding partners involves several key stages, from molecular cloning to mass spectrometry analysis.
Caption: A flowchart of the key stages in a pBPA photo-crosslinking experiment.
Protocol 1: Site-Specific Incorporation of pBPA in Mammalian Cells
This protocol details the expression of a bait protein containing pBPA at a specific site using amber suppression technology.[5]
1.1. Principle: An expression vector for the bait protein containing an amber stop codon (TAG) at the desired incorporation site is co-transfected into mammalian cells with a second plasmid (e.g., pEVOL) that expresses the engineered aminoacyl-tRNA synthetase/tRNA pair specific for pBPA.[1][2] The cells are then cultured in a medium supplemented with pBPA, allowing for its incorporation during protein synthesis.[5]
1.2. Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Plasmid 1: Bait protein gene with a TAG codon at the desired site and an affinity tag (e.g., C-terminal FLAG tag).
-
Plasmid 2: pEVOL-pBpF or similar, encoding the Bpa-specific tRNA synthetase (BpaRS) and amber suppressor tRNA.
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (pBPA) powder
-
NaOH (1 M) for dissolving pBPA
-
Phosphate-Buffered Saline (PBS)
1.3. Procedure:
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmids for both the bait protein and the orthogonal pair.
-
Cell Seeding: Seed HEK293T cells in 10 cm plates to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the bait plasmid and the pEVOL-pBpF plasmid into the cells using your preferred transfection reagent, following the manufacturer's protocol. A 1:1 ratio of the plasmids is a good starting point.
-
pBPA Supplementation: 24 hours post-transfection, replace the culture medium with fresh medium supplemented with 1-2 mM pBPA.[2] To prepare the pBPA stock, dissolve it in 1 M NaOH to a concentration of 100-500 mM and then dilute it into the medium.
-
Protein Expression: Incubate the cells for an additional 24-48 hours to allow for expression of the full-length, pBPA-containing protein.[1]
-
Verification (Optional but Recommended): To confirm pBPA incorporation, perform a small-scale cell lysis and Western blot. A successful incorporation will show a band for the full-length protein that is dependent on the presence of pBPA in the medium. A control experiment without pBPA should show a truncated protein product or no product at all.[2]
Protocol 2: In Vivo Photo-Crosslinking and Affinity Purification
2.1. Principle: Cells expressing the pBPA-containing bait protein are exposed to long-wave UV light to induce covalent crosslinking to proximal binding partners. The cells are then lysed, and the bait protein, along with its covalently linked partners, is purified via its affinity tag.
2.2. Materials:
-
Cells from Protocol 1
-
Ice-cold PBS
-
UV Crosslinking device (e.g., Stratalinker) with 365 nm bulbs
-
Ice-cold Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
Anti-FLAG M2 affinity gel (or other appropriate affinity resin)
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 3xFLAG peptide solution or low pH glycine (B1666218) buffer)
2.3. Procedure:
-
Cell Harvest: After the expression period, place the cell culture plates on ice.
-
Wash: Gently wash the cells twice with ice-cold PBS to remove residual medium and unincorporated pBPA.[1]
-
UV Irradiation: Aspirate the final PBS wash, leaving a thin film of liquid. Place the open plate on ice and irradiate with 365 nm UV light for 10-60 minutes.[1] The optimal irradiation time should be determined empirically.
-
Cell Lysis: Immediately after irradiation, add 1 mL of ice-cold lysis buffer to the plate. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Affinity Purification:
-
Add the cleared lysate to the equilibrated anti-FLAG affinity resin.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Pellet the resin by centrifugation (e.g., 1,000 x g for 2 min) and discard the supernatant.
-
Wash the resin 3-5 times with 1 mL of ice-cold Wash Buffer.
-
Elute the protein complex from the resin according to the manufacturer's instructions (e.g., by competitive elution with FLAG peptide).
-
-
Analysis: Analyze a small fraction of the eluate by SDS-PAGE and silver staining or Western blotting to visualize the bait protein and higher molecular weight crosslinked species.
Protocol 3: Mass Spectrometry Sample Preparation and Analysis
3.1. Principle: The purified protein complexes are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins present in the sample.
3.2. Materials:
-
Eluate from Protocol 2
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) Bicarbonate
-
Formic Acid
-
Acetonitrile
-
C18 desalting spin tips
3.3. Procedure:
-
Reduction and Alkylation:
-
Add DTT to the eluate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid.
-
Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable buffer (e.g., 0.1% formic acid).
-
Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine like MaxQuant, Comet, or Sequest.[8]
-
Include variable modifications for methionine oxidation and a custom modification for the pBPA adduct on reactive amino acid residues.
-
Identified proteins that are significantly enriched in the UV-irradiated sample compared to a non-irradiated control are considered potential binding partners.
-
Data Presentation
Quantitative mass spectrometry data should be organized to clearly distinguish true binding partners from non-specific contaminants. A label-free quantification (LFQ) approach is common.
Table 1: Example Quantitative Mass Spectrometry Results for Bait-X Pulldown
| Prey Protein | Gene Name | Unique Peptides | LFQ Intensity (+UV) | LFQ Intensity (-UV Control) | Fold Change (+UV/-UV) | p-value |
|---|---|---|---|---|---|---|
| Bait-X | BAITX | 25 | 2.5E+10 | 2.4E+10 | 1.0 | - |
| Partner A | PTNRA | 14 | 8.7E+08 | 1.2E+06 | 725 | < 0.001 |
| Partner B | PTNRB | 9 | 4.1E+08 | 9.5E+05 | 431 | < 0.001 |
| Partner C | PTNRC | 5 | 1.2E+07 | Not Detected | Inf | < 0.01 |
| Keratin | KRT1 | 6 | 5.5E+07 | 4.9E+07 | 1.1 | 0.85 |
| Tubulin | TUBA1A | 11 | 1.1E+09 | 1.0E+09 | 1.1 | 0.79 |
Data is hypothetical for illustrative purposes.
Application in Signaling Pathway Elucidation
pBPA can be instrumental in mapping connections within signaling pathways. For example, to identify the direct substrate of a kinase, pBPA can be incorporated into the kinase at or near the active site.
Caption: Using pBPA in a kinase to covalently trap its direct substrate upon UV activation.
In this scenario, after activating the signaling pathway, UV irradiation would covalently link the kinase to its direct substrate. Subsequent affinity purification of the kinase would co-purify the crosslinked substrate, allowing for its identification by mass spectrometry. This provides direct evidence of a physical interaction that might be too transient to capture with other methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Mapping Protein Interfaces: A Detailed Guide to pBpa Scanning
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The identification of protein-protein interaction (PPI) interfaces is crucial for understanding cellular signaling pathways and for the development of novel therapeutics. The use of the photo-activatable amino acid, p-benzoyl-L-phenylalanine (pBpa), as a site-specific crosslinking probe has emerged as a powerful technique for mapping these interfaces with high precision. This document provides detailed application notes and experimental protocols for utilizing pBpa scanning to elucidate protein interaction surfaces.
Introduction to pBpa Scanning
This compound is an unnatural amino acid that can be genetically incorporated into a protein of interest at specific sites.[1][2] Upon exposure to UV light (typically around 365 nm), the benzophenone (B1666685) moiety of pBpa is excited to a reactive triplet state.[3] This excited state can then abstract a hydrogen atom from a nearby C-H bond within a proximity of approximately 10 Å, leading to the formation of a stable covalent bond between the two interacting proteins.[1][4] By systematically replacing residues at a protein interface with pBpa (a process known as "scanning"), researchers can identify which positions are in close enough proximity to form a crosslink, thereby mapping the interaction surface.
A key advantage of pBpa is that its activation is reversible in the absence of a suitable binding partner, which helps to minimize non-specific labeling.[3] This technique is applicable for studying both stable and transient protein interactions in vitro, in living cells, and even in multicellular organisms.[5][6]
Applications in Research and Drug Discovery
The ability to precisely map protein interfaces has significant implications for both basic research and drug development:
-
Validating Protein-Protein Interactions: pBpa scanning provides direct evidence of a physical interaction between two proteins and can identify the specific domains or residues involved.
-
Structural Elucidation of Protein Complexes: The distance constraints obtained from crosslinking data can be used to build and refine computational models of protein complexes.[7]
-
Understanding Allosteric Regulation: By mapping conformational changes at protein interfaces, pBpa scanning can shed light on mechanisms of allosteric regulation.
-
Drug Target Validation: Identifying the key "hotspot" residues at a PPI interface is critical for the design of small molecules or biologics that can modulate the interaction.[8][9]
-
Screening for Interface-Disrupting Compounds: pBpa-based assays can be developed to screen for drugs that inhibit or stabilize a specific protein-protein interaction.
Experimental Workflow Overview
The general workflow for a pBpa scanning experiment involves several key steps, as illustrated in the diagram below.
References
- 1. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron-deficient this compound derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyses of protein-protein interactions by in vivo photocrosslinking in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unlocking Drug Targets: Advanced Applications of p-Benzoyl-L-phenylalanine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics is intrinsically linked to our ability to identify and validate new drug targets and understand their complex interactions within the cellular milieu. The photo-reactive unnatural amino acid, p-benzoyl-L-phenylalanine (pBPA), has emerged as a powerful tool in drug discovery, enabling the covalent capture of protein-protein interactions (PPIs) and the elucidation of drug-target engagement with high spatial and temporal resolution.[1][2][3] This document provides detailed application notes and protocols for leveraging pBPA in your drug discovery pipeline, from target identification and validation to mapping ligand binding sites.
Application Notes
This compound is a versatile photo-crosslinker that can be genetically encoded into a protein of interest at a specific site.[4] Upon exposure to UV light (typically around 365 nm), the benzophenone (B1666685) moiety of pBPA is activated to a triplet diradical state.[3][5] This highly reactive species can then abstract a hydrogen atom from a nearby amino acid residue (within approximately 10 Å) of an interacting protein, forming a stable covalent bond.[2][6] This "capturing" of transient or weak interactions in their native cellular environment is invaluable for several key applications in drug discovery.[1][7]
1. Target Identification and Validation:
A primary challenge in drug discovery is the identification and validation of novel therapeutic targets.[8][9][10] Phenotypic screens often identify compounds with desired cellular effects, but their direct molecular targets remain unknown.[11] By incorporating pBPA into a protein within a pathway modulated by a hit compound, researchers can identify its direct binding partners. This approach helps to deconvolve complex signaling pathways and validate the role of a specific protein as a bona fide drug target.
2. Mapping Protein-Protein Interaction Interfaces:
Understanding the specific domains and residues that mediate protein-protein interactions is crucial for designing targeted therapeutics, such as small molecule inhibitors or biologics. By systematically incorporating pBPA at various positions within a protein of interest, it is possible to map the interaction interface with its binding partner. The sites that yield efficient crosslinking upon UV irradiation pinpoint the regions of close proximity, providing a high-resolution map of the binding surface.
3. Characterizing Drug-Target Engagement:
Confirming that a drug candidate engages its intended target within the complex environment of a living cell is a critical step in preclinical development.[12] pBPA can be incorporated into the putative binding site of a target protein. A decrease in crosslinking efficiency to a known interaction partner in the presence of a drug candidate can indicate direct competition for the binding site, thus confirming target engagement.
4. Development of Covalent Inhibitors:
The formation of a covalent bond between a drug and its target can offer significant advantages, including increased potency, prolonged duration of action, and the potential to overcome drug resistance.[13][14][15][16] While pBPA itself is a tool for studying interactions, the insights gained from pBPA-mediated crosslinking can guide the rational design of covalent inhibitors that irreversibly bind to a specific residue within the target's active or allosteric site.
Quantitative Data Summary
The efficiency of pBPA-mediated photo-crosslinking can be influenced by several factors, including the specific protein context, the accessibility of the crosslinking site, and the UV irradiation conditions. The following table summarizes key quantitative parameters and compares pBPA with other commonly used photo-crosslinkers.
| Parameter | This compound (pBPA) | p-Azidophenylalanine (pAzF) | Diazirine-based UAAs | Reference |
| Activation Wavelength | ~350-365 nm | ~254 nm | ~350-365 nm | [1][7] |
| Reactive Intermediate | Diradical | Nitrene | Carbene | [7] |
| Incorporation Efficiency | >50% (in some optimized E. coli systems) | System dependent | System dependent | |
| Crosslinking Efficiency | >50% (in vitro with purified protein) | Can be more efficient than pBPA in certain contexts | Can provide a 7-fold increase in efficiency for RNA-protein interactions | [1] |
| Key Advantages | Low energy activation, minimal side reactions with solvent. | Can crosslink where pBPA may fail. | Highly reactive carbene can insert into a wide range of bonds. | [1][3][7] |
| Considerations | Lower quantum yield compared to some alternatives. | Shorter wavelength UV can be more damaging to cells. | Potential for broader, less specific crosslinking. | [1][3] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of pBPA into a Target Protein in Mammalian Cells
This protocol outlines the general steps for genetically encoding pBPA at a specific site within a protein of interest using amber codon suppression technology.
Materials:
-
Mammalian expression vector for the protein of interest (POI) with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Mammalian expression vector for the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for pBPA.
-
Mammalian cell line of choice.
-
Cell culture medium and supplements.
-
This compound (pBPA) solution (e.g., 100 mM stock in 1 M NaOH).
-
Transfection reagent.
-
Phosphate-buffered saline (PBS).
Methodology:
-
Plasmid Co-transfection: Co-transfect the mammalian cells with the POI expression vector and the aaRS/tRNA expression vector using a suitable transfection reagent.
-
Cell Culture and pBPA Incorporation: 24 hours post-transfection, replace the culture medium with fresh medium supplemented with 1 mM pBPA. Incubate the cells for an additional 24-48 hours to allow for expression of the POI and incorporation of pBPA.[1]
-
Verification of Incorporation (Optional but Recommended): Harvest a small population of cells and perform a Western blot to confirm the expression of the full-length pBPA-containing protein. A band corresponding to the full-length protein should be observed only in the presence of pBPA.
Protocol 2: In Vivo Photo-Crosslinking and Analysis
This protocol describes the procedure for inducing covalent crosslinks between the pBPA-containing protein and its interacting partners within living cells.
Materials:
-
Cells expressing the pBPA-containing protein of interest.
-
Ice-cold PBS.
-
UV lamp (365 nm).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against the protein of interest and potential interacting partners.
Methodology:
-
UV Irradiation: Wash the cells expressing the pBPA-containing protein with ice-cold PBS to remove the culture medium.[7] Expose the cells to 365 nm UV light on ice for a duration of 10-60 minutes. The optimal irradiation time should be determined empirically.[1][2][7]
-
Control Experiments: It is crucial to include the following controls:
-
Cell Lysis: After UV irradiation, lyse the cells using a suitable lysis buffer.[7]
-
Analysis of Crosslinked Products:
-
Analyze the cell lysates by SDS-PAGE and Western blotting. A higher molecular weight band corresponding to the crosslinked complex should be observed in the UV-treated sample containing the pBPA-incorporated protein.[2]
-
For identification of unknown interacting partners, perform affinity purification of the bait protein followed by mass spectrometry analysis.[1]
-
Visualizations
Caption: A streamlined workflow for pBPA-based photo-crosslinking in drug discovery.
Caption: The photochemical mechanism of pBPA-mediated covalent bond formation.
Caption: Logical workflow for using pBPA to identify the molecular target of a hit compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. wjbphs.com [wjbphs.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Tools for target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenotypic screening with target identification and validation in the discovery and development of E3 ligase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Membrane Protein Interactions using p-benzoyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-benzoyl-L-phenylalanine (pBPA) is a photoreactive, unnatural amino acid that has become an indispensable tool for elucidating protein-protein and protein-lipid interactions within the native cellular environment. Genetically incorporated into a protein of interest at a specific site, pBPA enables the capture of both stable and transient interactions upon UV activation. The benzophenone (B1666685) side chain of pBPA, when exposed to UV light (approximately 365 nm), forms a reactive triplet diradical that can covalently crosslink with interacting molecules in close proximity (approximately 3-6 Å). This "zero-length" crosslinking approach provides high-resolution information about interaction interfaces, making it particularly valuable for studying the dynamic landscape of membrane protein interactions.
These application notes provide a comprehensive overview of the use of pBPA in studying membrane protein interactions, including detailed experimental protocols, quantitative data on crosslinking efficiency, and examples of its application in elucidating signaling pathways.
Data Presentation
Table 1: Quantitative Comparison of Photo-Crosslinking Amino Acids
The selection of a photo-crosslinking agent is critical for the success of an experiment. This table provides a quantitative comparison of pBPA and its alternatives.
| Photo-Crosslinking Agent | Class | Reported Efficiency/Yield | Key Characteristics & Considerations |
| This compound (pBPA) | Benzophenone | 50% to >50% crosslinking of protein subunits. | Reversible photoactivation allows for continuous irradiation, potentially increasing the probability of capturing transient interactions. |
| Halogenated pBPA Analogs (e.g., 3-CF₃-pBPA, 3-Cl-pBPA, 4-CF₃-pB |
Troubleshooting & Optimization
Technical Support Center: Improving p-Benzoyl-L-phenylalanine (pBPA) Crosslinking Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during p-benzoyl-L-phenylalanine (pBPA) photo-crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (pBPA) and how does it work as a photo-crosslinker?
A1: this compound (pBPA) is a non-canonical amino acid that can be genetically incorporated into proteins.[1] It contains a benzophenone (B1666685) moiety that, upon exposure to UV light (approximately 350-365 nm), becomes activated to a triplet diradical state.[2][3] This highly reactive state can abstract a hydrogen atom from a nearby C-H bond (typically within ~3-10 Å) of an interacting molecule, leading to the formation of a stable covalent bond.[4][5][6] A key advantage of pBPA is the reversibility of its photoactivation; if no suitable reaction partner is in proximity, it can return to its ground state and be re-excited, increasing the probability of capturing interactions.[7][8]
Q2: What is the optimal UV wavelength and exposure time for pBPA crosslinking?
A2: The optimal UV wavelength for activating pBPA is approximately 360-365 nm.[8] This longer wavelength UV light is less damaging to proteins and cells compared to shorter wavelengths.[9] The ideal exposure time can vary significantly, ranging from 10 minutes to 2 hours, and must be determined empirically for each specific experimental system.[7][10] It is recommended to perform a time-course experiment to find the shortest duration that yields sufficient crosslinking, thereby minimizing potential photo-damage.[9]
Q3: How can I confirm the successful incorporation of pBPA into my protein of interest?
A3: Successful incorporation of pBPA can be confirmed by mass spectrometry, which will reveal a mass shift corresponding to the addition of the pBPA residue.[9] An alternative method is to perform a Western blot comparing the expression of the protein with and without pBPA supplementation in the growth medium. A full-length protein product should only be detectable in the presence of pBPA when using an amber stop codon (TAG) suppression system.[9]
Q4: What are some alternatives to pBPA for photo-crosslinking?
A4: Several alternatives to pBPA exist, each with distinct characteristics. p-Azidophenylalanine (pAzF) is an aryl azide (B81097) that is activated by shorter wavelength UV light and its photoactivation is irreversible.[10] Diazirine-based unnatural amino acids generate highly reactive carbene intermediates and can be more efficient for capturing certain interactions.[10] Additionally, halogenated pBPA analogs, such as those with chloro or trifluoromethyl substitutions, have been shown to significantly increase crosslinking yields compared to standard pBPA.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crosslinking Yield | Insufficient UV Exposure: The duration or intensity of UV irradiation may be inadequate. | - Increase the UV exposure time incrementally.- Position the UV lamp as close as possible to the sample to maximize light intensity.[8] |
| Suboptimal pBPA Incorporation: The efficiency of pBPA incorporation into the target protein is low. | - Confirm pBPA incorporation via mass spectrometry or Western blot.[9]- Optimize the expression conditions, including the concentration of pBPA in the media and the expression levels of the orthogonal aminoacyl-tRNA synthetase/tRNA pair.[12] | |
| Poor Protein-Protein Interaction: The proteins of interest may not be interacting under the experimental conditions. | - Verify the interaction using an independent method (e.g., co-immunoprecipitation).- Optimize buffer conditions, pH, and salt concentrations to favor the interaction. | |
| Inappropriate Buffer Composition: Buffer components may be quenching the photo-activated pBPA. | - Avoid buffers containing primary amines, such as Tris or glycine.[9]- Use buffers like HEPES, phosphate, or carbonate.[9] | |
| High Background or Non-specific Crosslinking | Excessive UV Exposure: Over-exposure can lead to non-specific crosslinking and protein aggregation. | - Reduce the UV irradiation time.[9]- Perform a UV dose-titration to find the minimal exposure required.[10] |
| High Protein Concentration: Concentrated protein solutions can increase the likelihood of random collisions and non-specific crosslinking. | - Decrease the concentration of the pBPA-containing protein.[9] | |
| Sample Impurity: The photo-activated pBPA can react with other proteins or molecules in an impure sample. | - Increase the purity of the protein sample.[9] | |
| Protein Degradation or Aggregation | Photo-damage: UV irradiation can cause damage to the proteins. | - Use the shortest effective UV exposure time and a longer wavelength (365 nm).[9]- Perform the irradiation step on ice to minimize heating.[7] |
| Protease Contamination: Proteases present in the sample can lead to protein degradation. | - Add protease inhibitors to all buffers used during the experiment.[9] |
Quantitative Data Summary
Table 1: Comparison of Photo-Crosslinking Amino Acids
| Photo-Crosslinking Agent | Class | Reported Efficiency/Yield | Key Characteristics & Considerations |
| This compound (pBPA) | Benzophenone | 50% to >50% crosslinking of protein subunits.[1][10] | Reversible photoactivation allows for continuous irradiation, potentially increasing the capture of transient interactions.[10] |
| Halogenated pBPA Analogs (e.g., 3-CF₃-pBPA, 3-Cl-pBPA) | Benzophenone | Up to 49-fold increase in crosslinking yield compared to pBPA.[11] | Electron-withdrawing groups enhance the reactivity of the active species, leading to higher yields.[11] |
| p-Azidophenylalanine (pAzF) | Aryl azide | Can readily crosslink where pBPA may fail in certain protein contexts.[10] | Irreversible photoactivation; the reactive nitrene intermediate is highly reactive.[10] |
| Diazirine-based UAAs (e.g., photo-leucine) | Diazirine | Can provide a significant increase in efficiency for capturing RNA-protein interactions compared to conventional UV crosslinking.[10] | Generate highly reactive carbene intermediates that can insert into a wide range of chemical bonds.[10] |
Table 2: General Parameters for In Vivo Crosslinking with pBPA
| Parameter | Recommended Value/Range | Organism/Cell Type | Reference(s) |
| pBPA Concentration in Media | 0.5 mM - 1 mM | E. coli, Yeast, Mammalian Cells | [4][10][13] |
| UV Irradiation Wavelength | ~365 nm | General | [4][10] |
| UV Irradiation Time | 10 - 120 minutes (requires optimization) | General | [7][10] |
| Crosslinking Distance | ~3-10 Å | General | [4][5] |
Experimental Protocols & Methodologies
General Protocol for Site-Specific Incorporation of pBPA and In Vivo Photo-Crosslinking [10]
-
Plasmid Construction and Transfection:
-
Prepare a plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired crosslinking site.
-
Prepare a second plasmid encoding the engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pBPA.
-
Co-transfect both plasmids into the target cell line.
-
-
Cell Culture and pBPA Incorporation:
-
Culture the transfected cells in a suitable medium supplemented with pBPA (e.g., 1 mM).
-
Incubate for 24-48 hours to allow for protein expression and incorporation of pBPA.
-
-
UV Irradiation:
-
Wash the cells to remove unincorporated pBPA.
-
Expose the cells to UV light at approximately 365 nm. The irradiation time should be optimized for the specific system.
-
-
Cell Lysis and Analysis:
-
Lyse the cells and analyze the crosslinked products by SDS-PAGE and Western blotting.
-
For identification of unknown interacting partners, affinity purification of the bait protein followed by mass spectrometry can be performed.
-
Visualizations
Caption: A generalized workflow for in vivo photo-crosslinking using pBPA.
Caption: A logical decision tree for troubleshooting low pBPA crosslinking efficiency.
Caption: The photo-activation and crosslinking mechanism of this compound.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield of p-Benzoyl-L-phenylalanine (pBpa) Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the site-specific incorporation of the non-canonical amino acid p-benzoyl-L-phenylalanine (pBpa) into proteins.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems that can lead to low yields of your pBpa-containing protein.
Q1: I am observing a very low or no yield of my pBpa-containing protein. What are the primary factors to investigate?
Low incorporation efficiency of pBpa can stem from several factors, ranging from the expression system components to the specific site of incorporation within your target protein. A systematic troubleshooting approach is crucial for identifying the bottleneck.
Troubleshooting Flowchart
Caption: A flowchart to systematically troubleshoot low pBpa incorporation yield.
Potential Causes and Recommended Solutions:
| Potential Cause | Symptoms | Recommended Solutions |
| Inefficient Bpa-tRNA Synthetase (BpaRS) | Low yield of the full-length protein despite optimizing other factors. | Use an evolved BpaRS variant with enhanced activity and selectivity for pBpa. Directed evolution has produced synthetases with significantly improved efficiency.[1][2] |
| Competition with Release Factor 1 (RF1) | A significant amount of truncated protein product is observed. | In E. coli, utilize a strain where the gene for RF1 has been deleted (RF1-deficient strain). This can dramatically increase the yield of the pBpa-containing protein.[3] |
| Suboptimal pBpa Concentration | Decreased yield, particularly in high-density cultures. | Titrate the concentration of pBpa in the growth medium. A common starting point for mammalian cells is 2 mM, and for yeast is 1 mM.[4] For E. coli, concentrations can range from 0.5 mM to 1 mM.[5] |
| Poor Codon Context | Low incorporation efficiency at a specific site. | The nucleotides flanking the amber (UAG) codon can influence suppression efficiency. In prokaryotes, purines at the +4 position (immediately following the UAG) can enhance incorporation. In mammalian cells, a cytosine at the +4 position is often favorable. Consider synonymous mutations to codons flanking the UAG site to create a more favorable context.[6][7] |
| Inappropriate Incorporation Site | Low yield and/or misfolded protein. | Avoid placing the amber codon at the N-terminus, as this can hinder translation initiation.[4] Since pBpa is bulky and hydrophobic, surface-exposed loops are often better tolerated than the hydrophobic core, unless the core is the target for crosslinking.[4] |
| Suboptimal Induction of Expression System | Low overall protein expression. | Optimize the concentration of the inducer (e.g., arabinose for pBAD promoters). Also, optimize the induction time and temperature.[8][9][10] |
Q2: What is the optimal concentration of pBpa to use in my culture medium?
The optimal pBpa concentration can vary depending on the expression system and host organism. It is recommended to perform a titration to determine the ideal concentration for your specific experiment.
Recommended pBpa Concentrations for Different Systems:
| Host Organism | Typical pBpa Concentration Range | Notes |
| E. coli | 0.5 mM - 1 mM | Higher concentrations (e.g., 1 mM) may not significantly improve yield and can increase costs.[11] |
| Yeast | 1 mM (starting point) | Titration is recommended to find the optimal concentration for your specific yeast strain and expression vector.[4] |
| Mammalian Cells | 2 mM (starting point) | Prepare a stock solution of pBpa by dissolving it in 1 M NaOH before adding it to the medium.[4][12] |
Q3: How does the location of the amber codon (UAG) affect pBpa incorporation?
The position of the amber codon within the coding sequence can significantly impact the yield of the full-length, pBpa-containing protein.
Guidelines for Selecting the pBpa Incorporation Site:
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Avoid the N-terminus: Placing the UAG codon very early in the coding sequence can lead to inefficient translation initiation and lower yields.[4]
-
Consider Surface Exposure: pBpa's bulky and hydrophobic nature means it is often better tolerated in surface-exposed loops rather than buried in the hydrophobic core.[4]
-
Utilize Predictive Tools: For mammalian systems, predictive models can help identify permissive sites for amber suppression based on the surrounding sequence context.[4]
-
Empirical Testing: If feasible, it is always best to test several potential incorporation sites to empirically determine which one provides the highest yield of functional protein.[4]
Experimental Protocols
Protocol 1: General Workflow for pBpa Incorporation in E. coli
This protocol outlines a general procedure for expressing a pBpa-containing protein in E. coli.
Experimental Workflow Diagram
Caption: A generalized workflow for pBpa incorporation in E. coli.
Methodology:
-
Transformation: Co-transform an appropriate E. coli strain (e.g., BL21(DE3) or an RF1-deficient strain) with your plasmid containing the gene of interest with an in-frame amber codon and a plasmid encoding the BpaRS/tRNA pair (e.g., pEVOL-pBpF).[11] Plate on selective media.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB medium with antibiotics. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
pBpa Addition: Add pBpa to the culture to a final concentration of 0.5-1 mM.[5] If pBpa is dissolved in NaOH, ensure the pH of the medium is not significantly altered.
-
Induction: Induce the expression of the BpaRS/tRNA pair and the target protein. For systems using the pEVOL plasmid, add L-arabinose to a final concentration of 0.02% (w/v).[13] If your target protein is under a different inducible promoter (e.g., T7), add the appropriate inducer (e.g., IPTG).
-
Protein Expression: Reduce the temperature (e.g., to 18-30°C) and continue to incubate the culture for an additional 4-16 hours to allow for protein expression.
-
Harvesting and Analysis: Harvest the cells by centrifugation. Analyze the protein expression by SDS-PAGE and Western blotting to confirm the presence of the full-length pBpa-containing protein.
Protocol 2: Preparation of pBpa Stock Solution
pBpa has limited solubility in water. A concentrated stock solution is typically prepared using a strong base.
Methodology:
-
Weigh out the desired amount of this compound powder.
-
Add a minimal amount of 1 M NaOH to dissolve the powder. Sonication can aid in dissolution.[11]
-
Once fully dissolved, you can adjust the pH with HCl if necessary, although for addition to buffered culture medium, this is often not required.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution at 4°C, protected from light.
Note: Always use freshly prepared pBpa solutions for optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Directed Evolution of AraC for Improved Compatibility of Arabinose- and Lactose-Inducible Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arabinose-induction of lac-derived promoter systems for penicillin acylase production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UV Activation of p-benzoyl-L-phenylalanine (BPA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the UV activation of p-benzoyl-L-phenylalanine (BPA) for photo-crosslinking experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to enhance the success of your protein-protein interaction studies.
Troubleshooting Guide
This guide addresses common issues encountered during BPA-mediated photo-crosslinking experiments, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low or No Crosslinking Efficiency | Suboptimal BPA Incorporation: Inefficient incorporation of BPA into the target protein leads to a lower concentration of the photo-crosslinker.[1][2] | Confirm BPA incorporation via mass spectrometry (verifying the mass shift) or by Western blot, comparing protein expression with and without BPA supplementation.[1][3] A full-length protein should only be observed in the presence of BPA. |
| Incorrect UV Wavelength: The UV source may not be emitting at the optimal wavelength for BPA activation.[1] | Use a UV lamp with a peak output around 350-365 nm.[1][4][5] | |
| Insufficient UV Exposure: The duration or intensity of UV irradiation may be inadequate to activate a sufficient amount of BPA. | Empirically determine the optimal exposure time, starting with a range of 10 minutes to 2 hours.[1][4][6] Also, ensure the UV lamp is as close as possible to the sample for maximum intensity.[6] | |
| Inappropriate Buffer Composition: Buffer components can quench the photo-activated BPA. | Avoid buffers containing primary amines like Tris or glycine.[1] Use HEPES, phosphate, or carbonate buffers instead.[1] | |
| High Background/Non-specific Crosslinking | Reactive BPA Species: The photo-activated BPA can react non-specifically with other proteins in impure samples or with buffer components.[1] | Increase the purity of the protein sample.[1] Include essential negative controls, such as a sample not exposed to UV light and a wild-type protein without BPA, to identify non-specific bands.[1][4] |
| Excessive UV Exposure: Over-exposure to UV light can lead to non-specific crosslinking.[1] | Reduce the UV irradiation time.[1] | |
| Protein Degradation | Photo-damage: Prolonged exposure to high-energy UV light can damage the protein backbone or sensitive amino acid side chains.[1] | Minimize UV exposure to the shortest duration that yields sufficient crosslinking.[1] Use a UV source with a longer wavelength (e.g., 365 nm), which is generally less damaging than shorter wavelengths.[1] |
| Protease Contamination: Proteases in the sample can lead to protein degradation.[1] | Add protease inhibitors to lysis and reaction buffers.[1] | |
| High Molecular Weight Aggregates/Smearing on Gel | Excessive Crosslinking: Over-exposure to UV or high concentrations of the BPA-containing protein can cause aggregation.[1] | Reduce UV irradiation time and/or decrease the protein concentration.[1] |
| Protein Denaturation: UV irradiation or other experimental conditions may be causing the protein to denature and aggregate.[1] | Perform the irradiation on ice to prevent overheating.[1] Ensure the buffer composition is optimal for your protein's stability. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength and exposure time for BPA crosslinking?
A1: The recommended UV wavelength for activating BPA is in the range of 350-365 nm.[1][4][5] This longer wavelength is less damaging to proteins compared to shorter wavelengths.[1] The optimal exposure time is highly dependent on the specific protein system and experimental setup and must be determined empirically. A common starting range for optimization is between 10 minutes and 2 hours.[1][4][6]
Q2: How can I minimize photo-damage to my protein during the experiment?
A2: To minimize photo-damage, use the longest effective UV wavelength (350-365 nm for BPA) and the shortest possible exposure time that provides sufficient crosslinking.[1] Performing the irradiation on ice can help mitigate damage by preventing sample overheating.[1]
Q3: What are the best buffer conditions for BPA crosslinking?
A3: It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these can quench the photo-activated BPA.[1] Recommended buffers include HEPES, phosphate, or carbonate, typically at a pH between 7.0 and 8.5.[1]
Q4: How can I confirm the successful incorporation of BPA into my protein?
A4: Successful incorporation of BPA can be confirmed by mass spectrometry, which will show a mass shift corresponding to the BPA residue.[1][3] Alternatively, a Western blot comparing the expression of the protein with and without BPA in the growth media can be performed. A full-length protein product should only be observed in the presence of BPA.[1][3]
Q5: What are some alternative photo-crosslinkers to BPA?
A5: Other commonly used photo-crosslinkers include p-azidophenylalanine (pAzF) and various diazirine-based crosslinkers.[1][4] pAzF is activated by shorter wavelength UV light (~254 nm) and its activation is irreversible, whereas BPA activation is reversible.[1][6] Diazirine-based crosslinkers are activated at approximately 350-365 nm and react via a highly reactive carbene intermediate.[1][4] The choice of crosslinker depends on the specific experimental goals.
Quantitative Data Summary
The efficiency of photo-crosslinking can be influenced by the specific photo-crosslinker used. Below is a comparison of BPA and its halogenated analogs, which have been shown to increase crosslinking yields.
| Photo-Crosslinker | Class | Reported Efficiency/Yield | Key Characteristics & Considerations |
| This compound (BPA) | Benzophenone (B1666685) | 50% to >50% crosslinking of protein subunits.[4] | Reversible photoactivation allows for continuous irradiation, potentially increasing the probability of capturing transient interactions.[4][5] |
| Halogenated BPA Analogs (e.g., 3-CF₃-BPA, 3-Cl-BPA, 4-CF₃-BPA) | Benzophenone | Up to a 49-fold increase in crosslinking yield compared to BPA.[5] | Electron-withdrawing groups on the benzophenone ring increase the reactivity of the active species, leading to higher yields.[5] |
| p-Azidophenylalanine (pAzF) | Aryl azide | Can readily crosslink where BPA fails in certain protein contexts.[4] | Irreversible photoactivation; the reactive nitrene will either react with a nearby molecule or be quenched by the solvent.[4] |
| Diazirine-based UAAs (e.g., photo-leucine, photo-methionine) | Diazirine | Can provide a 7-fold increase in efficiency for capturing RNA-protein interactions compared to conventional UV crosslinking.[4] | Generate highly reactive carbene intermediates that can insert into a wide range of chemical bonds, making them generally efficient crosslinkers.[4] |
Experimental Protocols
General Protocol for BPA Incorporation and Photo-Crosslinking in E. coli
This protocol provides a general framework. Optimization for specific proteins and interaction partners is highly recommended.[1]
-
Protein Expression and BPA Incorporation:
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Co-transform E. coli (e.g., BL21 strain) with two plasmids: one containing the gene for the protein of interest with an amber stop codon (TAG) at the desired crosslinking site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for BPA.[1]
-
Grow the transformed cells in a suitable medium (e.g., LB or autoinduction media) supplemented with 1 mM BPA and appropriate antibiotics.[1][7]
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Induce protein expression and grow cultures at an optimal temperature.[1][7]
-
-
Cell Lysis and Protein Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., HEPES or phosphate-based buffer) containing protease inhibitors.[1]
-
Lyse the cells using sonication or a French press.[1]
-
Clarify the lysate by centrifugation.[1]
-
Purify the BPA-containing protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[1]
-
Photo-Crosslinking Reaction:
-
Prepare the reaction mixture containing the purified BPA-protein and its interaction partner in a suitable reaction buffer (e.g., 25 mM HEPES, 250 mM NaCl, pH 7.5).[1][6]
-
Aliquot the reaction mixture into a 96-well plate or PCR tubes.[1]
-
As a negative control, prepare an identical sample that will not be exposed to UV light.[1]
-
Place the samples on ice and irradiate with a 360-365 nm UV lamp for a predetermined optimal time (e.g., 10-120 minutes).[1]
-
-
Analysis of Crosslinked Products:
-
Analyze the samples by SDS-PAGE and Western blotting to detect the crosslinked complex, which will appear as a higher molecular weight band.[4]
-
General Protocol for BPA Incorporation and In Vivo Photo-Crosslinking in Mammalian Cells
-
Plasmid Construction and Transfection:
-
Cell Culture and BPA Incorporation:
-
UV Irradiation:
-
Cell Lysis and Analysis:
Visualizations
Caption: The photochemical activation pathway of this compound (BPA).
Caption: A typical experimental workflow for BPA-mediated photo-crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Crosslinking with p-Benzoyl-L-phenylalanine (pBpa)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during photo-crosslinking experiments using p-benzoyl-L-phenylalanine (pBpa). Our goal is to help you minimize off-target crosslinking and ensure the specificity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is off-target crosslinking in the context of pBpa experiments?
A1: Off-target crosslinking refers to the covalent linkage of the pBpa-containing protein to molecules that are not its true biological interaction partners. This can occur due to random collisions or non-specific interactions with highly abundant cellular components, leading to false-positive results.[1] Distinguishing between specific, biologically relevant interactions and non-specific, off-target crosslinking is crucial for the accurate interpretation of experimental data.
Q2: What is the optimal UV wavelength and exposure time for pBpa activation to minimize off-target effects?
A2: For pBpa crosslinking, a longer UV wavelength, typically around 360-365 nm, is recommended as shorter wavelengths can be more damaging to proteins and cells.[2][3][4] The optimal exposure time needs to be determined empirically for each specific system, but a common starting range is between 10 minutes and 2 hours.[2][4] It is critical to perform a time-course experiment to identify the shortest duration that yields sufficient specific crosslinking while minimizing non-specific products.[2]
Q3: How does pBpa concentration influence off-target crosslinking?
A3: Higher concentrations of the pBpa-containing protein can increase the likelihood of non-specific crosslinking and aggregation due to an increased chance of random interactions.[2] It is important to optimize the expression level of the pBpa-incorporated protein to a level that is sufficient for detection without causing excessive, non-specific interactions.
Q4: What are essential negative controls for a pBpa crosslinking experiment?
A4: To ensure the specificity of the observed crosslinking, several negative controls are essential:
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No UV control: Cells or protein mixtures expressing the pBpa-containing protein but not exposed to UV light should not show the crosslinked product.[3] This control verifies that the crosslinking is UV-dependent.
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Wild-type control: Cells or protein mixtures expressing the wild-type protein (without pBpa) and exposed to UV light should not produce the crosslinked band.[3] This confirms that the crosslinking is dependent on the presence of pBpa.
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Competition control: Pre-incubating the reaction with an excess of a known, non-crosslinkable binding partner for your protein of interest should reduce the amount of the specific crosslinked product.
Q5: Can buffer components interfere with pBpa crosslinking?
A5: Yes, it is crucial to use buffers that do not contain primary amines, such as Tris or glycine (B1666218), as these can quench the photo-activated pBpa and reduce crosslinking efficiency.[2] Recommended buffers include HEPES, phosphate, or carbonate buffers, typically at a pH between 7.0 and 8.5.[2]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Crosslinking
High background, characterized by a smear or multiple non-specific bands on a gel, can obscure the identification of true interaction partners.
| Potential Cause | Recommended Solution |
| Excessive UV Exposure | Reduce the UV irradiation time. Perform a time-course experiment to find the optimal duration.[2] |
| High pBpa-Protein Concentration | Decrease the expression level of the pBpa-containing protein.[2] |
| Non-Specific Binding to Surfaces | Ensure adequate blocking of beads or other surfaces with agents like BSA.[1] |
| Ineffective Quenching | Ensure the crosslinking reaction is effectively stopped. While specific quenchers for pBpa in biological experiments are not widely documented, ensuring the removal of the UV light source is the primary method to stop the reaction. For general benzophenone (B1666685) photoreactions, compounds like naphthalene (B1677914) have been shown to act as quenchers. |
| Suboptimal Washing Steps | Increase the number and stringency of wash steps after crosslinking and immunoprecipitation to remove non-specifically bound proteins.[1] |
| Reactive pBpa Species | Increase the purity of the protein sample to minimize reactions with contaminants.[2] |
Issue 2: Low or No Crosslinking Efficiency
The absence or weakness of the desired crosslinked band can be due to several factors.
| Potential Cause | Recommended Solution |
| Insufficient UV Exposure | Increase the UV exposure time or use a higher intensity UV source. Ensure the lamp is positioned close to the sample.[2][4] |
| Suboptimal pBpa Incorporation | Confirm pBpa incorporation via mass spectrometry or by running a Western blot comparing protein expression with and without pBpa supplementation.[2] |
| Incorrect UV Wavelength | Use a UV lamp with a wavelength of 360-365 nm for pBpa activation.[2][4] |
| Quenching by Buffer Components | Avoid buffers containing primary amines like Tris or glycine. Use HEPES or phosphate-based buffers.[2] |
| Inaccessible pBpa Position | The site of pBpa incorporation may not be in close enough proximity to an interaction partner. Consider redesigning the protein construct with pBpa at a different location within the putative binding interface. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for pBpa crosslinking experiments. These values should be used as a starting point and optimized for each specific experimental system.
| Parameter | Recommended Range | Notes |
| pBpa Concentration (in media) | 0.5 - 1 mM | Higher concentrations may not significantly improve incorporation and could have off-target effects. |
| UV Wavelength | 360 - 365 nm | Longer wavelengths are less damaging to biological samples.[2][3][4] |
| UV Exposure Time | 10 - 120 minutes | Must be empirically determined for each system.[2][4] |
| Protein Concentration (in vitro) | 2 µM (pBpa-protein) with 10-100 µM (partner) | A starting point for in vitro crosslinking assays.[2] |
| Quencher Concentration | To be determined empirically | For amine-reactive crosslinkers, 10-20 mM Tris or glycine is used.[5] The use of specific quenchers for pBpa photoreactions in biological contexts is not well-established. |
Experimental Protocols
General Protocol for pBpa Incorporation and Photo-Crosslinking in E. coli
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Transformation: Co-transform E. coli (e.g., BL21 strain) with two plasmids: one containing the gene for the protein of interest with an amber stop codon (TAG) at the desired crosslinking site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pBpa.[2][6][7]
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Culture and Induction: Grow the transformed cells in a suitable medium (e.g., LB or minimal media) supplemented with 1 mM pBpa and appropriate antibiotics. Induce protein expression as required by your expression system.[2][8]
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Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., HEPES or phosphate-based) containing protease inhibitors. Lyse the cells using sonication or a French press.[2]
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Protein Purification: Clarify the lysate by centrifugation and purify the pBpa-containing protein using an appropriate chromatography method (e.g., Ni-NTA for His-tagged proteins).[2]
-
Photo-Crosslinking: Prepare the reaction mixture with the purified pBpa-protein and its interaction partner in a suitable reaction buffer. Aliquot into a 96-well plate or PCR tubes. As a negative control, prepare an identical sample that will not be exposed to UV light.[2]
-
UV Irradiation: Place the samples on ice and irradiate with a 360-365 nm UV lamp for the optimized amount of time.[2]
-
Analysis: Add SDS-PAGE loading buffer to both the UV-exposed and non-exposed samples and analyze by SDS-PAGE followed by Coomassie staining or Western blotting to detect the crosslinked products.[2]
General Protocol for pBpa Incorporation and Photo-Crosslinking in Mammalian Cells
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Transfection: Co-transfect the target mammalian cell line with two plasmids: one encoding the protein of interest with an amber stop codon (TAG) at the desired site, and a second plasmid for the engineered aminoacyl-tRNA synthetase/tRNA pair specific for pBpa.[3]
-
Cell Culture and pBpa Incorporation: Culture the transfected cells in a suitable medium supplemented with 1 mM pBpa. Incubate for 24-48 hours to allow for protein expression and pBpa incorporation.[3]
-
UV Irradiation: Wash the cells to remove unincorporated pBpa from the medium. Expose the cells to UV light at approximately 365 nm for the optimized duration (typically 10-30 minutes).[3][9][10]
-
Cell Lysis and Analysis: Lyse the irradiated cells and analyze the crosslinked products by SDS-PAGE and Western blotting. For identification of unknown partners, proceed with affinity purification of the bait protein followed by mass spectrometry.[3]
Protocol for Competition Assay to Validate Crosslinking Specificity
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Standardize Conditions: First, optimize the conditions for your crosslinking experiment to achieve a clear and reproducible crosslinked band on a Western blot.
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Prepare Competitor: Prepare a solution of a known, non-crosslinkable binding partner (competitor) for your protein of interest. The competitor should be used in molar excess (e.g., 10 to 100-fold) compared to the pBpa-containing protein.
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Pre-incubation: Set up two reactions. In the experimental tube, pre-incubate the pBpa-containing protein with the molar excess of the competitor for a sufficient time to allow binding (e.g., 30 minutes at room temperature). In the control tube, add buffer instead of the competitor.
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Add Binding Partner: Add the interacting protein (the one that gets crosslinked) to both tubes.
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Crosslinking and Analysis: Proceed with the standard UV irradiation and subsequent analysis by Western blot.
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Interpretation: A significant reduction in the intensity of the crosslinked band in the presence of the competitor indicates that the crosslinking is specific to the intended binding site.
Visualizations
Caption: Troubleshooting workflow for high background or non-specific pBpa crosslinking.
Caption: General experimental workflow for pBpa photo-crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting pBpa Experiments in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for p-Benzoyl-L-phenylalanine (pBpa) photo-crosslinking experiments in live cells.
Troubleshooting Guide
This guide addresses common issues encountered during pBpa experiments, offering potential causes and solutions to enhance experimental success.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Incorporation of pBpa | Inefficient Amber (UAG) Codon Suppression: Competition with translation termination factors can reduce the efficiency of pBpa incorporation.[1][2] | - Optimize Codon Context: The nucleotides flanking the UAG codon significantly impact suppression efficiency. In mammalian cells, a cytosine at the +4 position is often favorable.[1] Use predictive tools like iPASS to identify permissive sites.[1]- Use an Evolved Aminoacyl-tRNA Synthetase (aaRS): Employ an evolved BpaRS variant with improved activity and selectivity for pBpa.[1]- Test Multiple Incorporation Sites: Empirically test several potential sites to find the one with the highest incorporation efficiency.[1] |
| Suboptimal pBpa Concentration: Insufficient pBpa in the growth medium can limit its availability for incorporation. | Titrate the pBpa concentration in the growth medium. A common starting point for mammalian cells is 2 mM and for yeast is 1 mM.[1] Ensure pBpa is fully dissolved, which can be aided by first dissolving it in 1 M NaOH.[1][3] | |
| Poor pBpa Uptake by Cells: Cell type and culture conditions can affect the uptake of pBpa. | Optimize cell culture and induction conditions. Factors like media composition can impact pBpa uptake.[1] | |
| Incorrect Plasmid System: The expression levels of the tRNA and aaRS can be critical for efficient incorporation. | Utilize a system with optimized promoters for tRNA and aaRS expression. For instance, in yeast, a system using eukaryotic pol III promoter elements to drive multi-copy tRNA/RS genes has shown success.[4] | |
| Low or No Crosslinking | Insufficient UV Exposure: The duration or intensity of UV light may be inadequate to activate pBpa.[5] | Empirically determine the optimal UV exposure time, typically ranging from 10 minutes to 2 hours.[5] Ensure the UV lamp is positioned close to the samples for consistent illumination.[5] |
| Incorrect UV Wavelength: The UV source may not be emitting at the optimal wavelength for pBpa activation.[5] | Use a UV lamp with a wavelength around 360-365 nm for pBpa activation.[2][5] This longer wavelength is also generally less damaging to cells.[2][5] | |
| Suboptimal pBpa Incorporation: Low levels of pBpa in the target protein will result in a weak crosslinking signal.[5] | Confirm pBpa incorporation via mass spectrometry or Western blot. A full-length protein should only be detected in the presence of pBpa.[5][6] | |
| Poor Proximity of pBpa to Interacting Partners: The benzophenone (B1666685) group of pBpa needs to be within approximately 3-6 Å of an interacting protein to form a covalent bond.[7] | Strategically choose the pBpa incorporation site. Consider surface-exposed loops unless the hydrophobic core is the target.[1] Avoid placing pBpa in a location where it might form an intramolecular crosslink, which can compete with the desired intermolecular reaction.[4] | |
| High Background/Non-specific Crosslinking | Reactive pBpa Species: Photo-activated pBpa can react non-specifically with buffer components or other abundant proteins.[5] | - Increase Sample Purity: Purify the protein of interest to reduce the presence of non-specific interactors.[5]- Include Negative Controls: Use controls such as no UV exposure and wild-type protein without pBpa to identify non-specific bands.[5] |
| Hydrolysis of Reactive Intermediates: In aqueous solutions, the reactive carbene intermediate of pBpa can be quenched by water, though this is less of an issue compared to other crosslinkers.[5][8] | Optimize crosslinking time and protein concentration to favor intermolecular crosslinking.[5] | |
| Protein Degradation or Aggregation | Photo-damage: Prolonged exposure to high-energy UV light can damage the protein backbone.[5] | Minimize UV exposure to the shortest duration that yields sufficient crosslinking.[5] Use a longer wavelength UV source (e.g., 365 nm).[5] |
| Excessive Crosslinking: Over-exposure to UV or high concentrations of the pBpa-containing protein can lead to aggregation and smearing on a gel.[5] | Reduce the UV irradiation time and/or decrease the protein concentration.[5] Perform the crosslinking reaction at a lower temperature, such as on ice.[5] | |
| Protease Contamination: Proteases in the sample can lead to protein degradation.[5] | Add protease inhibitors to all buffers used during cell lysis and the crosslinking reaction.[5] | |
| Hydrophobicity of pBpa: The bulky and hydrophobic nature of pBpa can lead to aggregation, especially during purification.[1] | For peptide synthesis, consider using low-load resins and "difficult sequence" solvents.[1] During protein purification, optimize buffer conditions to maintain protein solubility. | |
| Cell Viability Issues (Phototoxicity) | UV-induced Cell Damage: UV irradiation can be harmful to live cells.[9] | - Minimize UV Dose: Use the lowest effective UV dose by optimizing both intensity and duration.[5][9]- Use Appropriate Wavelength: Employ a 365 nm UV source, which is less damaging than shorter wavelengths.[2]- Maintain Optimal Cell Culture Conditions: Ensure cells are healthy before and during the experiment by using appropriate media and maintaining temperature and CO2 levels.[9][10] |
Frequently Asked Questions (FAQs)
Q1: How can I verify that pBpa has been successfully incorporated into my protein of interest?
A1: Successful incorporation of pBpa can be confirmed by mass spectrometry, which will reveal a mass shift corresponding to the pBpa residue.[5][6] Alternatively, you can perform a Western blot comparing the expression of your protein in cells grown with and without pBpa in the media. A full-length protein product should only be observed in the presence of pBpa, as the amber codon would otherwise lead to translation termination.[5]
Q2: What is the optimal UV wavelength and exposure time for pBpa crosslinking in live cells?
A2: For pBpa crosslinking, a UV wavelength of approximately 360-365 nm is recommended.[2][5] This longer wavelength is effective for activating the benzophenone group while minimizing damage to proteins and cells compared to shorter wavelengths (e.g., 254 nm).[2][5] The optimal exposure time needs to be determined empirically for each specific experimental system, but a common starting range is between 10 and 120 minutes.[5]
Q3: How do I choose the best site to incorporate pBpa in my protein?
A3: The choice of the incorporation site is critical for a successful experiment. Here are some guidelines:
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Avoid N-terminal Positions: Placing the amber codon very early in the coding sequence can lead to inefficient translation initiation.[1]
-
Consider Surface Exposure: Since pBpa is bulky and hydrophobic, placing it in a surface-exposed loop is often better tolerated than in the hydrophobic core, unless the core is the target of the crosslinking experiment.[1]
-
Use Predictive Tools: For mammalian systems, tools like iPASS can help identify permissive sites for amber suppression based on the surrounding sequence context.[1]
-
Empirical Testing: It is highly recommended to test several potential incorporation sites to empirically determine which one provides the best yield of functional protein and efficient crosslinking.[1]
Q4: I am observing high molecular weight aggregates or a smear on my gel after UV irradiation. What could be the cause?
A4: This is often due to excessive crosslinking or protein denaturation.[5] To troubleshoot this, you can try the following:
-
Reduce the UV irradiation time.
-
Decrease the concentration of your pBpa-containing protein.
-
Perform the crosslinking reaction at a lower temperature, for example, on ice, to help maintain protein integrity.[5]
-
Ensure your buffers contain appropriate protease inhibitors.[5]
Q5: Can pBpa be toxic to my cells?
A5: While the UV irradiation step can cause phototoxicity, pBpa itself is generally considered to have low toxicity in the concentrations used for these experiments.[2] However, it is always good practice to perform control experiments to assess cell viability, for instance, by comparing the health of cells grown with and without pBpa, and cells that have and have not been exposed to UV light. Some studies have investigated the cytotoxicity of bisphenol A (BPA) and its analogs, but it is important not to confuse these with this compound (pBpa) used in crosslinking.[11][12][13][14]
Experimental Protocols & Workflows
General Workflow for pBpa Incorporation and Photo-Crosslinking in Live Mammalian Cells
Caption: A general experimental workflow for pBpa incorporation and photo-crosslinking in live mammalian cells.
Logic of Amber Suppression for pBpa Incorporation
Caption: Competition between amber suppression and release factor 1 at a UAG codon.
pBpa Photo-Activation and Crosslinking Mechanism
Caption: The mechanism of pBpa photo-activation and covalent bond formation upon UV irradiation.
References
- 1. benchchem.com [benchchem.com]
- 2. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxic and apoptotic data of BPA and BPA alternatives TMBPF, BPAF, and BPS in female adult rat and human stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of bisphenol A on cell viability and inflammatory cytokine production in human cervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Toxicity of Bisphenol A and its Replacements in the Mice Leydig Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of pBpa Crosslinked Products
Welcome to the technical support center for the mass spectrometry analysis of p-Benzoyl-L-phenylalanine (pBpa) crosslinked products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that arise during the analysis of pBpa crosslinked products.
Q1: Why am I identifying a low number of crosslinked peptides in my sample?
A: The low abundance of crosslinked peptides is a primary challenge in these experiments.[1][2][3] Several factors throughout the workflow can contribute to a low identification rate. Here’s a troubleshooting guide:
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Crosslinking Reaction Efficiency:
-
Suboptimal Reagent Concentration: The concentration of pBpa and the efficiency of its incorporation are critical. Insufficient incorporation will lead to fewer potential crosslinks.
-
UV Exposure: The duration and wavelength of UV irradiation are crucial for activating pBpa.[4] Ensure optimal exposure time and use a wavelength of ~365 nm for pBpa activation.[4] Insufficient exposure will result in low crosslinking yields, while over-exposure can lead to protein damage.
-
Quenching: Ensure the reaction is effectively quenched to prevent unwanted side reactions that can complicate analysis.[5]
-
-
Inefficient Enrichment of Crosslinked Peptides: Crosslinked peptides often constitute less than 1% of the total peptide amount after digestion.[1][3][6] Therefore, an enrichment step is often crucial.[1][7][8]
-
Size Exclusion Chromatography (SEC): This technique separates peptides by size. Since crosslinked peptides are larger than linear peptides, they will elute earlier.[1][2]
-
Strong Cation Exchange Chromatography (SCX): Crosslinked peptides typically possess a higher charge state, which allows for their separation from singly charged linear peptides.[1][2]
-
-
Mass Spectrometry Acquisition:
-
Precursor Ion Selection: Due to their low abundance, the mass spectrometer may not be selecting the crosslinked peptide precursors for fragmentation. Consider using targeted acquisition methods or data-independent acquisition (DIA).[2]
-
Fragmentation Energy: Crosslinked peptides require careful optimization of fragmentation energy (e.g., in CID or HCD) to generate informative fragment ions from both peptide chains.[2]
-
Q2: My mass spectra for crosslinked peptides are very complex. How can I simplify interpretation?
A: The fragmentation spectrum of a crosslinked peptide is a composite of the fragment ions from two different peptides, leading to high spectral complexity.[2][9] The following approaches can help:
-
Use of MS-cleavable Crosslinkers: While pBpa itself is not cleavable, using it in conjunction with isotopically labeled amino acids or employing specialized data analysis software can aid in identification.
-
Specialized Search Algorithms: Standard database search software is often not suitable for identifying crosslinked peptides.[10] Use specialized software designed for crosslink identification, such as Kojak, MeroX, xQuest, or StavroX.[11][12][13][14] These tools are designed to handle the complexity of crosslinked peptide spectra.
-
Optimize Fragmentation Method:
-
Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD): While common, these methods can result in unequal fragmentation of the two peptide chains.[2]
-
Electron Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD): These methods often provide more uniform fragmentation across both peptide backbones, which can be advantageous for sequencing crosslinked peptides.[15]
-
-
High-Resolution Mass Spectrometry: The use of high-resolution instruments, such as an Orbitrap, can help to resolve the complex isotopic patterns of crosslinked peptides and improve mass accuracy, which is critical for confident identification.[1][15]
Q3: I am observing a high number of non-specific or unexpected crosslinks. What could be the cause?
A: The high reactivity of the benzophenone (B1666685) group in pBpa upon UV activation can lead to reactions with a broad range of amino acids, and even with solvent molecules, which can result in non-specific crosslinks.[16][17]
-
Reaction Conditions: Ensure that the crosslinking is performed in a buffer that does not contain reactive species. Amine-containing buffers (e.g., Tris) should be avoided during the crosslinking reaction itself, as they can react with the activated pBpa.[18]
-
Protein Purity: The purity of the protein sample is crucial. Contaminating proteins can lead to the identification of unexpected crosslinks.[18]
-
Data Analysis: Use stringent filtering criteria in your data analysis workflow to reduce the false discovery rate (FDR).[11] Setting a low FDR (e.g., 1%) at the peptide-spectrum match (PSM) level is recommended.[11]
Q4: What are the best software options for analyzing pBpa crosslinked data?
A: Several software tools are available, each with its own strengths. The choice of software can significantly impact the number and quality of identified crosslinks.
| Software | Key Features | Reference |
| Kojak | Often identifies a higher number of crosslinked peptide spectral matches compared to other tools for pBpa data.[11] | [11] |
| MeroX | A popular tool for identifying crosslinked peptides.[12] | [12] |
| StavroX | Another widely used tool for crosslink identification. | [11] |
| xQuest | Designed for identifying crosslinked peptides from complex samples and large protein databases, often used with isotopically tagged crosslinkers.[14] | [14] |
| CLMSVault | A suite for data analysis and visualization that supports various search engines.[13] | [13] |
A comparison study has shown that Kojak can identify a significantly larger number of crosslinked peptides from pBpa experiments compared to MeroX and StavroX.[11]
Experimental Protocols
Protocol 1: General Workflow for pBpa Crosslinking and Sample Preparation for Mass Spectrometry
This protocol provides a general outline for performing a pBpa crosslinking experiment and preparing the sample for mass spectrometry analysis.
Caption: General experimental workflow for pBpa crosslinking analysis.
-
pBpa Incorporation: Incorporate pBpa into the protein of interest at the desired site(s) using amber codon suppression in an appropriate expression system (e.g., E. coli).[11]
-
Protein Purification: Purify the pBpa-containing protein to a high degree to minimize background from other proteins.[11][18]
-
UV Exposure: Expose the purified protein sample to UV light at approximately 365 nm to induce crosslinking.[4] Optimization of the exposure time is recommended.
-
Quenching: Stop the crosslinking reaction by adding a quenching agent, such as glycine.[5]
-
SDS-PAGE Analysis: Resolve the crosslinked products on an SDS-PAGE gel. Higher molecular weight bands corresponding to crosslinked species should be visible.[5][11]
-
In-gel Digestion: Excise the bands of interest from the gel and perform in-gel digestion with a protease such as trypsin.[8][11]
-
Peptide Extraction: Extract the peptides from the gel slices.
-
Enrichment of Crosslinked Peptides (Optional but Recommended): Enrich for crosslinked peptides using techniques like Size Exclusion Chromatography (SEC) or Strong Cation Exchange (SCX) chromatography.[1][2]
-
Desalting: Desalt the peptide mixture using a C18 StageTip or a similar method before LC-MS/MS analysis.[11]
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system, preferably a high-resolution instrument.[11][15]
-
Database Search: Search the acquired MS/MS data against a protein database using specialized crosslink identification software.[11][12][19][20]
-
Data Validation and Visualization: Validate the identified crosslinks and visualize the results using appropriate software tools.[13]
Protocol 2: Enrichment of Crosslinked Peptides using Size Exclusion Chromatography (SEC)
This protocol outlines the enrichment of larger, crosslinked peptides from smaller, linear peptides.[1]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Crosslinked Peptides after Click-based Enrichment Using Sequential CID and ETD Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Database Search Algorithm for Identification of Intact Cross-Links in Proteins and Peptides Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 19. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p-Benzoyl-L-phenylalanine (pBpa) Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the photo-activatable amino acid p-Benzoyl-L-phenylalanine (pBpa) to study protein-protein interactions.
Frequently Asked Questions (FAQs)
Q1: What is pBpa and how does it work?
A1: this compound (pBpa) is a non-canonical amino acid containing a photo-reactive benzophenone (B1666685) group.[1] It can be site-specifically incorporated into a protein of interest during expression. Upon exposure to long-wave UV light (~365 nm), the benzophenone moiety forms a reactive triplet state.[2] This diradical can abstract a hydrogen atom from a nearby C-H bond (within ~6 Å) of an interacting molecule, resulting in a stable, covalent bond, effectively "trapping" the interaction.[3] A key advantage is that if no suitable binding partner is nearby, the excited state can revert to its ground state, allowing for repeated excitation and minimizing non-specific labeling.[2]
Q2: What is the optimal UV wavelength and exposure time for pBpa crosslinking?
A2: The recommended UV wavelength for pBpa activation is approximately 360-365 nm.[4][5] This longer wavelength is generally less damaging to proteins than shorter wavelengths (e.g., 254 nm) used for other crosslinkers like p-azidophenylalanine (pAzF).[4][6] The optimal exposure time is system-dependent and must be determined empirically.[4] A common starting range is between 10 minutes and 2 hours.[4][7]
Q3: How can I confirm that pBpa has been successfully incorporated into my protein?
A3: Successful incorporation of pBpa can be verified using a few methods. Mass spectrometry is a definitive way to confirm the mass shift corresponding to the pBpa residue.[4] Alternatively, a Western blot comparing protein expression in the presence and absence of pBpa in the growth media can be performed; a band corresponding to the full-length protein should only be visible when pBpa is supplied.[4]
Q4: What are some common causes of protein aggregation in experiments?
A4: Protein aggregation is a phenomenon where misfolded proteins clump together, which can be driven by the exposure of hydrophobic regions.[8] In the context of pBpa experiments, aggregation can be induced by factors such as excessive UV exposure, high protein concentrations, or suboptimal buffer conditions that destabilize the protein.[4] The experimental process itself, including purification steps, can also contribute to aggregation if not optimized.[9]
Troubleshooting Guide
This section addresses common problems encountered during pBpa crosslinking experiments.
Problem 1: Low or No Crosslinking Product Detected
| Potential Cause | Recommended Solution |
| Inefficient pBpa Incorporation | Confirm pBpa incorporation via mass spectrometry or comparative Western blot.[4] Optimize expression conditions, ensuring the correct plasmids (one for the gene of interest with an amber (TAG) codon, and one for the orthogonal aminoacyl-tRNA synthetase/tRNA pair) are used.[4] |
| Incorrect UV Wavelength | Ensure your UV lamp emits light at 360-365 nm. Shorter wavelengths are not optimal for pBpa and can damage the protein.[4] |
| Insufficient UV Exposure | The UV exposure time may be too short. Optimize by testing a time course (e.g., 10, 30, 60, 120 minutes) to find the ideal duration for your specific protein interaction.[4][7] |
| Suboptimal Buffer Conditions | Use buffers that do not contain primary amines, such as HEPES, phosphate, or carbonate buffers.[4] Ensure the buffer composition (pH, salt concentration) is optimal for the stability of your proteins.[4] |
| Low Protein Concentration | The interaction may be too transient or weak to be captured at low concentrations. Try increasing the concentration of the interacting partner.[7] |
| pBpa Position | The incorporated pBpa may not be positioned correctly at the protein-protein interface. If possible, try incorporating pBpa at different sites within the suspected interaction domain. |
Problem 2: High Molecular Weight Aggregates or Smearing on Gel
| Potential Cause | Recommended Solution |
| Excessive UV Exposure | Over-exposure to UV light can lead to non-specific crosslinking and aggregation.[4] Reduce the irradiation time based on optimization experiments. |
| High Protein Concentration | High concentrations of the pBpa-containing protein can increase the likelihood of non-specific intermolecular crosslinking.[4] Try decreasing the protein concentration. |
| Protein Denaturation/Instability | The experimental conditions may be causing the protein to denature. Perform the UV irradiation step on ice to prevent overheating.[4] Screen different buffer additives (e.g., glycerol, specific salt concentrations) to improve protein stability.[9] |
| Photo-damage to Protein | Prolonged UV exposure can damage the protein backbone.[4] Use the shortest effective UV duration and the longest effective wavelength (365 nm) to minimize damage.[4] |
| Impure Protein Sample | Contaminants in the protein preparation can contribute to aggregation or non-specific reactions. Ensure the protein sample is highly pure before the crosslinking reaction.[4] |
Experimental Protocols
General Protocol for pBpa Incorporation and Photo-Crosslinking in E. coli
This protocol provides a general framework and should be optimized for each specific system.[4]
1. Protein Expression and pBpa Incorporation:
-
Co-transform E. coli cells (e.g., BL21 strain) with two plasmids:
-
Grow the transformed cells in a suitable medium (e.g., LB) supplemented with 1 mM pBpa and the appropriate antibiotics.[4]
-
Induce protein expression as required by your expression system (e.g., with IPTG and arabinose).[1]
2. Cell Lysis and Protein Purification:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 25 mM HEPES, 500 mM NaCl, 20 mM imidazole, pH 7.5) containing protease inhibitors.[4][7]
-
Lyse the cells via sonication or French press and clarify the lysate by centrifugation.[4]
-
Purify the pBpa-containing protein using an appropriate method, such as Ni-NTA affinity chromatography for His-tagged proteins.[4]
3. Photo-Crosslinking Reaction:
-
Prepare the reaction mixture containing your purified pBpa-protein and its interaction partner in a reaction buffer (e.g., 25 mM HEPES, 250 mM NaCl, pH 7.5).[4][7]
-
Aliquot the mixture into a UV-transparent container, such as a quartz cuvette or a 96-well microplate.[5][7]
-
Prepare an identical sample that will not be exposed to UV light to serve as a negative control.[4]
-
Place the samples on ice to minimize potential protein denaturation.[4][5]
-
Irradiate the samples with a 365 nm UV lamp for the optimized duration (e.g., 10-120 minutes).[4]
4. Analysis:
-
Add SDS-PAGE loading buffer to both the UV-exposed and control samples.[2]
-
Analyze the samples by SDS-PAGE and Western blot to detect the crosslinked complex, which will appear as a higher molecular weight band.[2][6]
Visual Guides
Mechanism of pBpa Photo-Crosslinking
References
- 1. e-ksbbj.or.kr [e-ksbbj.or.kr]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein aggregation - Wikipedia [en.wikipedia.org]
- 9. utsouthwestern.edu [utsouthwestern.edu]
Technical Support Center: Optimizing p-Boronophenylalanine (pBpa) for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments with p-Boronophenylalanine (pBpa).
Frequently Asked Questions (FAQs)
Q1: My pBpa solution is difficult to prepare due to low solubility. How can I improve it?
A1: p-Boronophenylalanine (pBpa) has low aqueous solubility at physiological pH. To enhance solubility for in vivo administration, it is common practice to formulate pBpa with a monosaccharide like fructose (B13574). Briefly increasing the pH of the pBpa suspension to approximately 10 before readjusting it to a physiological pH of 7.4 can also significantly increase the amount of pBpa that can be solubilized.[1] Another approach is the use of a mannitol-based formulation, which has shown improved stability over fructose formulations.[2] For example, a stable pBpa solution can be prepared by suspending it in distilled water with fructose and 1 N NaOH to aid dissolution, followed by pH adjustment to 7.6 with 1 N HCl.[3]
Q2: I am observing high boron concentrations in normal tissues relative to the tumor. How can I optimize the tumor-to-blood ratio?
A2: Optimizing the tumor-to-blood (T/B) and tumor-to-normal tissue (T/N) ratios is critical for the success of Boron Neutron Capture Therapy (BNCT). Several factors can influence these ratios:
-
Administration Route: Intracarotid infusions have been shown to improve the delivery of boron to the brain and can result in higher tumor-to-brain boron concentration ratios compared to intravenous infusions.[4]
-
Infusion Time: The timing of neutron irradiation after pBpa administration is crucial. Biodistribution studies in animal models have shown that the uptake of pBpa in tumors can reach a maximum at specific time points post-injection. For example, in a glioma-bearing rat model, maximum uptake was observed 1 hour after administration.[5] It is essential to determine the optimal time window for your specific tumor model.
-
Tumor Biology: The expression of L-type amino acid transporters (LATs), such as LAT1, on tumor cells is a key factor in pBpa uptake.[6] Tumors with higher LAT1 expression are expected to accumulate more pBpa.[4] Verifying LAT1 expression in your tumor model can help interpret uptake data.
Q3: What are the typical doses of pBpa used in preclinical in vivo studies?
A3: The administered dose of pBpa can vary depending on the animal model, tumor type, and administration route. Doses in the range of 350 mg/kg to 375 mg/kg have been reported in preclinical and clinical studies.[4][7] It is recommended to perform dose-escalation studies to determine the optimal dose that provides sufficient tumor boron concentration while minimizing systemic toxicity.
Q4: Are there any known toxicities associated with pBpa administration?
A4: At therapeutic doses used in BNCT studies, pBpa is generally well-tolerated. One study reported no toxicity with pBpa given at 375mg/kg as a 2-hour intravenous or intracarotid infusion.[4] However, as with any experimental compound, it is crucial to monitor animals for any signs of adverse effects. Long-term or very high-dose studies may reveal unforeseen toxicities.
Data on pBpa Administration and Biodistribution
The following table summarizes quantitative data from various in vivo studies on pBpa.
| Animal Model | Tumor Type | Administration Route | pBpa Dose | Infusion Time | Key Findings | Reference |
| Mice | Gastric Cancer (MKN45 CDX) | Intravenous | 250 mg/kg | Not specified | Tumor boron concentration (29.58 µg/g) was significantly higher than in blood (8.81 µg/g) and other normal tissues. Tumor/blood ratio was 3.09. | [5] |
| Rats | Not specified | Intravenous | 125 mg/kg | Single injection | Blood boron concentration decreased rapidly in the first 30 minutes post-injection. | [5] |
| Mice | B16F10 Melanoma | Intravenous | 1 mg/100 µL | Single injection | Boron accumulation in tumors was statistically equivalent for both 3-BPA and 4-BPA formulations. | [8] |
| Human | Glioblastoma | Intravenous or Intracarotid | 375 mg/kg | 2 hours | Intracarotid infusion with BBB manipulation resulted in the highest plasma-to-brain concentration gradient. No toxicity was observed. | [4] |
| Human | Melanoma | Intravenous | 350 mg/kg | >1.5 hours | Tumor/Normal tissue ratio of 1.30 and Tumor/Blood ratio of 1.93 were observed 2 hours post-injection. | [7] |
Experimental Protocols
Preparation of pBpa-Fructose Solution
This protocol describes the preparation of a pBpa-fructose solution for intravenous administration, adapted from preclinical studies.[3]
-
Materials:
-
p-Boronophenylalanine (¹⁰B-enriched)
-
Fructose
-
Distilled water
-
1 N NaOH
-
1 N HCl
-
0.22-μm sterile filter
-
-
Procedure:
-
Suspend the desired amount of pBpa in distilled water.
-
Add fructose to the suspension. A common ratio is a 1:1 molar ratio of pBpa to fructose.
-
Add 1 N NaOH dropwise while stirring until the pBpa is completely dissolved. This may involve a temporary increase in pH.
-
Adjust the pH of the solution to 7.6 using 1 N HCl.
-
Sterilize the final solution by passing it through a 0.22-μm filter.
-
The final concentration of pBpa is typically around 30 mg/mL.
-
In Vivo Biodistribution Study Protocol
This protocol outlines a general procedure for assessing the biodistribution of pBpa in a tumor-bearing mouse model.[8]
-
Animal Model: Use an appropriate tumor-bearing animal model (e.g., mice with subcutaneous B16F10 melanoma xenografts).
-
pBpa Administration:
-
Prepare the pBpa solution as described above.
-
Administer the pBpa solution to the animals via the desired route (e.g., intravenous injection).
-
-
Sample Collection:
-
At predetermined time points after administration (e.g., 10, 30, 60, 120 minutes), euthanize a cohort of animals.
-
Collect blood samples.
-
Excise the tumor and various normal tissues of interest (e.g., liver, kidney, brain, muscle).
-
-
Boron Measurement:
-
Weigh the collected tissue samples.
-
Digest the tissue and blood samples, typically using nitric acid.
-
Measure the boron concentration in the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).
-
-
Data Analysis:
-
Calculate the boron concentration in each tissue (e.g., in µg of boron per gram of tissue).
-
Determine the tumor-to-blood and tumor-to-normal tissue boron concentration ratios at each time point to identify the optimal window for therapy.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Optimizing pBpa Concentration
Caption: Workflow for optimizing pBpa delivery in vivo.
pBpa Cellular Uptake Pathway
Caption: pBpa uptake into tumor cells via LAT1 transporter.
References
- 1. US5492900A - Method for enhancing the solubility of the boron delivery drug, boronophenylalanine (BPA) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of BPA-BNCT on normal bone: determination of the CBE value in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ET-14: OPTIMISATION OF BORONOPHENYLALANINE (BPA) DELIVERY AND LAT1 EXPRESSION FOR THE CLINICAL APPLICATION OF BORON NEUTRON CAPTURE THERAPY (BNCT) IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Boron Neutron Capture Therapy: Current Status and Challenges [frontiersin.org]
- 8. Evaluation of 3-Borono-l-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating p-Benzoyl-L-Phenylalanine (pBPA) Crosslinking Results
For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) is a pivotal step in dissecting cellular pathways and identifying therapeutic targets. The photo-activatable amino acid, p-benzoyl-L-phenylalanine (pBPA), has become a powerful tool for capturing both stable and transient protein interactions in vivo.[1] Upon exposure to UV light (typically 365 nm), pBPA forms a covalent bond with interacting proteins in close proximity, providing high-resolution information about the interaction interface.[1][2] However, rigorous validation is essential to confirm the biological relevance of these findings and eliminate potential artifacts.[1]
This guide provides an objective comparison of common methods used to validate PPIs identified through pBPA crosslinking, complete with experimental data and detailed protocols.
Comparison of Primary Validation Techniques
While pBPA crosslinking is a potent discovery tool, relying on a single method is insufficient. Orthogonal validation, using techniques based on different biochemical principles, is crucial for building confidence in the identified PPIs.[1] The two primary methods for validation are traditional immunological assays and modern mass spectrometry-based proteomics.
| Feature | Western Blotting | Mass Spectrometry (MS) |
| Principle | Antibody-based detection of a specific target protein. | Identification and quantification of proteins and peptides based on mass-to-charge ratio.[3] |
| Primary Use | Validating a specific, hypothesized interaction partner. | Unbiased, large-scale discovery and identification of all potential interaction partners.[4] |
| Sensitivity | High (femtogram to picogram range), dependent on antibody quality. | Very high (attomole to femtomole range), can identify low-abundance proteins. |
| Throughput | Low; typically analyzes one or a few proteins at a time. | High; can identify thousands of proteins in a single experiment.[5] |
| Information | Confirms the presence and apparent molecular weight of the crosslinked complex.[6] | Identifies the interaction partner(s), quantifies relative abundance, and can map the specific crosslinked residues.[7][8] |
| Key Advantage | Relatively inexpensive and technically straightforward for targeted validation. | Provides comprehensive, unbiased data and can identify novel or unexpected interactors.[9] |
| Limitations | Requires a specific, high-quality antibody for the target protein. Susceptible to non-specific antibody binding. | Complex data analysis requiring specialized software.[8][9] Can be expensive and requires specialized instrumentation. |
Quantitative Data Presentation
A key validation step is to demonstrate that the interaction is dependent on UV irradiation. Quantitative mass spectrometry is the gold standard for this. By comparing the abundance of proteins that co-purify with the pBPA-containing "bait" protein in UV-exposed (+UV) versus non-exposed (-UV) samples, true interactors can be distinguished from non-specific background binders.
Below is a representative table summarizing quantitative proteomics data. The "Fold Change" and "p-value" are critical metrics for identifying statistically significant, UV-dependent interactors.
| Protein ID | Protein Name | Avg. Spectral Counts (+UV) | Avg. Spectral Counts (-UV) | Fold Change (+UV / -UV) | p-value | Validation Status |
| P04637 | TP53 | 152 | 5 | 30.4 | < 0.001 | Validated Interactor |
| P62258 | MDM2 | 128 | 4 | 32.0 | < 0.001 | Validated Interactor |
| Q06323 | HSP70 | 95 | 12 | 7.9 | 0.005 | Potential Interactor |
| P60709 | ACTB | 210 | 195 | 1.08 | 0.85 | Non-specific Binder |
| P02768 | ALB | 88 | 92 | 0.96 | 0.91 | Non-specific Binder |
Experimental Protocols & Workflows
Robust validation begins with a well-controlled experimental design. The following protocols provide a generalized framework for pBPA crosslinking and subsequent validation by Western Blot and Mass Spectrometry.
Overall Experimental Workflow
The entire process, from incorporating the pBPA to final data analysis, follows a multi-step workflow. This process requires careful execution and includes critical negative controls, such as samples not exposed to UV light.[6][10]
Protocol 1: In Vivo Photo-Crosslinking
-
Cell Culture and pBPA Incorporation : Co-transfect mammalian cells with a plasmid for your protein of interest (containing an amber TAG codon at the desired site) and a plasmid for the engineered pBPA-specific aminoacyl-tRNA synthetase/tRNA pair.[11] Culture the cells in a medium supplemented with 1 mM pBPA for 24-48 hours.[11][12]
-
UV Irradiation : Wash the cells to remove unincorporated pBPA.[11] For the experimental sample, expose the cells to 365 nm UV light on ice.[6][10] The optimal duration (typically 10-60 minutes) must be determined empirically.[8][10] Prepare a negative control sample that is handled identically but not exposed to UV.[6]
-
Cell Lysis and Purification : Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.[1][10] Purify the bait protein and its covalently linked partners using an affinity tag (e.g., His-tag, FLAG-tag) on the bait protein.[1][11]
Protocol 2: Validation by Western Blot
-
SDS-PAGE : Elute the purified protein complexes from the affinity resin. Separate the proteins from both the +UV and -UV samples on an SDS-PAGE gel.[6]
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Probing : Probe the membrane with a primary antibody specific to the suspected interaction partner.[6]
-
Detection : Use a suitable secondary antibody and detection reagent (e.g., chemiluminescence) to visualize the bands. A higher molecular weight band that appears only in the +UV lane indicates a successful crosslink.[6]
Protocol 3: Validation by Mass Spectrometry
-
Protein Digestion : Take the eluted samples from the affinity purification. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Digest the proteins into smaller peptides using a protease like trypsin.[6][8]
-
LC-MS/MS Analysis : Analyze the resulting peptide mixtures using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[8]
-
Data Analysis : Use specialized software to search the MS/MS data against a protein database to identify the peptides and, therefore, the proteins present in your sample.[5][8] For quantitative analysis, compare the spectral counts or peptide intensities between the +UV and -UV samples to identify proteins significantly enriched upon UV exposure.[5]
Validation Logic Diagram
After obtaining initial results, a logical process of data interrogation is necessary to confirm the validity of a potential protein-protein interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Reliable identification of cross-linked products in protein interaction studies by 13C-labeled p-benzoylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Protein-Protein Interactions Identified by pBpa: An Orthogonal Validation Guide
For researchers, scientists, and drug development professionals, the identification of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and discovering novel therapeutic targets. The use of the photo-activatable amino acid, p-benzoyl-L-phenylalanine (pBpa), has emerged as a powerful tool to capture both stable and transient protein interactions in vivo. However, the covalent crosslinks formed by pBpa require rigorous validation to ensure the biological significance of the identified interactions. This guide provides a comprehensive comparison of orthogonal methods to confirm PPIs initially discovered through pBpa crosslinking, complete with experimental data and detailed protocols.
The principle behind pBpa crosslinking lies in its site-specific incorporation into a protein of interest.[1] Upon exposure to UV light, the benzophenone (B1666685) side chain of pBpa is activated, forming a covalent bond with interacting proteins in close proximity (approximately 3-6 Å).[1] This "zero-length" crosslinking approach offers high-resolution information about the interaction interface and is particularly adept at trapping transient or weak interactions that might be missed by other techniques.[1] Nevertheless, to eliminate potential artifacts and strengthen the confidence in pBpa-identified PPIs, orthogonal validation using methods that rely on different biochemical principles is essential.[1][2]
Comparative Analysis of Orthogonal Validation Methods
The choice of an orthogonal method depends on various factors, including the nature of the interaction, the availability of reagents, and the specific experimental question being addressed. The following table summarizes the key characteristics of commonly used validation techniques.
| Feature | Co-Immunoprecipitation (Co-IP) | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) | Mass Spectrometry (MS) |
| Principle | Antibody-based capture of a target protein and its interacting partners from a cell lysate. | Real-time, label-free detection of binding events by measuring changes in the refractive index at a sensor surface.[3] | Label-free detection of biomolecular interactions by measuring changes in the interference pattern of light reflected from a biosensor tip.[4] | Identification and quantification of proteins and peptides based on their mass-to-charge ratio.[5] |
| Interaction Environment | In vivo or in vitro (from cell lysates).[6] | In vitro.[6] | In vitro. | In vitro analysis of crosslinked complexes. |
| Quantitative Data | Semi-quantitative (Western blot) or quantitative (MS). | Quantitative (affinity, kinetics).[3] | Quantitative (affinity, kinetics).[7] | Quantitative (stoichiometry, identification of crosslinked peptides).[8] |
| Strengths | - Validates interactions in a near-native cellular context.[9] - Can identify unknown interaction partners. | - Provides precise kinetic and affinity data (KD, kon, koff).[10] - Label-free.[3] | - High-throughput capabilities.[7] - Real-time kinetic data. - Less susceptible to refractive index changes than SPR.[11] | - Can identify the specific crosslinked residues, providing structural insights.[12] - High sensitivity and accuracy.[5] |
| Weaknesses | - Antibody-dependent, potential for non-specific binding. - May miss transient or weak interactions.[13] | - Requires one binding partner to be immobilized.[3] - Can be sensitive to buffer conditions. | - Immobilization of a binding partner is required.[14] - Lower sensitivity compared to SPR for some applications. | - Complex data analysis.[15] - Can be biased towards more abundant proteins. |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and their logical connections, the following diagrams illustrate the pBpa crosslinking workflow and the subsequent validation steps using orthogonal methods.
Following the initial identification of an interaction partner through pBpa crosslinking and mass spectrometry, orthogonal methods are employed for confirmation.
A hypothetical signaling pathway where pBpa could be used to identify a novel interaction is depicted below. For instance, pBpa could be incorporated into 'Kinase A' to identify its direct substrate, 'Protein B'.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP)
Co-IP is a gold-standard technique for validating PPIs in a cellular context.[13]
Protocol:
-
Cell Lysis: Harvest cells expressing the bait protein and lyse them in a non-denaturing lysis buffer to maintain protein complexes.[2]
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.[2]
-
Immunoprecipitation: Add an antibody specific to the bait protein to the pre-cleared lysate and incubate to form antibody-protein complexes.[2]
-
Complex Capture: Add protein A/G beads to capture the immune complexes.[1]
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.[1]
-
Elution: Elute the protein complexes from the beads.[1]
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein.[2]
Surface Plasmon Resonance (SPR)
SPR provides quantitative data on the kinetics and affinity of the interaction.[3]
Protocol:
-
Ligand Immobilization: Covalently attach the purified bait protein (ligand) to the sensor chip surface.[16]
-
Analyte Injection: Inject the purified putative interacting protein (analyte) at various concentrations over the sensor surface.[3]
-
Association/Dissociation Monitoring: Monitor the binding and dissociation in real-time by detecting changes in the refractive index.[17]
-
Data Analysis: Fit the sensorgram data to a binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).
Biolayer Interferometry (BLI)
BLI is another powerful technique for real-time, label-free analysis of biomolecular interactions.[4]
Protocol:
-
Biosensor Loading: Immobilize the purified bait protein onto the biosensor tip.[11]
-
Baseline: Equilibrate the loaded biosensor in the reaction buffer.
-
Association: Dip the biosensor into a solution containing the putative interacting protein at a known concentration and measure the association.
-
Dissociation: Move the biosensor back to the reaction buffer to measure the dissociation.
-
Data Analysis: Analyze the binding curves to calculate kon, koff, and KD.[7]
Mass Spectrometry (MS) for Validation
Targeted mass spectrometry can be used to specifically look for the crosslinked peptides identified in the initial discovery experiment.
Protocol:
-
Sample Preparation: Perform the pBpa crosslinking experiment and isolate the protein complex.
-
Proteolytic Digestion: Digest the protein complex with a protease (e.g., trypsin).[15]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
-
Targeted Data Analysis: Specifically search the MS data for the presence of the previously identified crosslinked peptides between the bait and prey proteins. This can be done using targeted methods like Parallel Reaction Monitoring (PRM).
By employing a combination of these orthogonal methods, researchers can confidently validate the protein-protein interactions initially identified by pBpa crosslinking, providing a solid foundation for further biological investigation and drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring protein-protein and protein-nucleic Acid interactions by biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Analysis of Protein Complexes by Cross-Linking and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.ru [2024.sci-hub.ru]
- 12. researchgate.net [researchgate.net]
- 13. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 14. Biolayer Interferometry | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of protein-protein interactions by surface plasmon resonance followed by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iscrm.uw.edu [iscrm.uw.edu]
A Researcher's Guide to Photo-Crosslinkers: A Comparative Analysis of p-Benzoyl-L-phenylalanine and its Alternatives
In the intricate landscape of cellular biology, the transient and dynamic nature of protein-protein interactions (PPIs) governs the very essence of cellular signaling and function. The ability to capture these fleeting interactions within their native environment is paramount for unraveling complex biological pathways and accelerating drug discovery. Photo-crosslinking, utilizing genetically encoded unnatural amino acids (UAAs), has emerged as a powerful technique to covalently trap interacting molecules in situ, providing a snapshot of these dynamic events.
Among the arsenal (B13267) of photo-activatable UAAs, p-benzoyl-L-phenylalanine (BPA) is a widely utilized and well-characterized tool. This guide provides a comprehensive comparison of BPA with other prominent photo-crosslinkers, presenting quantitative data, detailed experimental protocols, and a visual representation of a typical experimental workflow to aid researchers in selecting the optimal tool for their specific needs.
Quantitative Comparison of Common Photo-Crosslinkers
The choice of a photo-crosslinker is dictated by several factors, including crosslinking efficiency, activation wavelength, and the nature of the reactive species. The following table summarizes the key characteristics and reported performance of BPA and its main alternatives.
| Photo-Crosslinker | Class | Activation Wavelength (nm) | Reactive Intermediate | Key Characteristics & Performance |
| This compound (BPA) | Benzophenone | 350-365 | Triplet Diradical | High crosslinking efficiency (often >50% of protein subunits)[1]; Reversible photoactivation allows for repeated excitation, increasing the probability of capturing transient interactions; Relatively inert to water, making it suitable for aqueous environments[2][3]; Can be bulky, which may cause steric hindrance.[2] |
| Halogenated BPA Analogs (e.g., 4-CF₃-BPA) | Benzophenone | ~365 | Triplet Diradical | Electron-withdrawing groups can increase the reactivity of the active species, leading to significantly higher crosslinking yields (up to a 49-fold increase compared to BPA has been reported).[4] |
| p-Azidophenylalanine (pAzF) | Aryl Azide | ~254-365 | Nitrene | Can be effective in contexts where BPA fails to crosslink[4]; Irreversible photoactivation; the highly reactive nitrene can be quenched by solvent if a reaction partner is not immediately available[4]; Shorter wavelength activation may be more damaging to cells.[4] |
| Diazirine-based UAAs (e.g., Photo-Leucine, Photo-Methionine) | Diazirine | 350-365 | Carbene | Generate highly reactive carbene intermediates that can insert into a wide range of chemical bonds[4][5]; Their small size minimizes potential steric hindrance[6]; Can provide a significant increase in efficiency for capturing RNA-protein interactions (up to 7-fold reported) compared to conventional UV crosslinking.[4] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful and reproducible photo-crosslinking experiments. Below are generalized protocols for the site-specific incorporation of photo-crosslinking UAAs in mammalian cells and subsequent in vivo crosslinking.
Protocol 1: Site-Specific Incorporation of this compound (BPA) and In Vivo Photo-Crosslinking
This protocol outlines the general steps for incorporating BPA into a protein of interest in mammalian cells and performing photo-crosslinking.[4][7][8]
-
Plasmid Construction:
-
Prepare a plasmid encoding the protein of interest (POI) with an amber stop codon (TAG) introduced at the desired site for BPA incorporation via site-directed mutagenesis.
-
Prepare a second plasmid, such as a pEVOL vector, that expresses the engineered aminoacyl-tRNA synthetase specific for BPA (BpaRS) and its corresponding amber suppressor tRNA (tRNACUA).
-
-
Cell Culture and Transfection:
-
Co-transfect the target mammalian cell line with both the POI-encoding plasmid and the BpaRS/tRNACUA plasmid.
-
Culture the transfected cells in a suitable growth medium.
-
-
UAA Incorporation:
-
In Vivo Photo-Crosslinking:
-
Wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated BPA.
-
Expose the live cells to UV light at approximately 365 nm. Irradiation times can vary (typically 15-60 minutes) and should be optimized for the specific protein and interaction being studied.[4][8] It is advisable to perform this step on ice to minimize cellular stress responses.
-
-
Analysis of Crosslinked Products:
-
Lyse the cells and analyze the crosslinked protein complexes by SDS-PAGE and Western blotting. A higher molecular weight band corresponding to the crosslinked product is expected.
-
For the identification of unknown interacting partners, the bait protein can be purified via an affinity tag, followed by mass spectrometry analysis of the co-purified proteins.
-
Protocol 2: Photo-Crosslinking with p-Azidophenylalanine (pAzF)
The protocol for pAzF is similar to that of BPA, with the primary difference being the UV irradiation step.[4]
-
UV Irradiation: Expose cells to UV light at a shorter wavelength, around 254 nm, for a shorter duration, typically 5 minutes or less.[4]
Protocol 3: Diazirine-Based Photo-Crosslinking
Diazirine-containing UAAs offer the advantage of activation with longer wavelength UV light, which can be less damaging to cells.[4]
-
UAA Incorporation: Culture cells in a medium containing the diazirine-based UAA (e.g., photo-leucine, photo-methionine).
-
UV Irradiation: Irradiate the cells with UV light at approximately 350-365 nm.[4][6]
Visualizing the Workflow: From Gene to Captured Interaction
The following diagram illustrates a generalized workflow for a photo-crosslinking experiment in mammalian cells, from the introduction of the genetic components to the final analysis of the captured protein complexes.
Signaling Pathway Application: Probing EGFR Interactions
A practical application of this technology is in the dissection of signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[9][10] Researchers have successfully incorporated BPA into the Grb2 adaptor protein, a key component of the EGFR signaling cascade. Upon EGF stimulation and UV irradiation, the BPA-containing Grb2 was shown to crosslink with the EGFR, providing direct evidence of this interaction within a cellular context.[9] This approach allows for the mapping of interaction interfaces and the identification of both stable and transient binding partners that are crucial for signal transduction. The diagram below illustrates a simplified EGFR signaling pathway that can be investigated using photo-crosslinking techniques.
References
- 1. pnas.org [pnas.org]
- 2. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]
- 10. sinobiological.com [sinobiological.com]
A Comparative Guide: The Advantages of p-Benzoyl-L-phenylalanine (pBpa) Over Traditional Crosslinking Agents
In the intricate world of cellular biology and drug development, understanding protein-protein interactions (PPIs) is paramount. Crosslinking agents are indispensable tools for capturing these transient interactions, providing a snapshot of the cellular machinery at work. For decades, traditional chemical crosslinkers like formaldehyde (B43269) and glutaraldehyde (B144438) have been the workhorses in this field. However, the advent of genetically encoded photo-crosslinkers, particularly p-benzoyl-L-phenylalanine (pBpa), has revolutionized the study of PPIs, offering unprecedented specificity and control. This guide provides a comprehensive comparison of pBpa and traditional crosslinking agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their investigations.
Superior Specificity and Control: The pBpa Advantage
Traditional crosslinking agents, such as formaldehyde and glutaraldehyde, are non-specific in their action. They react with various functional groups on amino acid side chains, most commonly primary amines (like the ε-amino group of lysine), leading to a heterogeneous mixture of crosslinked products.[1][2] This lack of specificity can generate a complex web of interactions, making it challenging to distinguish between direct and indirect binding partners. Furthermore, their high reactivity can lead to the formation of large, insoluble aggregates, complicating downstream analysis.[3]
In stark contrast, pBpa offers site-specific crosslinking with temporal control.[4][5] As a photo-reactive unnatural amino acid, pBpa can be genetically incorporated into a protein of interest at a precise location in response to an amber stop codon (TAG).[4][5][6] This allows researchers to strategically place the crosslinker at a suspected interaction interface. The crosslinking reaction is then initiated by exposure to UV light (typically around 365 nm), providing precise temporal control over the capture of interacting partners.[7][8] This targeted approach minimizes off-target effects and significantly simplifies the identification of direct binding partners.[9][10]
In Vivo Application: Capturing Interactions in their Native Environment
One of the most significant advantages of pBpa is its utility for in vivo crosslinking.[6][9][11] Because it is genetically encoded, pBpa can be incorporated into proteins within living cells, allowing for the capture of PPIs in their native cellular context.[6][12] This is a crucial advantage over traditional crosslinkers, which are often toxic to cells and are typically used with purified proteins in vitro or after cell lysis, which can disrupt delicate interactions.[1] The ability to perform crosslinking in living organisms provides a more accurate representation of the dynamic interactions that govern cellular processes.[6]
Efficiency and Reversibility: A Closer Look at the Chemistry
Upon activation by UV light, the benzophenone (B1666685) group of pBpa forms a highly reactive triplet state.[8] This excited state can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent crosslink.[7][8] A key feature of this reaction is its reversibility in the absence of a suitable binding partner; if no interaction occurs, the excited pBpa can return to its ground state, ready for another round of photoactivation.[4][8] This property can potentially increase the yield of capturing transient or low-affinity interactions with prolonged irradiation.[4]
While direct quantitative comparisons of crosslinking efficiency with traditional agents are context-dependent and not always readily available in literature, studies have reported pBpa crosslinking yields ranging from 50% to over 50% for protein subunits.[13] The efficiency of pBpa can be further enhanced by using halogenated analogs, which have shown up to a 49-fold increase in crosslinking yield compared to the parent compound.[13] In contrast, the efficiency of traditional crosslinkers is often difficult to quantify due to their non-specific nature and the formation of complex mixtures of products.
Data Presentation: pBpa vs. Traditional Crosslinking Agents
| Feature | This compound (pBpa) | Traditional Crosslinking Agents (e.g., Formaldehyde, Glutaraldehyde) |
| Specificity | Site-specific, genetically encoded at a defined position. | Non-specific, reacts with multiple amino acid residues (e.g., lysine, arginine, cysteine).[1][2] |
| Control | Temporal control via UV light activation.[4] | Reaction starts immediately upon addition of the agent. |
| Application | In vivo and in vitro.[4][6] | Primarily in vitro or on fixed cells due to toxicity.[1] |
| Mechanism | Photo-activated C-H bond insertion.[7][8] | Forms Schiff bases and methylene (B1212753) bridges with amine groups.[2] |
| Reversibility | Photoactivation is reversible in the absence of a binding partner.[4][8] | Irreversible covalent bond formation. |
| Reported Efficiency | Can exceed 50% for specific interactions.[13] | Highly variable and difficult to quantify due to non-specificity. |
| Toxicity | Generally low, allowing for in vivo studies. | Toxic and can cause significant protein precipitation.[1] |
Mandatory Visualizations
Caption: Logical workflow comparing the specificity and control of pBpa versus traditional crosslinking.
Caption: A generalized experimental workflow for in vivo photo-crosslinking using pBpa.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of pBpa in Mammalian Cells and Photo-Crosslinking
This protocol provides a general framework for incorporating pBpa into a target protein in mammalian cells and subsequent photo-crosslinking to capture interacting partners.[13]
Materials:
-
Plasmid encoding the protein of interest (POI) with an amber stop codon (TAG) at the desired crosslinking site.
-
Plasmid encoding an engineered aminoacyl-tRNA synthetase/tRNA pair specific for pBpa.
-
Mammalian cell line of choice.
-
Cell culture medium.
-
This compound (pBpa).
-
Transfection reagent.
-
Phosphate-buffered saline (PBS).
-
UV lamp (365 nm).
-
Lysis buffer.
-
Reagents for protein analysis (SDS-PAGE, Western blot, etc.).
Methodology:
-
Plasmid Construction: Subclone the gene for your POI into a suitable mammalian expression vector. Introduce an amber stop codon (TAG) at the desired position for pBpa incorporation using site-directed mutagenesis.
-
Cell Culture and Transfection: Culture the mammalian cells in the appropriate medium. Co-transfect the cells with the POI-TAG plasmid and the pBpa-tRNA synthetase/tRNA plasmid using a suitable transfection reagent.
-
pBpa Incorporation: 24 hours post-transfection, replace the culture medium with fresh medium supplemented with 1 mM pBpa. Incubate the cells for an additional 24-48 hours to allow for expression of the POI and incorporation of pBpa.
-
Photo-Crosslinking: Wash the cells with PBS. Expose the cells to UV light at 365 nm for a predetermined duration (e.g., 10-60 minutes) on ice or at room temperature. The optimal irradiation time should be determined empirically.
-
Cell Lysis and Analysis: After irradiation, lyse the cells using a suitable lysis buffer. The crosslinked protein complexes can then be analyzed by SDS-PAGE, followed by Western blotting with antibodies against the POI or its suspected binding partners. For identification of unknown interactors, mass spectrometry can be employed.[14]
Protocol 2: Traditional Crosslinking with Formaldehyde (in vitro)
This protocol outlines a general procedure for in vitro crosslinking of proteins using formaldehyde.
Materials:
-
Purified protein of interest and its potential binding partner.
-
Reaction buffer (e.g., HEPES or PBS).
-
Formaldehyde solution (e.g., 37% stock).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).
-
Reagents for protein analysis.
Methodology:
-
Sample Preparation: Prepare a reaction mixture containing the purified proteins in a suitable reaction buffer.
-
Crosslinking Reaction: Add formaldehyde to the reaction mixture to a final concentration of 0.5-2%. The optimal concentration and incubation time should be determined empirically. Incubate the reaction at room temperature for a defined period (e.g., 10-30 minutes).
-
Quenching: Stop the crosslinking reaction by adding a quenching solution to a final concentration of 100-200 mM. Incubate for 5-10 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight complexes. Western blotting can be used for specific detection.
Conclusion
The development of pBpa as a photo-crosslinking agent has provided researchers with a powerful tool to dissect protein-protein interactions with high precision and in a physiologically relevant context. Its ability to be genetically encoded for site-specific incorporation, coupled with temporal control of crosslinking via UV activation, offers significant advantages over the non-specific and often harsh conditions required for traditional crosslinking agents. For researchers in drug discovery and development, the ability to map specific interaction interfaces in vivo is invaluable for understanding disease mechanisms and for the rational design of targeted therapeutics. While traditional crosslinkers still have their applications, pBpa and other unnatural amino acid photo-crosslinkers represent the cutting edge in the study of the dynamic interactome.
References
- 1. What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents [sprchemical.com]
- 2. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyses of protein-protein interactions by in vivo photocrosslinking in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Caught in the act: covalent crosslinking captures activator-coactivator interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Limitations of p-Benzoyl-L-phenylalanine for Photo-Crosslinking
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of molecular biology, the precise mapping of protein-protein interactions (PPIs) within a living system is paramount to unraveling complex biological processes and accelerating therapeutic innovation. The genetically encoded photo-crosslinker, p-benzoyl-L-phenylalanine (pBpa), has emerged as a powerful tool for capturing these interactions in their native cellular environment. However, like any technique, the in vivo application of pBpa is not without its limitations. This guide provides an objective comparison of pBpa's performance with alternative photo-crosslinkers, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their experimental designs.
Quantitative Comparison of In Vivo Photo-Crosslinkers
The efficacy of a photo-crosslinking experiment is fundamentally dependent on the properties of the photo-crosslinker used. Key parameters for comparison include crosslinking efficiency, activation wavelength, and the nature of the reactive species generated.
| Photo-Crosslinking Agent | Class | Reported Efficiency/Yield | Activation Wavelength (nm) | Reactive Species | Key Characteristics & Considerations |
| This compound (pBpa) | Benzophenone | 5% to >50% crosslinking of protein subunits.[1] | ~350-365 | Diradical | Reversible photoactivation allows for continuous irradiation, increasing the probability of capturing transient interactions. Minimal side reactions with water.[1][2] |
| Halogenated pBpa Analogs (e.g., 3-CF₃-pBpa, 3-Cl-pBpa, 4-CF₃-pBpa) | Benzophenone | Up to 49-fold increase in crosslinking yield compared to pBpa.[1] | ~350-365 | Diradical | Electron-withdrawing groups enhance the reactivity of the active species, leading to higher yields.[1][2][3] |
| p-Azidophenylalanine (pAzF) | Aryl azide | Can readily crosslink in protein contexts where pBpa fails.[1] | ~254-365[3] | Nitrene | Irreversible photoactivation; the highly reactive nitrene can be quenched by solvent, potentially lowering efficiency.[1] |
| Diazirine-based UAAs (e.g., photo-leucine, photo-methionine) | Diazirine | Can provide a 7-fold increase in efficiency for capturing RNA-protein interactions compared to conventional UV crosslinking.[1] | ~350-370 | Carbene | Generate highly reactive carbene intermediates that can insert into a wide range of chemical bonds, making them generally efficient crosslinkers.[1] |
Key Limitations of this compound In Vivo
While widely used, researchers must consider several limitations of pBpa that can impact experimental outcomes and data interpretation.
1. Crosslinking Efficiency: The crosslinking efficiency of pBpa can be variable and is often context-dependent, influenced by the local protein environment and the accessibility of C-H bonds for insertion. In some cases, the observed crosslinking yields can be low, necessitating sensitive detection methods or optimization of the pBpa incorporation site.[2][3] To address this, halogenated pBpa analogs have been developed that demonstrate significantly increased crosslinking yields.[1][2][3]
2. UV-Induced Cellular Stress: A significant drawback of in vivo photo-crosslinking is the potential for cellular damage and stress responses induced by UV irradiation.[1] The UV light necessary to activate pBpa can trigger pathways such as the ribotoxic stress response, leading to the activation of stress kinases and subsequent alterations in gene expression.[1] This is a critical consideration as it may perturb the very protein-protein interactions under investigation. To mitigate these off-target effects, it is crucial to perform control experiments, including "no UV" controls and titration of the UV dose to the minimum required for efficient crosslinking.[1]
3. In Vivo Toxicity and Metabolic Stability: While specific data on the in vivo toxicity of pBpa is limited, high concentrations of unnatural amino acids can potentially be cytotoxic. Some studies on bisphenol A (BPA), a different compound, have shown dose-dependent cytotoxicity.[4][5][6] It is important to distinguish that pBpa and BPA are distinct molecules, and the toxicity of one cannot be directly extrapolated to the other. The metabolic fate of pBpa in vivo is not fully elucidated. While some bacteria have been shown to metabolize 4-benzoyl-L-phenylalanine, its processing in mammalian cells is less clear.[7] The potential for accumulation or conversion into metabolites with off-target effects should be a consideration in experimental design.
Experimental Protocols
Detailed and optimized experimental protocols are essential for reproducible and reliable in vivo photo-crosslinking results. Below are generalized protocols for the use of pBpa and its common alternatives.
Protocol 1: In Vivo Photo-Crosslinking with this compound (pBpa)
1. Plasmid Construction and Cell Transfection:
-
Prepare a plasmid encoding the protein of interest (POI) with an amber stop codon (TAG) at the desired crosslinking site.
-
Prepare a second plasmid encoding an engineered aminoacyl-tRNA synthetase/tRNA pair specific for pBpa.
-
Co-transfect both plasmids into the target mammalian cell line.
2. Cell Culture and pBpa Incorporation:
-
Culture the transfected cells in a suitable medium supplemented with 0.5 to 1 mM pBpa.[8]
-
Incubate for 24-48 hours to allow for expression of the POI and incorporation of pBpa.[8]
3. UV Irradiation:
-
Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated pBpa.
-
Expose the cells to UV light at approximately 365 nm.[8] The duration of exposure should be optimized for the specific system, typically ranging from 10 to 30 minutes.[8] It is advisable to perform this step on ice to minimize cellular stress.[8]
4. Cell Lysis and Analysis:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Analyze the crosslinked products by SDS-PAGE and Western blotting.
-
For identification of unknown interaction partners, proceed with affinity purification of the bait protein followed by mass spectrometry analysis.
Protocol 2: In Vivo Photo-Crosslinking with p-Azidophenylalanine (pAzF)
The protocol for pAzF is similar to that for pBpa, with the primary difference being the UV irradiation step.
UV Irradiation:
-
Expose cells to UV light at a wavelength of approximately 254 nm or 365 nm.[3]
-
The irradiation time is typically shorter than for pBpa, often 5 minutes or less, due to the higher energy of the shorter wavelength light.
Protocol 3: In Vivo Photo-Crosslinking with Diazirine-Based Unnatural Amino Acids
Diazirine-containing amino acids offer the advantage of activation with longer wavelength UV light, which is generally less damaging to cells.
UAA Incorporation:
-
Culture cells in a medium containing the specific diazirine-based amino acid (e.g., photo-leucine, photo-methionine).
UV Irradiation:
-
Irradiate cells with UV light at approximately 350-370 nm.[6]
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved in a photo-crosslinking experiment, the following diagrams have been generated.
Caption: A generalized workflow for in vivo photo-crosslinking experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron-deficient this compound derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic and apoptotic data of BPA and BPA alternatives TMBPF, BPAF, and BPS in female adult rat and human stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 4-Benzoyl-l-phenylalanine | 104504-45-2 | >98% [smolecule.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of p-Boronophenylalanine (pBpa) and Its Halogenated Derivatives in Genetic Code Expansion
This guide provides a comparative analysis of p-boronophenylalanine (pBpa) and its halogenated derivatives, focusing on their application as unnatural amino acids (UaAs) in genetic code expansion. We will delve into their performance metrics, experimental protocols, and the underlying workflows for their site-specific incorporation into proteins. This resource is intended for researchers, scientists, and drug development professionals working in chemical biology, protein engineering, and drug discovery.
Introduction to pBpa and Halogenated Phenylalanine Derivatives
Site-specific incorporation of unnatural amino acids (UaAs) into proteins via genetic code expansion has become a powerful tool for probing and engineering protein function. p-Boronophenylalanine (pBpa) is a versatile UaA widely used for its ability to form covalent bonds with proximal biomolecules, making it valuable for studying protein-protein interactions. Halogenated derivatives of phenylalanine, such as 4-bromophenylalanine (pBrpa) and 4-iodophenylalanine (pIpa), offer unique properties for applications like X-ray crystallography and as NMR probes. This guide compares these UaAs to assist researchers in selecting the optimal tool for their specific experimental needs.
Performance Metrics: A Quantitative Comparison
The efficiency of UaA incorporation and the yield of the modified protein are critical factors for the success of any genetic code expansion experiment. The table below summarizes key performance metrics for pBpa and its common halogenated counterparts.
| Unnatural Amino Acid (UaA) | Abbreviation | Key Application(s) | Typical Protein Yield (mg/L) | Incorporation Fidelity (%) | Notes |
| p-Boronophenylalanine | pBpa | Covalent crosslinking, Biosensors | 1 - 10 | >95 | Can form boronic esters with diols. |
| 4-Bromophenylalanine | pBrpa | X-ray crystallography (SAD phasing) | 5 - 20 | >99 | The heavy bromine atom aids in solving protein structures. |
| 4-Iodophenylalanine | pIpa | X-ray crystallography, NMR | 5 - 15 | >99 | The heavier iodine atom provides a stronger anomalous signal than bromine. |
| 4-Chlorophenylalanine | pClpa | NMR probe, Altering electronic properties | 10 - 25 | >99 | Can be used to probe electrostatic environments within a protein. |
Note: Protein yields and fidelity are highly dependent on the specific protein, expression system, and experimental conditions.
Experimental Workflow and Signaling Pathways
The site-specific incorporation of these UaAs relies on an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate nonsense suppressor tRNA. The general workflow is depicted below.
An orthogonal translation system works by "hijacking" a stop codon, typically the amber codon (UAG).[1] An aminoacyl-tRNA synthetase (aaRS) from one organism (e.g., archaea) is engineered to specifically recognize and charge a desired UaA onto its corresponding tRNA, which is also from the same organism and is engineered to recognize the amber stop codon.[1] When this orthogonal pair is expressed in a host organism (e.g., E. coli or mammalian cells), the engineered tRNA delivers the UaA to the ribosome when it encounters the UAG codon in the mRNA sequence of the target protein, resulting in the site-specific incorporation of the UaA.[1][2] This process is "orthogonal" because the engineered synthetase does not charge any endogenous tRNAs, and the engineered tRNA is not recognized by any endogenous synthetases.[1]
For pBpa, a key interaction for its specific recognition by the engineered synthetase is the formation of a double hydrogen bond between the boronic acid moiety of pBpa and the carboxylate group of a glutamate (B1630785) residue (Glu162 in the Methanocaldococcus jannaschii TyrRS-based system) in the active site of the synthetase.[3]
Cellular uptake of pBpa is an important consideration and is mediated by amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[4][5]
Below are two diagrams illustrating the general workflow for UaA incorporation and a simplified representation of pBpa uptake and incorporation.
Key Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of UaA technology. Below are methodologies for key experiments.
Protocol for Site-Specific Incorporation of pBpa in E. coli
This protocol outlines the general steps for expressing a target protein containing pBpa at a specific site in E. coli.
1. Plasmid Preparation:
-
Clone the gene of interest into an expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).
-
Introduce an in-frame amber stop codon (TAG) at the desired site of incorporation using site-directed mutagenesis.
-
Use a separate, compatible plasmid (e.g., pEVOL) to express the engineered pBpa-specific aminoacyl-tRNA synthetase (pBpaRS) and its cognate tRNA (tRNAPylCUA).
2. Transformation:
-
Co-transform both the target protein plasmid and the pEVOL-pBpa plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin (B1664943) and chloramphenicol) and incubate overnight at 37°C.
3. Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium containing antibiotics.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Add p-Boronophenylalanine (pBpa) to a final concentration of 1 mM.
-
Induce the expression of the orthogonal system with L-arabinose (final concentration ~0.02%) and the target protein with IPTG (final concentration ~0.5 mM).
-
Continue to grow the culture at a reduced temperature (e.g., 20-30°C) for 12-16 hours.
4. Protein Purification and Analysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Analyze the purified protein by SDS-PAGE and confirm the incorporation of pBpa by mass spectrometry.
Protocol for In-Cell Photocrosslinking
This protocol describes a general method for using pBpa-containing proteins to identify protein-protein interactions within living cells.
1. Expression of pBpa-Containing Protein:
-
Express the protein of interest with pBpa incorporated at a specific site in a suitable cell line (e.g., mammalian HEK293T cells) using a co-transfection method similar to the one described for E. coli, but with appropriate mammalian expression vectors.
2. Photocrosslinking:
-
Wash the cells expressing the pBpa-containing protein with ice-cold PBS.
-
Expose the cells to UV light (typically 365 nm) on ice for a specified period (e.g., 15-60 minutes) to induce crosslinking. The optimal time should be determined empirically.
-
As a negative control, perform the same procedure with cells that are not exposed to UV light.
3. Lysis and Analysis:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Analyze the cell lysates by SDS-PAGE and Western blotting using an antibody against the protein of interest or an affinity tag.
-
A higher molecular weight band in the UV-treated sample compared to the control indicates successful crosslinking to an interacting partner.
4. Identification of Interacting Partners:
-
To identify the crosslinked partner, the protein complex can be purified (e.g., via immunoprecipitation) and analyzed by mass spectrometry.
Concluding Remarks
The choice between pBpa and its halogenated derivatives depends entirely on the intended application. pBpa is the tool of choice for investigating molecular interactions through covalent crosslinking. For structural biology applications, particularly X-ray crystallography, the heavy atoms of pBrpa and pIpa provide a significant advantage for structure determination. pClpa offers a more subtle probe for exploring the electronic environment within a protein. By understanding the distinct properties and leveraging the robust experimental workflows detailed in this guide, researchers can effectively employ these powerful unnatural amino acids to advance their studies in protein science and drug development.
References
- 1. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis for the Specific Cotranslational Incorporation of p-Boronophenylalanine into Biosynthetic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to keep boron inside cells during radiotherapy: a simple novel approach to cancer treatment | Japan Agency for Medical Research and Development [amed.go.jp]
Cross-Validation of Protein-Protein Interactions: A Comparative Guide to pBpa Photo-Crosslinking and Co-Immunoprecipitation
For researchers, scientists, and drug development professionals, the accurate identification and validation of protein-protein interactions (PPIs) are fundamental to deciphering complex biological processes and developing targeted therapeutics. This guide provides an objective comparison of two powerful techniques: p-Benzoyl-L-phenylalanine (pBpa)-mediated photo-crosslinking and co-immunoprecipitation (co-IP). We will delve into their respective principles, provide detailed experimental protocols, and present a comparative analysis of their performance with supporting data to aid in the selection and cross-validation of these methods.
The study of PPIs is crucial for understanding cellular signaling, protein function, and the formation of multi-protein complexes. While various techniques exist to identify PPIs, no single method is without its limitations. Therefore, orthogonal validation—confirming an interaction using two or more distinct methods—is a critical step in ensuring the biological relevance of discovered interactions.[1]
pBpa, a genetically encodable photo-activatable amino acid, allows for the in vivo capture of both stable and transient protein interactions.[2] Upon exposure to UV light, pBpa forms a covalent bond with interacting partners in close proximity, providing a "snapshot" of interactions within the native cellular environment. Co-immunoprecipitation, a long-established and widely used technique, relies on an antibody to pull down a specific "bait" protein and its associated "prey" proteins from a cell lysate.[3]
This guide will explore how these two techniques can be used in a complementary manner to provide a higher degree of confidence in identified PPIs.
Comparative Analysis of pBpa Photo-Crosslinking and Co-Immunoprecipitation
A direct quantitative comparison of pBpa crosslinking and co-immunoprecipitation is often context-dependent, relying on the specific proteins and interaction affinities being studied. However, a qualitative and semi-quantitative assessment highlights their distinct advantages and limitations.
| Feature | pBpa Photo-Crosslinking | Co-Immunoprecipitation (Co-IP) |
| Principle | Site-specific incorporation of a photo-activatable amino acid (pBpa) into a "bait" protein. UV activation induces covalent crosslinking to interacting "prey" proteins in close proximity.[2] | An antibody specific to a "bait" protein is used to capture the bait and its interacting "prey" proteins from a cell lysate.[3] |
| Interaction Type | Captures both stable and transient/weak interactions due to the covalent trapping of proximal proteins.[1] | Primarily detects stable and relatively strong interactions that can withstand cell lysis and washing steps. May fail to detect transient interactions.[3] |
| In Vivo Context | Crosslinking occurs within living cells, preserving the native cellular environment and protein conformations.[2] | Interactions are captured from a cell lysate, which may not fully represent the in vivo state due to potential disruption of cellular compartments and protein complexes.[3] |
| Interaction Interface | Provides high-resolution information about the interaction interface, as crosslinking occurs at a defined site.[1] | Does not provide direct information about the interaction interface. |
| Antibody Dependence | Independent of a specific antibody for the "bait" protein if an affinity tag is used for subsequent purification. | Highly dependent on the availability of a specific, high-affinity antibody for the "bait" protein that recognizes the native protein conformation.[4] |
| Potential for Artifacts | UV irradiation can potentially cause cellular damage. Overexpression of the pBpa-containing protein may lead to non-specific interactions. | Non-specific binding of proteins to the antibody or beads can lead to false-positive results. The antibody itself may interfere with or block the protein interaction. |
| Sensitivity | Generally considered more sensitive for detecting transient and weak interactions.[1] | Sensitivity is dependent on the affinity of the antibody and the strength of the protein-protein interaction. |
| Specificity | Specificity is determined by the site of pBpa incorporation and the proximity of interacting partners.[1] | Specificity is highly dependent on the quality and specificity of the primary antibody. |
Experimental Protocols
Detailed and optimized protocols are essential for obtaining reliable and reproducible results. Below are generalized protocols for pBpa photo-crosslinking followed by co-immunoprecipitation for validation.
Protocol 1: Site-Specific Incorporation of pBpa and In Vivo Photo-Crosslinking
This protocol outlines the general steps for incorporating pBpa into a protein of interest in mammalian cells and subsequent photo-crosslinking.[5]
Materials:
-
Expression vector for the protein of interest (POI) with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Expression vector for the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for pBpa.
-
Expression vector for the corresponding suppressor tRNA.
-
Mammalian cell line of choice.
-
Cell culture medium supplemented with pBpa (typically 1 mM).
-
Phosphate-buffered saline (PBS).
-
UV crosslinking apparatus (365 nm).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
Procedure:
-
Plasmid Transfection: Co-transfect the mammalian cells with the three expression vectors (POI-TAG, aaRS, and suppressor tRNA).
-
pBpa Incorporation: After transfection, replace the growth medium with fresh medium supplemented with pBpa. Incubate the cells for 24-48 hours to allow for expression of the target protein containing pBpa.
-
In Vivo Photo-Crosslinking:
-
Wash the cells with PBS to remove unincorporated pBpa.
-
Expose the cells to UV light at 365 nm. The duration of exposure (typically 10-30 minutes) should be optimized for the specific protein interaction. Perform this step on ice to minimize cellular stress.
-
Include a control plate of cells that are not exposed to UV light.
-
-
Cell Lysis: After UV irradiation, lyse the cells using a suitable lysis buffer.
-
Analysis: The crosslinked protein complexes in the lysate can then be analyzed by Western blotting to detect a shift in the molecular weight of the target protein or proceed to co-immunoprecipitation for validation and identification of interacting partners.
Protocol 2: Co-Immunoprecipitation for Validation of pBpa Crosslinked Interactions
This protocol describes the immunoprecipitation of the pBpa-crosslinked complex.
Materials:
-
Cell lysate containing pBpa-crosslinked protein complexes.
-
Antibody specific to the "bait" protein or an affinity tag.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
Procedure:
-
Pre-clearing the Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated protein complexes from the beads.
-
For mass spectrometry analysis, use a non-denaturing elution buffer.
-
For Western blot analysis, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein or by mass spectrometry for unbiased identification of all interacting partners.
Visualizing Workflows and Signaling Pathways
Diagrams are essential for understanding complex experimental workflows and signaling pathways. The following diagrams are generated using Graphviz (DOT language) to illustrate the logical flow of the cross-validation process and an example of a signaling pathway that can be investigated using these methods.
Experimental Workflow
Example Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway is a well-characterized system involving numerous protein-protein interactions that can be studied using pBpa crosslinking and co-IP. For instance, the interaction between EGFR and the adaptor protein Grb2 is a critical step in activating downstream signaling cascades.[6][7]
References
- 1. Optimizing Workflows for LC/MS Analysis of Co-Immunoprecipitated Protein Complexes – “Soap Opera(tions)” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between β-catenin and transforming growth factor-β signaling pathways mediate epithelial-mesenchymal transition and are dependent on the transcriptional co-activator cAMP-response element-binding protein (CREB)-binding protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 5. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]
- 7. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analysis of pBpa Crosslinked Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
The study of protein-protein interactions (PPIs) within their native cellular environment is fundamental to understanding complex biological processes and developing targeted therapeutics. In vivo photo-crosslinking, utilizing the genetically encoded unnatural amino acid p-benzoyl-L-phenylalanine (pBpa), has emerged as a powerful technique to capture transient and stable protein complexes alike. This guide provides a comprehensive comparison of pBpa crosslinking with other common PPI analysis methods, presents detailed experimental protocols, and offers quantitative insights to inform experimental design.
Method Comparison: Capturing Protein Interactions
Choosing the right method to study PPIs depends on the nature of the interaction and the specific biological question. While techniques like Co-Immunoprecipitation (Co-IP) and Yeast Two-Hybrid (Y2H) are well-established, they have limitations, particularly in capturing weak or transient interactions that are often crucial in dynamic signaling pathways. pBpa offers a unique advantage by covalently trapping interacting partners in situ upon UV activation.[1][2]
Quantitative & Qualitative Performance Comparison
The following table compares key characteristics of pBpa crosslinking with alternative, widely-used techniques for PPI analysis.
| Feature | pBpa Photo-Crosslinking | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) |
| Principle | Site-specific incorporation of a photo-activatable amino acid that forms a covalent bond with proximal residues upon UV exposure.[3] | An antibody targets a "bait" protein, pulling it down from a lysate along with its stable interaction partners. | A "bait" protein fused to a DNA-binding domain and a "prey" protein fused to an activation domain are co-expressed; their interaction reconstitutes a functional transcription factor. |
| Interaction Type | Captures both stable and transient/weak interactions.[1] | Primarily detects stable and relatively strong interactions.[4] | Detects direct, binary interactions; may miss interactions requiring post-translational modifications. |
| Environment | In vivo or in vitro. Covalent capture occurs within the native cellular context.[5] | In vitro (uses cell lysate); interactions must survive lysis and washing steps.[4] | In vivo (in yeast nucleus); interactions occur in a non-native cellular compartment for mammalian proteins. |
| Spatial Resolution | High. Defines interaction interfaces at the amino acid level (~3-6 Å).[3][6] | Low. Identifies interaction partners without precise interface information. | Low. Provides binary interaction data without structural context. |
| Reported Efficiency | Crosslinking yields can range up to 50% or more, depending on the site and interaction geometry.[5] Halogenated pBpa analogs can increase yields significantly.[7] | Efficiency is highly dependent on antibody affinity and interaction dissociation rates. | Prone to both false positives and false negatives. |
| Key Advantage | Covalently traps fleeting interactions in a native environment with high spatial resolution.[8] | Relatively simple and widely used for validating stable interactions. | High-throughput screening for novel binary interaction partners. |
| Key Limitation | Requires genetic manipulation for pBpa incorporation; efficiency can be context-dependent.[2][8] | May miss transient interactions; prone to non-specific binding and false positives.[4] | Indirect assay in a heterologous system; high rate of artifacts. |
Visualizing the pBpa Crosslinking Workflow
The process of identifying protein interactions using pBpa involves several key stages, from incorporating the unnatural amino acid to analyzing the resulting crosslinked peptides by mass spectrometry.
Caption: Workflow for pBpa-mediated photo-crosslinking and mass spectrometry analysis.
Experimental Protocols
Detailed and optimized protocols are essential for reproducible and reliable crosslinking results.
Protocol 1: In Vivo pBpa Crosslinking in Mammalian Cells
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T) to be 60-80% confluent on the day of transfection.
-
Co-transfect cells with two plasmids: one expressing the bait protein with an in-frame amber stop codon (TAG) at the desired crosslinking site, and a second plasmid expressing the engineered aminoacyl-tRNA synthetase/tRNA pair for pBpa.
-
-
pBpa Incorporation:
-
Six hours post-transfection, replace the standard culture medium with medium supplemented with 1 mM this compound.
-
Incubate the cells for 24-48 hours to allow for expression of the pBpa-containing protein.
-
-
UV Crosslinking:
-
Cell Lysis:
-
Following irradiation, immediately lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to preserve the covalently linked complexes.
-
Protocol 2: Mass Spectrometry Analysis of Crosslinked Complexes
-
Protein Complex Purification:
-
If the bait protein is tagged (e.g., with a His6 or FLAG tag), perform affinity purification from the cell lysate to enrich for the crosslinked complex and reduce sample complexity.
-
Elute the purified protein complex and confirm the presence of a higher molecular weight band corresponding to the crosslinked product via SDS-PAGE and Western blotting.[9]
-
-
Sample Preparation for MS:
-
Excise the protein band of interest from a Coomassie-stained gel or use an in-solution approach.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.[9]
-
Digest the protein(s) with a protease, most commonly trypsin, overnight at 37°C.[11]
-
-
LC-MS/MS Analysis:
-
Data Processing and Identification:
-
Convert the raw mass spectrometry files to a suitable format (e.g., mzML).[11]
-
Use specialized crosslink identification software such as MeroX , StavroX , or pLink to analyze the tandem mass spectra.[1][9][11] These programs are designed to identify spectra generated from two covalently linked peptides.
-
The software will search the data against a protein sequence database containing the bait and potential interaction partners, identifying the specific residues that were crosslinked.[3][9]
-
Application: Dissecting a Signaling Pathway
pBpa crosslinking is particularly powerful for mapping the architecture of dynamic signaling complexes. By incorporating pBpa at various positions within a key signaling protein, researchers can identify both direct and transient interaction partners that are activated upon a specific stimulus.
References
- 1. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Proper Disposal of p-Benzoyl-L-phenylalanine: A Guide for Laboratory Professionals
An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of p-benzoyl-L-phenylalanine.
This compound (BPA) is a photoreactive, unnatural amino acid widely used in research to study protein-protein interactions.[1][2][3] While Safety Data Sheets (SDS) indicate that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory chemical waste procedures to ensure safety and environmental responsibility.[1][4][5] This guide provides a comprehensive, step-by-step protocol for the proper disposal of BPA and its associated waste streams.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety practices.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields.[6][7]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[6][7]
-
Body Protection: A laboratory coat is required to protect from incidental contact.[6]
Engineering Controls:
-
Handle solid BPA in a well-ventilated area. For procedures that may generate dust, the use of a chemical fume hood is recommended.[6]
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Detailed Disposal Protocols
Follow these step-by-step instructions for different forms of this compound waste.
1. Solid Waste Disposal: This category includes expired or unused solid this compound, as well as contaminated disposable labware such as gloves, weigh boats, and pipette tips.
-
Step 1: Collect all solid waste in a designated, compatible, and sealable container clearly labeled for solid chemical waste.[8]
-
Step 2: Ensure the primary container with the unused chemical is securely closed before placing it into the larger waste accumulation container.
-
Step 3: Store the container in a designated satellite accumulation area, away from incompatible materials.[9]
2. Aqueous/Liquid Waste Disposal: This includes any solutions containing dissolved this compound.
-
Step 1: Collect all aqueous waste in a designated, leak-proof container for liquid chemical waste.[8] Do not pour down the drain.[10][11][12]
-
Step 2: Keep the container securely capped when not in use.[9]
-
Step 3: Store the container in secondary containment to prevent spills.
3. Decontamination of Non-Disposable Labware: For glassware and other reusable equipment, follow these decontamination steps.
-
Step 1: Rinse the labware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove any residual this compound.
-
Step 2: Collect this rinsate as hazardous liquid waste and add it to your designated liquid waste container.[8]
-
Step 3: After decontamination, the glassware can be washed using standard laboratory procedures.
4. Spill Management: In the event of a spill, adhere to the following procedure:
-
Step 1: Restrict access to the affected area.
-
Step 2: Wearing appropriate PPE, mechanically sweep or scoop up the solid material.[4][5] Avoid actions that could generate dust.[6]
-
Step 3: Place the collected material into the designated solid hazardous waste container.[8][12]
-
Step 4: Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as solid hazardous waste.[6]
Waste Container Labeling and Storage
Proper labeling and storage are critical for regulatory compliance and safety.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents, including "this compound" and any solvents, with their approximate percentages.[9]
-
Storage: Keep waste containers securely sealed at all times, except when adding waste.[9] Store them in a designated, well-ventilated chemical waste accumulation area, segregated from incompatible materials.[6]
Final Disposal Logistics
The final step is the removal and disposal of the waste by trained professionals.
-
Institutional Procedures: Adhere to your institution's specific guidelines for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a waste pickup.[8]
-
Documentation: Complete any required waste pickup forms, accurately detailing the contents of your waste containers.[9]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. This compound | C16H15NO3 | CID 7020128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Electron‐deficient p‐benzoyl‐L‐phenylalanine Derivatives Increase Cova" by Cassandra M. Joiner, Meghan E. Breen et al. [scholarexchange.furman.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling p-Benzoyl-L-phenylalanine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is a primary concern. This guide provides critical safety and logistical information for managing p-benzoyl-L-phenylalanine in the laboratory, covering personal protective equipment (PPE), operational protocols, and disposal procedures.
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), others suggest potential for respiratory tract irritation upon inhalation.[1][2] Given that the chemical, physical, and toxicological properties have not been exhaustively investigated, a cautious approach is recommended.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is essential to minimize exposure and ensure a safe working environment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][3] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3][5] For prolonged contact, consult the glove manufacturer's chemical resistance data. Double gloving is advisable.[3] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned.[3] |
| Chemical Apron | A splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[3] | |
| Respiratory Protection | Dust Mask/Respirator | If handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[3] Work in a well-ventilated area or a fume hood.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.
-
Preparation:
-
Assemble all necessary equipment, such as spatulas, weighing paper, glassware, and solvents.
-
Ensure that an eyewash station and safety shower are easily accessible.
-
Don all required personal protective equipment as detailed in the table above.[3]
-
-
Handling the Solid Compound:
-
All manipulations of solid this compound should be conducted in a chemical fume hood to prevent the inhalation of any airborne particles.[2][5]
-
When weighing the compound, use a tared, sealed container to minimize dust generation.[3]
-
Avoid direct contact with the solid; use clean, dry spatulas for transferring the material.[3]
-
-
Post-Handling Procedures:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect all solid waste, including empty containers, contaminated gloves, and weighing papers, in a clearly labeled and sealed hazardous waste container.[3]
-
Contaminated Solutions: Dispose of solutions containing this compound according to your institution's hazardous waste guidelines. Do not pour down the drain.[1][2]
-
Regulatory Compliance: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
